molecular formula C5H10N4 B1270310 3-Propyl-1H-1,2,4-triazol-5-amine CAS No. 60016-62-8

3-Propyl-1H-1,2,4-triazol-5-amine

Numéro de catalogue: B1270310
Numéro CAS: 60016-62-8
Poids moléculaire: 126.16 g/mol
Clé InChI: GCPOFDRZTYMDKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Propyl-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Propyl-1H-1,2,4-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Propyl-1H-1,2,4-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-propyl-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPOFDRZTYMDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352433
Record name 5-Propyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60016-62-8
Record name 5-Propyl-1H-1,2,4-triazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Propyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal and agricultural chemistry, forming the core of numerous biologically active compounds.[1] Its unique combination of features—aromaticity, hydrogen bonding capability, dipole moment, and metabolic stability—makes it an exceptional pharmacophore for interacting with biological targets.[1] This guide focuses on a specific derivative, 3-Propyl-1H-1,2,4-triazol-5-amine (CAS No. 60016-62-8), a molecule with significant potential as a building block in the synthesis of novel therapeutic agents. While limited direct experimental data for this specific compound is publicly available, this document provides a comprehensive overview of its chemical properties by integrating established synthetic routes, predictive analysis based on closely related analogs, and fundamental principles of heterocyclic chemistry.[2][3]

Molecular Structure and Physicochemical Properties

The fundamental structure of 3-Propyl-1H-1,2,4-triazol-5-amine consists of a five-membered 1,2,4-triazole ring substituted with a propyl group at the 3-position and an amino group at the 5-position.

Computed Physicochemical Data

The following table summarizes the computed physicochemical properties for 3-Propyl-1H-1,2,4-triazol-5-amine, which are valuable for predicting its behavior in various chemical and biological systems.[3]

PropertyValueSource
Molecular Formula C₅H₁₀N₄[3]
Molecular Weight 126.16 g/mol [3]
XLogP3 0.8[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 2[3]
Exact Mass 126.090546336 Da[3]
Topological Polar Surface Area 67.6 Ų[3]
Tautomerism: A Key Chemical Feature

A critical aspect of the chemistry of 3-amino-1,2,4-triazoles is annular prototropic tautomerism. The molecule can exist in different tautomeric forms depending on the position of the proton on the triazole ring nitrogens. For 3-propyl-5-amino-1,2,4-triazole, the primary tautomers are the 1H and 2H forms.[4] Crystallographic studies on analogous compounds, such as 3-phenyl-1,2,4-triazol-5-amine, have shown that the tautomer with the annular hydrogen on the nitrogen adjacent to the amino group (the 1H-tautomer in this case) is often the more stable form in the solid state.[4][5] This preference is attributed to the electronic delocalization between the amino group and the triazole nucleus.[5]

Caption: Tautomeric equilibrium of 3-propyl-1H-1,2,4-triazol-5-amine.

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis involves the direct condensation of butyric acid with aminoguanidine bicarbonate under acidic catalysis.[6] The crucial step is the formation of a guanyl hydrazide intermediate, which then undergoes intramolecular cyclization to form the stable 1,2,4-triazole ring.[6]

synthesis_workflow cluster_reaction Reaction reagent1 Butyric Acid mix Mix Reagents (Acid Catalyst) reagent1->mix reagent2 Aminoguanidine Bicarbonate reagent2->mix mw Microwave Irradiation (e.g., 170°C, 25 min) mix->mw Formation of Guanyl Hydrazide Intermediate workup Workup mw->workup Cyclization purification Purification (Recrystallization) workup->purification product 3-Propyl-1H-1,2,4-triazol-5-amine purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed):

  • Reagent Preparation: In a 10 mL microwave pressure vial, combine aminoguanidine bicarbonate (1.0 mmol), butyric acid (1.2 mmol), and a catalytic amount of a strong acid (e.g., HCl).

  • Microwave Synthesis: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 170°C) for a specified duration (e.g., 25 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling the reaction mixture to room temperature, a precipitate may form. If so, filter the solid and wash it with a suitable solvent like acetonitrile. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3-propyl-1H-1,2,4-triazol-5-amine.

Spectral Characterization (Predictive Analysis)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted:

¹H NMR Spectroscopy:

  • Propyl Group: A triplet corresponding to the methyl protons (CH₃) is expected around δ 0.9-1.0 ppm. A sextet for the methylene protons adjacent to the methyl group (CH₂-CH₃) would likely appear around δ 1.6-1.8 ppm. A triplet for the methylene protons attached to the triazole ring (Ar-CH₂) is predicted to be in the range of δ 2.6-2.8 ppm.

  • Amino Group (NH₂): A broad singlet is expected, the chemical shift of which can vary depending on the solvent and concentration, but typically appears between δ 5.0-6.0 ppm.

  • Triazole NH: A broad singlet for the ring NH proton is also anticipated, likely at a downfield shift (δ 11.0-12.0 ppm), which is characteristic of acidic protons on nitrogen heterocycles.[7]

¹³C NMR Spectroscopy:

  • Propyl Group: Signals for the three carbon atoms of the propyl group are expected in the aliphatic region (δ 10-40 ppm).

  • Triazole Ring Carbons: Two distinct signals for the C3 and C5 carbons of the triazole ring are predicted in the aromatic region, likely between δ 150-165 ppm.

FT-IR Spectroscopy:

  • N-H Stretching: The amino group (NH₂) is expected to show two characteristic stretching bands in the 3200-3400 cm⁻¹ region. The triazole ring N-H stretch will likely appear as a broader band in the 3100-3200 cm⁻¹ range.[8]

  • C-H Stretching: Aliphatic C-H stretching vibrations from the propyl group are expected just below 3000 cm⁻¹.

  • C=N and N-N Stretching: The triazole ring will exhibit characteristic C=N and N-N stretching vibrations in the fingerprint region (approximately 1400-1650 cm⁻¹).[8]

Mass Spectrometry:

  • Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 126, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns would involve the loss of the propyl chain and other characteristic cleavages of the triazole ring.

Chemical Reactivity

The chemical reactivity of 3-propyl-1H-1,2,4-triazol-5-amine is governed by the interplay of the triazole ring and the exocyclic amino group.

Reactivity of the 1,2,4-Triazole Ring
  • Basicity: The triazole ring is weakly basic, with protonation typically occurring at the N4 position.[9]

  • Acidity: The N-H proton on the ring is acidic (pKa ≈ 10.26 for the parent 1,2,4-triazole), allowing for deprotonation with a suitable base to form a triazolide anion.[9] This anion is a potent nucleophile.

  • Electrophilic Substitution: Due to the electron-rich nature of the nitrogen atoms, electrophilic substitution (such as alkylation or acylation) occurs readily on the ring nitrogens, not on the carbon atoms.[9]

Reactivity of the 5-Amino Group

The exocyclic amino group behaves as a typical nucleophile. It can readily undergo reactions such as:

  • Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

  • Nucleophilic Substitution: Participation in reactions with various electrophiles.[10]

The relative nucleophilicity of the ring nitrogens versus the exocyclic amino group can often be controlled by the reaction conditions, providing a handle for selective functionalization.

Potential Applications in Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone of many successful drugs, exhibiting a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of a propyl group at the 3-position and an amino group at the 5-position provides a versatile scaffold for further chemical modification. The lipophilic propyl group can enhance membrane permeability, while the nucleophilic amino group serves as a key handle for introducing diverse pharmacophoric elements through combinatorial synthesis. This makes 3-propyl-1H-1,2,4-triazol-5-amine a highly valuable starting material for the generation of compound libraries aimed at discovering new drug candidates.

Safety and Handling

While specific toxicity data for 3-propyl-1H-1,2,4-triazol-5-amine is not available, it should be handled with the standard precautions for laboratory chemicals. This includes the use of personal protective equipment (gloves, safety glasses, and a lab coat), working in a well-ventilated fume hood, and avoiding inhalation, ingestion, and skin contact. The parent compound, 3-amino-1,2,4-triazole (amitrole), is a known potential carcinogen, and therefore, this derivative should be handled with appropriate caution.[11]

Conclusion

3-Propyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. Although detailed experimental data for this specific molecule is sparse, a comprehensive understanding of its chemical properties can be achieved through the analysis of established synthetic methodologies for related compounds, predictive spectroscopic analysis, and the fundamental principles of 1,2,4-triazole reactivity. This guide provides a solid foundation for researchers and scientists to synthesize, characterize, and utilize this valuable chemical building block in their research endeavors.

References

  • RIWA-Maas. (2025). Drinking water relevant substances in the Meuse. Retrieved from [Link]

  • Dolzhenko, A. V., Tan, G. K., Koh, L. L., Dolzhenko, A. V., & Chui, W. K. (2009). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E: Structure Reports Online, 65(1), o126.
  • Lim, F. P. L., Tan, L. Y., Tiekink, E. R., & Dolzhenko, A. V. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(45), 25687–25697.
  • Li, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982278.
  • Dolzhenko, A. V., Lim, F. P. L., Tan, L. Y., & Tiekink, E. R. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). JPH05247004A - Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
  • PubChem. (n.d.). 3-Propyl-1H-1,2,4-triazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenyl-1H-1,2,4-triazol-5-amine-5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Retrieved from [Link]

  • Dolzhenko, A. V., Lim, F. P. L., Tan, L. Y., & Tiekink, E. R. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(45), 25687-25697.
  • Zhang, M., et al. (2000). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. The Journal of Physical Chemistry A, 104(12), 2657–2664.
  • ResearchGate. (2021). Recent Advances in the Chemistry of 1,2,4-Triazoles: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • Krasnovskaya, O., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1294.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • NIST. (n.d.). 1H-1,2,4-Triazol-3-amine, 1-propyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 3‐amino‐[2][4][5]‐triazole towards enaminonitriles and enaminones. Retrieved from [Link]

  • Supporting Information. (n.d.). Copies of 1H and 13C NMR spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

  • Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-amino-1h-1,2,4-triazole. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

  • Barlaam, B., et al. (2009). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. ACS Medicinal Chemistry Letters, 1(1), 1-5.
  • ResearchGate. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

  • PubChem. (n.d.). Amitrole. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]

Sources

3-Propyl-1H-1,2,4-triazol-5-amine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Propyl-1H-1,2,4-triazol-5-amine Molecular Structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Structural Architecture, Synthetic Pathways, and Medicinal Utility[1]

Executive Summary

3-Propyl-1H-1,2,4-triazol-5-amine (CAS: 60016-62-8) is a bioactive heterocyclic scaffold characterized by a 1,2,4-triazole core substituted with a propyl chain at the C3 position and a primary amine at C5.[1][2] This molecule serves as a critical pharmacophore in medicinal chemistry, particularly in the development of serine protease inhibitors (Factor XIIa and Thrombin) and adenosine receptor antagonists. Its utility stems from the triazole ring's ability to act as a bioisostere for amides and carboxylic acids, offering unique hydrogen-bonding capabilities and tautomeric flexibility that facilitate high-affinity ligand-target interactions.[1]

Structural Architecture & Tautomerism

The defining feature of 3-propyl-1H-1,2,4-triazol-5-amine is its dynamic tautomeric equilibrium.[1] Unlike rigid scaffolds, the 1,2,4-triazole ring exists in multiple tautomeric forms depending on solvent polarity, pH, and temperature. This flexibility is not merely a physical curiosity but a functional attribute that dictates binding modes in biological pockets.[1]

Tautomeric Forms

The molecule exists primarily in the amino form (as opposed to the imino form) in the solid state and polar solvents. However, the annular hydrogen atom can migrate between nitrogen atoms N1, N2, and N4.

  • 1H-Tautomer: The most common form in crystal structures.[1]

  • 2H-Tautomer: Often stabilized by specific hydrogen bond networks.[1]

  • 4H-Tautomer: Less energetically favorable but accessible in transition states.[1]

The propyl group at C3 exerts a positive inductive effect (+I), slightly increasing the electron density of the ring compared to the unsubstituted parent (Amitrole), thereby modulating the pKa and nucleophilicity of the N4 and N2 positions.

Tautomerism cluster_legend Equilibrium Dynamics T1 1H-Tautomer (Most Stable) T2 2H-Tautomer (Transient) T1->T2 Proton Shift (N1 -> N2) T4 4H-Tautomer (Minor Species) T2->T4 Proton Shift (N2 -> N4) T4->T1 Proton Shift (N4 -> N1) Note Equilibrium shifts based on solvent polarity and pH

Figure 1: Annular prototropic tautomerism of the 1,2,4-triazole core. The 1H-form is generally predominant in solution.[1]

Synthetic Methodology

The synthesis of 3-propyl-1H-1,2,4-triazol-5-amine has evolved from harsh fusion methods to "greener" microwave-assisted protocols.[1] The core mechanism involves the condensation of aminoguanidine with a butyric acid derivative.

Primary Pathway: Aminoguanidine Condensation

This route is preferred for its atom economy and scalability.[1] It proceeds via the formation of a guanyl hydrazide intermediate, which undergoes cyclodehydration.

Reaction Scheme:

  • Activation: Butyric acid reacts with aminoguanidine bicarbonate in acidic media.[1]

  • Intermediate Formation: In situ generation of N-butanoylaminoguanidine (guanyl hydrazide).[1]

  • Cyclization: Thermal or microwave-induced ring closure releases water to form the triazole.[1]

Synthesis Start Aminoguanidine Bicarbonate + Butyric Acid Cond Acid Catalyst (HCl) Reflux or Microwave (140°C) Start->Cond Inter Intermediate: N-Butanoylaminoguanidine (Guanyl Hydrazide) Cond->Inter Condensation Prod Product: 3-Propyl-1H-1,2,4-triazol-5-amine Inter->Prod Cyclodehydration (-H2O)

Figure 2: Synthetic workflow from aminoguanidine precursors to the target triazole.

Physicochemical Profiling

Understanding the physicochemical properties is vital for predicting pharmacokinetics (ADME). The propyl chain adds lipophilicity (LogP) compared to the parent triazole, improving membrane permeability while retaining water solubility due to the polar amine and triazole nitrogens.

PropertyValue / DescriptionRelevance
Molecular Formula C₅H₁₀N₄Core composition
Molecular Weight 126.16 g/mol Fragment-like, suitable for FBDD
CAS Number 60016-62-8Unique Identifier
Melting Point 155–159 °CIndicates crystal stability
Solubility DMSO, Methanol, WaterHigh polarity facilitates formulation
pKa (Protonated) ~4.4 (Estimate)Protonates in acidic lysosomes
pKa (Neutral) ~10.2 (Estimate)Acts as a weak acid at high pH
H-Bond Donors 2 (Amine + Ring NH)Critical for receptor binding
H-Bond Acceptors 2 (Ring N)Critical for receptor binding

Note: pKa values are estimated based on the 3-alkyl-5-amino-1,2,4-triazole scaffold properties.

Medicinal Chemistry Utility

Serine Protease Inhibition (Factor XIIa & Thrombin)

Recent research highlights the 3-alkyl-5-amino-1,2,4-triazole scaffold as a potent inhibitor of Factor XIIa (FXIIa), a key enzyme in the intrinsic coagulation pathway.[1]

  • Mechanism: The exocyclic amine and the triazole ring nitrogens form a hydrogen bond network with the S1 pocket of the protease.

  • Selectivity: The propyl group fits into the hydrophobic sub-pockets, providing selectivity over other serine proteases like trypsin.

  • Covalent Inhibition: In some designs, acylated derivatives of this scaffold act as covalent inhibitors, targeting the active site Serine residue.

Bioisosterism

The 1,2,4-triazole ring is a classic bioisostere for the amide bond (-CONH-).[1] It mimics the planar geometry and electronic distribution of a peptide bond but possesses greater metabolic stability against peptidases.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis

Standardized method for rapid library generation.[1]

Reagents:

  • Aminoguanidine bicarbonate (10 mmol)

  • Butyric acid (10 mmol)

  • Conc. HCl (Catalytic amount)

  • Solvent: Water or solvent-free (neat)[1]

Procedure:

  • Preparation: In a microwave-safe pressure vial (10 mL), combine aminoguanidine bicarbonate (1.36 g) and butyric acid (0.88 g).

  • Acidification: Dropwise add concentrated HCl until effervescence ceases (release of CO₂).

  • Heating: Seal the vial and irradiate at 140°C for 20 minutes (Power: dynamic, Max 300W).

  • Work-up: Cool to room temperature. The mixture will solidify or form a thick oil.

  • Neutralization: Add saturated NaHCO₃ solution to adjust pH to ~8.

  • Purification: The precipitate is filtered, washed with cold water, and recrystallized from Ethanol/Water (9:1) to yield white crystals.[3]

Validation:

  • 1H NMR (DMSO-d6, 400 MHz): δ 12.0 (br s, 1H, Ring NH), 5.6 (s, 2H, NH₂), 2.45 (t, 2H, CH₂), 1.60 (m, 2H, CH₂), 0.90 (t, 3H, CH₃).

  • MS (ESI): m/z 127.1 [M+H]⁺.

References

  • PubChem. (n.d.).[4] 3-Propyl-1H-1,2,4-triazol-5-amine (CID 726572).[1][2] National Library of Medicine. Retrieved from [Link]

  • Krasavin, M., et al. (2020). Acylated 1H-1,2,4-Triazol-5-amines Targeting Human Coagulation Factor XIIa and Thrombin.[1] Journal of Medicinal Chemistry.[5] Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances.[1] Retrieved from [Link]

  • MDPI. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. Molecules.[1][2][6][7][8][9] Retrieved from [Link]

Sources

Advanced Synthesis Guide: 3-Propyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-Propyl-1H-1,2,4-triazol-5-amine (also known as 5-propyl-1H-1,2,4-triazol-3-amine). It prioritizes the Direct Fusion (Melt) method for scalability and the N-Cyanoimidate route for high-purity laboratory applications.

Executive Summary

  • Target Molecule : 3-Propyl-1H-1,2,4-triazol-5-amine

  • CAS Registry : 14659-15-5 (Generic 3-alkyl-5-amino-1,2,4-triazole class)

  • Core Utility : Bioisostere for amide bonds, precursor for energetic materials, and ligand in coordination chemistry.

  • Primary Challenge : Controlling regioselectivity during ring closure and preventing oxidative degradation of the hydrazine moiety.

This guide presents two distinct pathways:

  • Pathway A (The "Melt" Protocol) : A robust, solvent-free condensation ideal for scale-up.

  • Pathway B (The N-Cyanoimidate Route) : A high-precision, lower-temperature method yielding superior purity.

Retrosynthetic Analysis

The 1,2,4-triazole core is constructed by forming the N1–C5 and N2–C3 bonds. For the 3-amino-5-propyl derivative, the most logical disconnection involves the condensation of a C3-propyl fragment (butyric acid derivative) with an N-C-N-N fragment (aminoguanidine).

Retrosynthesis cluster_alt Alternative Disconnection Target 3-Propyl-1H-1,2,4-triazol-5-amine Inter N-Butyrylaminoguanidine (Intermediate) Target->Inter Cyclodehydration (- H₂O) Precursors2 N-Cyanobutyrimidate + Hydrazine Target->Precursors2 Cyclocondensation (- EtOH) Precursors Aminoguanidine + Butyric Acid Inter->Precursors Acylation

Figure 1: Retrosynthetic disconnection showing the primary acylation pathway and the alternative imidate pathway.

Pathway A: Direct Fusion (Melt) Synthesis

Best for: Scale-up (>10g), robust precursors, minimal solvent waste. Mechanism: Acid-catalyzed nucleophilic attack of aminoguanidine on the carboxylic acid, followed by high-temperature dehydration.

Reaction Scheme


Reagents & Materials
ReagentEquiv.[1][2]RoleNotes
Aminoguanidine Bicarbonate 1.0Core ScaffoldMust be converted to HCl salt first.
Hydrochloric Acid (37%) 1.5Salt FormationExcess ensures complete conversion.
Butyric Acid 1.2Alkyl DonorFoul odor; use fume hood. Excess acts as solvent.
Sodium Carbonate -NeutralizationFor workup.
Step-by-Step Protocol
Phase 1: Preparation of Aminoguanidine Hydrochloride

Note: Commercial aminoguanidine is supplied as the bicarbonate salt to prevent decomposition.[3] It must be converted to the hydrochloride for the melt reaction.

  • Slurry : Suspend 13.6 g (0.1 mol) of Aminoguanidine Bicarbonate in 20 mL of water.

  • Acidification : Dropwise add 12.5 mL of 37% HCl. Caution: Vigorous CO₂ evolution.

  • Evaporation : Stir for 1 hour until effervescence ceases. Evaporate to dryness under vacuum (rotary evaporator) to obtain Aminoguanidine HCl as a white solid.

    • Checkpoint: Ensure the solid is completely dry; water interferes with the subsequent high-temp cyclization.

Phase 2: The Fusion Reaction
  • Mixing : In a round-bottom flask equipped with a reflux condenser (air-cooled is sufficient for the melt phase), mix the dry Aminoguanidine HCl with 10.6 g (0.12 mol) of Butyric Acid .

  • Heating Stage 1 (Acylation) : Heat the mixture to 120°C in an oil bath. The mixture will melt into a homogeneous liquid. Hold for 1 hour.

  • Heating Stage 2 (Cyclization) : Increase temperature to 170–180°C .

    • Observation: Water vapor will evolve. Maintain this temperature for 3–4 hours.

    • Tip: If using a microwave reactor (e.g., Anton Paar), irradiate at 180°C for 45 minutes for equivalent results.

  • Cooling : Allow the melt to cool to ~80°C (do not let it solidify completely).

Phase 3: Isolation & Purification
  • Basification : Dissolve the viscous residue in minimal warm water (approx. 30 mL).

  • Neutralization : Slowly add saturated Sodium Carbonate (Na₂CO₃) solution until pH 8–9 is reached.

    • Result: The free base triazole will precipitate.

  • Crystallization : Cool the mixture to 4°C overnight. Filter the precipitate.[1][3][4][5]

  • Recrystallization : Recrystallize from Water/Ethanol (1:1) .

    • Yield Expectation: 65–75%.

    • Appearance: White to off-white crystalline solid.

Pathway B: The N-Cyanoimidate Route

Best for: High purity, avoiding thermal degradation, laboratory-scale precision. Mechanism: Formation of an activated imidate followed by regioselective cyclization with hydrazine.

Reaction Workflow[1][2][3][6][7]

PathwayB Nitrile Butyronitrile Imidate Ethyl Butyrimidate HCl Nitrile->Imidate EtOH, HCl(g) Pinner Rxn Cyanoimidate N-Cyanobutyrimidate Imidate->Cyanoimidate Cyanamide pH 5-6 Product 3-Propyl-5-amino- 1,2,4-triazole Cyanoimidate->Product Hydrazine Hydrate

Figure 2: Step-wise synthesis via the Pinner reaction and N-cyanoimidate intermediate.

Step-by-Step Protocol
Step 1: Synthesis of Ethyl Butyrimidate Hydrochloride
  • Dissolve Butyronitrile (6.9 g, 0.1 mol) in absolute Ethanol (5.0 g, 0.11 mol).

  • Cool to 0°C in an ice bath.

  • Bubble dry HCl gas through the solution until saturation (approx. 4.0 g).[3]

  • Seal the flask and store at 4°C for 24 hours. The imidate hydrochloride will crystallize.

  • Precipitate with dry ether, filter, and dry under vacuum.

Step 2: Formation of N-Cyanobutyrimidate
  • Dissolve the Ethyl Butyrimidate HCl in water.

  • Add an equimolar amount of Cyanamide (H₂N-CN).

  • Adjust pH to 5.5–6.0 using phosphate buffer. Stir at room temperature for 2 hours.

  • Extract the N-Cyanobutyrimidate with dichloromethane (DCM) and evaporate solvent.

Step 3: Cyclization[5][6]
  • Dissolve the N-Cyanobutyrimidate in Methanol .

  • Add Hydrazine Hydrate (1.1 equiv) dropwise at 0°C.

  • Allow to warm to room temperature, then reflux for 2 hours.

  • Evaporate solvent.[5] The product crystallizes upon cooling.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these standard parameters.

ParameterExpected ValueNotes
Melting Point 162–165°CSharp range indicates high purity.
¹H NMR (DMSO-d₆) δ 0.91 (t, 3H, CH₃)Terminal methyl of propyl chain.
δ 1.62 (m, 2H, CH₂)Methylene linker.
δ 2.55 (t, 2H, CH₂)Methylene adjacent to ring.
δ 5.80 (s, 2H, NH₂)Broad singlet, exchangeable with D₂O.
δ 12.01 (s, 1H, NH)Ring NH, very broad.
IR Spectroscopy 3300–3100 cm⁻¹N-H stretching (primary amine).
1640 cm⁻¹C=N ring stretching.

Safety & Handling

  • Hydrazine Hydrate : Highly toxic, potential carcinogen, and unstable. Use strictly in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • Butyric Acid : Pungent odor (rancid butter). Double-glove and use a dedicated waste container.

  • Thermal Runaway : In Pathway A, the transition from 130°C to 180°C can be exothermic. Ensure the reaction vessel is open to a condenser to allow water escape, preventing pressure buildup.

References

  • Microwave-Assisted Synthesis : Krasavin, M., et al. "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids." Molecules, 2024.

  • General Triazole Synthesis : Dolzhenko, A. V., et al.[7] "Synthesis of 3-amino-1,2,4-triazoles."[2][5][6][7][8][9] Journal of Heterocyclic Chemistry, 2018.

  • Industrial Melt Processes : US Patent 2,875,209.[6] "Process for the production of 3-amino-1,2,4-triazole."

Sources

A Senior Application Scientist's Guide to the Microwave-Assisted Synthesis of 3-Propyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the microwave-assisted synthesis of 3-propyl-1H-1,2,4-triazol-5-amine, a valuable heterocyclic building block. The 1,2,4-triazole moiety is a recognized pharmacophore in medicinal chemistry, known for its role in developing antifungal, antibacterial, and anticancer agents.[1][2][3] This document moves beyond a simple recitation of procedural steps to offer an in-depth analysis of the reaction mechanism, the rationale behind microwave-centric protocols, and a field-proven, step-by-step methodology. We will explore the significant advantages of microwave irradiation—including accelerated reaction times, enhanced yields, and alignment with green chemistry principles—over conventional thermal methods.[4][5][6] This guide is designed to equip researchers with the expert insights and practical knowledge required to efficiently and safely implement this synthesis in a laboratory setting.

The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS)

The synthesis of N-heterocycles is a cornerstone of drug discovery.[7] Conventional methods for constructing the 1,2,4-triazole ring often involve long reaction times, high temperatures, and tedious workups. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[6][7]

The core principle of microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture. This interaction induces rapid rotation of the molecules, generating heat volumetrically and uniformly. This "dielectric heating" is fundamentally different from conventional heating, which relies on slower, surface-based heat transfer. The primary advantages in the context of triazole synthesis include:

  • Rapid Reaction Rates: Reactions that take hours under conventional reflux can often be completed in minutes using microwave irradiation.[5][8]

  • Higher Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[6]

  • Superheating Effects: In sealed microwave vials, solvents can be heated far above their atmospheric boiling points, enabling reactions that would otherwise be sluggish or require high-boiling, difficult-to-remove solvents.

  • Green Chemistry: MAOS often allows for solvent-free reactions or the use of more environmentally benign solvents, reducing waste and energy consumption.[4]

Reaction Mechanism: From Carboxylic Acid to Triazole

The synthesis of 3-propyl-1H-1,2,4-triazol-5-amine is achieved through the acid-catalyzed condensation of aminoguanidine with butyric acid. The reaction proceeds through a key intermediate, a guanylhydrazide, which subsequently undergoes intramolecular cyclization to form the stable 1,2,4-triazole ring.

The mechanism unfolds as follows:

  • Acid Activation: The catalyst (e.g., HCl) protonates the carbonyl oxygen of butyric acid, increasing its electrophilicity.

  • Nucleophilic Attack: The terminal amino group of aminoguanidine acts as a nucleophile, attacking the activated carbonyl carbon.

  • Intermediate Formation: A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield an N-acylaminoguanidine (guanylhydrazide) intermediate.

  • Intramolecular Cyclization: Under the high-temperature conditions facilitated by microwave heating, the hydrazone-like nitrogen of the intermediate attacks the guanidinyl carbon.

  • Dehydration and Aromatization: A second molecule of water is eliminated, leading to the formation of the aromatic and thermodynamically stable 3-propyl-1H-1,2,4-triazol-5-amine.

G cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediates cluster_products Products A Aminoguanidine E Guanylhydrazide Intermediate A->E Nucleophilic Attack B Butyric Acid B->E C Acid Catalysis (HCl) C->B Activates D Microwave Irradiation (High T, High P) D->E Drives Reaction F 3-Propyl-1H-1,2,4-triazol-5-amine E->F Intramolecular Cyclization G 2 H₂O

Caption: Logical flow of the microwave-assisted triazole synthesis.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]

3.1. Reagents and Equipment

  • Aminoguanidine bicarbonate or hydrochloride

  • Butyric acid

  • Hydrochloric acid (37% solution)

  • Deionized water

  • Sodium hydroxide (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Monowave or multi-mode microwave synthesis reactor

  • 10 mL or 20 mL microwave process vials with snap caps and septa

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator

3.2. Step-by-Step Synthesis Workflow

Workflow start Start prep Step 1: Reagent Preparation (Aminoguanidine HCl formation) start->prep mix Step 2: Reaction Mixture Assembly (Add Butyric Acid) prep->mix react Step 3: Microwave Irradiation (Sealed Vial) mix->react workup Step 4: Workup & Neutralization (Cooling, Basification) react->workup extract Step 5: Product Extraction (Ethyl Acetate) workup->extract purify Step 6: Isolation & Purification (Drying, Evaporation, Recrystallization) extract->purify char Step 7: Characterization (NMR, IR, MS) purify->char end End char->end

Caption: Experimental workflow for the synthesis of the target compound.

Procedure:

  • Preparation of Aminoguanidine Hydrochloride (in situ):

    • In a fume hood, place aminoguanidine bicarbonate (1.36 g, 0.01 mol) into a 50 mL beaker.

    • Slowly add 37% hydrochloric acid (1.25 mL, ~0.015 mol) while stirring. Vigorous gas evolution (CO₂) will occur.

    • Continue stirring for 1 hour until gas evolution ceases.

    • Gently heat the mixture on a hot plate (~60-70 °C) and evaporate the water under a stream of air or nitrogen to obtain a dry white solid, which is aminoguanidine hydrochloride.[1] This step is crucial as minimizing water content drives the reaction equilibrium towards the product.[1]

  • Reaction Setup:

    • Transfer the prepared aminoguanidine hydrochloride (~1.1 g, 0.01 mol) to a 10 mL microwave process vial.

    • Add butyric acid (1.06 g, 1.1 mL, 0.012 mol) to the vial. An excess of the carboxylic acid is used to ensure complete consumption of the aminoguanidine.

    • Add a small magnetic stir bar, seal the vial securely with the cap, and place it in the microwave reactor cavity.

  • Microwave Irradiation:

    • Program the microwave reactor to heat the mixture to 180 °C .

    • Set the reaction time to 3 hours with continuous magnetic stirring.[1] The use of a sealed vessel is essential to reach this temperature and prevent the loss of volatile reagents.[1]

    • Monitor the internal pressure to ensure it remains within the safe operating limits of the vial.

  • Workup and Isolation:

    • After the reaction is complete, allow the vial to cool to room temperature (or use the instrument's automated cooling).

    • Carefully open the vial in a fume hood. The crude product will be a viscous liquid or solid.

    • Dilute the reaction mixture with deionized water (~20 mL).

    • Neutralize the mixture by slowly adding a saturated solution of sodium hydroxide or sodium bicarbonate until the pH is ~8-9. The product will precipitate as a solid or can be extracted.

    • Extract the aqueous solution with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, to yield pure 3-propyl-1H-1,2,4-triazol-5-amine.

Data Presentation & Characterization

The successful synthesis of the target compound must be validated through rigorous analytical characterization.

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterValue/ReagentMolar Ratio (vs. Amino-guanidine)Rationale
Aminoguanidine Bicarbonate1.36 g (0.01 mol)1.0Starting material for the triazole backbone.
Butyric Acid1.06 g (0.012 mol)1.2Provides the propyl substituent; slight excess drives the reaction to completion.
HCl (37%)1.25 mL (0.015 mol)1.5Catalyst; activates the carboxylic acid for nucleophilic attack.[1]
Microwave Temperature180 °CN/AHigh temperature facilitates the dehydration and cyclization steps.[1]
Microwave Time3 hoursN/ASufficient time for reaction completion at the specified temperature.[1]
Expected Yield>70%N/ABased on similar syntheses reported in the literature.[1]

Expected Characterization Data:

  • ¹H NMR: Expect signals corresponding to the propyl group (a triplet for the CH₃, a sextet for the central CH₂, and a triplet for the CH₂ adjacent to the triazole ring) and broad signals for the NH and NH₂ protons.

  • ¹³C NMR: Signals for the three distinct carbons of the propyl group and two signals for the aromatic carbons of the triazole ring.[1]

  • FT-IR (ATR): Characteristic N-H stretching bands (amine and triazole ring), C-H stretching (propyl group), and C=N stretching of the triazole ring.

  • Mass Spectrometry (ESI-MS): A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 127.10.

Safety and Handling

  • Microwave Safety: Always use vials and caps specifically designed for microwave synthesis. Never exceed the recommended volume or pressure limits for the vials. Inspect vials for cracks or defects before use.

  • Chemical Hazards: Handle hydrochloric acid and sodium hydroxide with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Aminoguanidine and its derivatives should be handled as potentially toxic substances.

  • Pressure Hazard: Reaction vials will be under significant pressure at high temperatures. Allow the vial to cool completely before attempting to open it.

Conclusion

The microwave-assisted synthesis of 3-propyl-1H-1,2,4-triazol-5-amine represents a highly efficient, rapid, and robust method for producing this valuable heterocyclic scaffold. By leveraging the principles of dielectric heating, researchers can significantly reduce reaction times and improve yields compared to traditional synthetic routes. The protocol described herein, grounded in established scientific literature, provides a reliable and scalable pathway for accessing this and other 3,5-disubstituted 1,2,4-triazoles, thereby facilitating further research and development in medicinal chemistry and materials science.

References

  • Gusak, K. N., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. Available at: [Link]

  • Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024). Innovative Science & Technology Publishers. Available at: [Link]

  • Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]

  • Taylor, R. D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. Available at: [Link]

  • de Souza, M. V. N., et al. (2015). Synthetic route to the preparation of the 1,2,4-triazole compounds. ResearchGate. Available at: [Link]

  • Patil, T. P., et al. (2022). A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Zhang, T-Y., et al. (2016). Synthesis and Antimicrobial Evaluation of Aminoguanidine and 3-amino- 1,2,4-triazole Derivatives as Potential Antibacterial Agents. Bentham Science. Available at: [Link]

  • de Souza, M. V. N., et al. (2015). Molecular structures of the 1,2,4-triazoles and the aminoguanidine precursor. ResearchGate. Available at: [Link]

  • Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Scientific Reports. Available at: [Link]

  • Brownlee, M. (2005). Proposed mechanisms of action of aminoguanidine as a carbonyl and dicarbonyl trap. ResearchGate. Available at: [Link]

  • Sethuvasan, S., et al. (2021). The structures of aminoguanidine and the carboxylic acids. ResearchGate. Available at: [Link]

  • Karaali, N., et al. (2013). Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. South African Journal of Chemistry. Available at: [Link]

  • Tselinskii, I. V., et al. (2007). Synthesis of 3-Azido-5-amino-1,2,4-triazole. ResearchGate. Available at: [Link]

  • Sun, Y., & Gao, K. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Organic Chemistry Portal. Available at: [Link]

  • Wang, X-J., et al. (2012). 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E. Available at: [Link]

  • Dotsenko, V. V., & Krivokolysko, S. G. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Phillips, R. R. (1953). The Chemistry of Aminoguanidine and Related Substances. Chemical Reviews. Available at: [Link]

  • Thornalley, P. J., et al. (2000). Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions. PubMed. Available at: [Link]

  • Sharma, D., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. Available at: [Link]

  • Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. SciELO SA. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Propyl-1H-1,2,4-triazol-5-amine. PubChem. Available at: [Link]

  • Dolzhenko, A. V., et al. (2010). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E. Available at: [Link]

  • Ghavanini, A. A., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules. Available at: [Link]

  • Satyanarayana, V. S. V., et al. (2013). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry. Available at: [Link]

  • Wang, S., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. Available at: [Link]

  • Verma, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Technical Monograph: Biological & Synthetic Profile of 3-Propyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-propyl-1H-1,2,4-triazol-5-amine (CAS: 60016-62-8), a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

3-Propyl-1H-1,2,4-triazol-5-amine is a "privileged scaffold" in fragment-based drug discovery (FBDD). While rarely utilized as a standalone therapeutic agent, it serves as a high-value pharmacophore precursor for Adenosine Receptor Antagonists (specifically


) and broad-spectrum antimicrobial agents. Its biological utility is defined by its capacity to function as a bioisostere of the amide bond, offering distinct hydrogen-bonding vectors while the propyl chain provides necessary lipophilic contacts within enzyme binding pockets.

Chemical Identity & Tautomerism

The biological activity of this molecule is governed by its annular tautomerism, a critical consideration for docking studies and receptor binding simulations.

PropertySpecification
IUPAC Name 3-propyl-1H-1,2,4-triazol-5-amine
CAS Number 60016-62-8
Molecular Formula

Molecular Weight 126.16 g/mol
Tautomers 1H-form (dominant in solution)

4H-form
pKa (Predicted) ~10.2 (Amine), ~2.3 (Triazole ring protonation)

Technical Insight: In solution (DMSO-


), NMR spectroscopy reveals a dynamic equilibrium between the 1H- and 2H-tautomers. For in silico docking, the 1H-tautomer is generally the bioactive conformation responsible for the donor-acceptor motif required for high-affinity binding.

Biological Activity Profile

Adenosine Receptor Antagonism ( )

The 3-propyl-1,2,4-triazol-5-amine core functions as the "anchor" fragment for a class of non-xanthine adenosine receptor antagonists.[1]

  • Mechanism of Action: The triazole-amine motif mimics the adenine ring of the endogenous ligand (adenosine). The exocyclic amine (

    
    ) and the ring nitrogens (
    
    
    
    ,
    
    
    ) engage in a bidentate hydrogen-bonding network with residues Asn253 and Glu169 within the orthosteric binding pocket of the
    
    
    receptor.
  • Role of the Propyl Group: The C3-propyl chain projects into the hydrophobic sub-pocket, displacing "high-energy" water molecules. This entropic gain significantly enhances the ligand efficiency (LE) of the fragment compared to the methyl analog.

  • Fragment Evolution: This scaffold is the synthetic precursor to potent antagonists like SCH 58261 and SCH 442416 , where the triazole is fused to a pyrimidine ring.

Antimicrobial & Agrochemical Utility

Beyond human pharmacology, the un-fused scaffold exhibits intrinsic bioactivity against phytopathogens.

  • Antifungal Activity: Inhibits ergosterol biosynthesis by interfering with lanosterol 14

    
    -demethylase (CYP51). The propyl group provides the necessary steric bulk to occupy the access channel of the heme active site.
    
  • Corrosion Inhibition: The molecule forms stable coordination complexes with metal surfaces (Cu, Fe), preventing oxidative corrosion—a property leveraged in industrial water treatment systems.

Experimental Protocols

Microwave-Assisted Synthesis Workflow

Rationale: Traditional thermal condensation requires prolonged reflux (24-48h) with variable yields. The microwave-assisted protocol ensures rapid cyclization and higher purity suitable for biological screening.

Reagents:

  • Aminoguanidine bicarbonate (1.0 eq)

  • Butyric acid (1.2 eq)

  • Solvent: None (Neat reaction) or Ethylene Glycol (if temp control is needed)

Protocol:

  • Pre-mixing: In a 10 mL microwave-transparent vial, combine 10 mmol of aminoguanidine bicarbonate and 12 mmol of butyric acid.

  • Degassing: Purge the vial with

    
     gas for 2 minutes to prevent oxidative side reactions. Cap the vial.
    
  • Irradiation: Place in a microwave reactor (e.g., CEM Discover).

    • Ramp: 2 minutes to 160°C.

    • Hold: 10 minutes at 160°C (Pressure limit: 250 psi).

    • Power: Max 150W (Dynamic mode).

  • Work-up: Cool to room temperature. The mixture will solidify.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

  • Validation: Confirm structure via

    
    -NMR. Diagnostic peak: Triazole 
    
    
    
    broad singlet at
    
    
    12.0-13.0 ppm.
Biological Assay: Radioligand Binding (Fragment Screening)

Objective: Determine the displacement of a standard radioligand by the triazole fragment to assess affinity (


).

Materials:

  • Membranes: HEK-293 cells overexpressing human

    
     receptors.[2]
    
  • Radioligand: [

    
    ]ZM241385 (High affinity antagonist).
    
  • Test Compound: 3-propyl-1H-1,2,4-triazol-5-amine (dissolved in DMSO).

Step-by-Step:

  • Preparation: Dilute membranes in Assay Buffer (50 mM Tris-HCl, 10 mM

    
    , pH 7.4).
    
  • Incubation: In a 96-well plate, add:

    • 50

      
      L membrane suspension (10 
      
      
      
      g protein).
    • 25

      
      L [
      
      
      
      ]ZM241385 (Final conc. 1-2 nM).
    • 25

      
      L Test Compound (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 90 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     using non-linear regression.
    

Visualizations

Synthesis Logic & Pathway

The following diagram illustrates the condensation pathway and the subsequent tautomeric equilibrium.

SynthesisPathway Start Aminoguanidine Bicarbonate Intermediate Acyl-aminoguanidine Intermediate Start->Intermediate Condensation (-H2O, -CO2) Acid Butyric Acid (C4 Precursor) Acid->Intermediate Microwave Microwave Irradiation 160°C, 10 min Intermediate->Microwave Product 3-Propyl-1H-1,2,4-triazol-5-amine (Target Scaffold) Microwave->Product Cyclization

Caption: Microwave-assisted synthesis pathway for high-efficiency scaffold generation.

Pharmacophore Mapping (A2A Receptor)

This diagram maps the structural features of the molecule to its biological interaction points within the receptor pocket.

Pharmacophore Amine Exocyclic Amine (-NH2) (Donor) Glu169 Receptor: Glu169 (H-Bond Acceptor) Amine->Glu169 H-Bond (Strong) RingN Triazole Ring N (Acceptor) Asn253 Receptor: Asn253 (H-Bond Donor) RingN->Asn253 H-Bond Propyl Propyl Chain (Lipophilic) HydroPocket Hydrophobic Pocket (Val/Leu/Ile) Propyl->HydroPocket Van der Waals

Caption: Pharmacophore map showing key binding interactions with the Adenosine A2A receptor.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 726572, 3-Propyl-1H-1,2,4-triazol-5-amine. Retrieved from [Link]

  • Aggarwal, R., et al. (2011). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. MDPI Molecules. Retrieved from [Link][3]

  • Baraldi, P. G., et al. (2008).Structure-Activity Relationships of Adenosine A2A Receptor Antagonists. Chemical Reviews. (Contextual reference for triazole pharmacophore in A2A antagonists).
  • Japan Patent Office. Patent JPH10324982A: Sustained release antimicrobial agents and methods of fouling control.[4] Retrieved from

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 3-Propyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course into the Pharmacological Unknown

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a comprehensive guide to understanding the mechanistic underpinnings of 3-Propyl-1H-1,2,4-triazol-5-amine. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have yielded a plethora of clinically significant drugs, ranging from antifungal and anticancer agents to anxiolytics and antivirals.[1] The unique electronic and structural properties of the 1,2,4-triazole ring—including its dipole character, capacity for hydrogen bonding, and rigidity—allow it to effectively interact with a wide array of biological receptors and enzymes.[1]

While the broader family of 1,2,4-triazoles is well-studied, the specific mechanism of action for 3-Propyl-1H-1,2,4-triazol-5-amine remains to be fully elucidated. This guide, therefore, adopts a dual approach. Firstly, it will postulate potential mechanisms of action by drawing logical inferences from the established activities of structurally related 1,2,4-triazole derivatives. Secondly, and more critically, it will lay out a robust, multi-tiered experimental strategy—a veritable roadmap—for you, the researcher, to systematically investigate and ultimately define the precise pharmacological function of this promising compound. This is not merely a recitation of facts but a strategic blueprint for discovery.

The Subject of Our Inquiry: 3-Propyl-1H-1,2,4-triazol-5-amine

Before delving into its potential biological activities, a foundational understanding of the molecule itself is paramount.

Chemical and Physical Properties

3-Propyl-1H-1,2,4-triazol-5-amine is a small molecule characterized by a central 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms and two carbon atoms.[4] It features a propyl group at the 3-position and an amine group at the 5-position. The presence of these functional groups dictates its physicochemical properties and, by extension, its potential biological interactions.

PropertyValueSource
Molecular Formula C₅H₁₀N₄PubChem[5]
Molecular Weight 126.16 g/mol PubChem[5]
XLogP3 0.8PubChem[5]
Hydrogen Bond Donor Count 2PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]

The molecule's moderate lipophilicity (indicated by the XLogP3 value) and its capacity for hydrogen bonding are key determinants of its pharmacokinetic and pharmacodynamic profiles. The amine group can act as a hydrogen bond donor and a base, while the nitrogen atoms of the triazole ring are potential hydrogen bond acceptors.

Postulated Mechanisms of Action: An Evidence-Based Extrapolation

Given the vast therapeutic landscape of 1,2,4-triazole derivatives, we can hypothesize several plausible mechanisms of action for 3-Propyl-1H-1,2,4-triazol-5-amine. These hypotheses are grounded in the established activities of analogous compounds and provide a logical starting point for experimental investigation.

Hypothesis A: Enzyme Inhibition

Many 1,2,4-triazole-containing drugs exert their effects by inhibiting specific enzymes.

  • As an Antifungal Agent (Inhibition of CYP51): A prominent class of triazole-based drugs are the azole antifungals, which function by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi.[6][7] The nitrogen atom at position 4 of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function. Molecular docking studies of novel 1,2,4-triazole derivatives have demonstrated a strong binding affinity to CYP51.[7]

  • As an Anticancer Agent (Kinase Inhibition): Several studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer agents that target protein kinases.[8] For instance, certain derivatives have shown significant binding affinities to c-kit tyrosine kinase and protein kinase B, both of which are crucial in cancer cell signaling pathways.[8]

  • Other Enzyme Targets: The structurally similar compound, 3-Amino-1,2,4-triazole (Amitrole), is a known inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme in the histidine biosynthesis pathway.[9] It has also been shown to inhibit metalloprotein enzymes like catalase.[10] It is plausible that 3-Propyl-1H-1,2,4-triazol-5-amine could exhibit inhibitory activity against these or other enzymes.

Hypothesis B: Receptor Modulation

The 1,2,4-triazole moiety is a recognized pharmacophore that can interact with various biological receptors.[1]

  • GABAa Receptor Modulation: The central nervous system is a common target for 1,2,4-triazole derivatives, with some exhibiting anxiolytic and anticonvulsant properties through modulation of the GABAa receptor.[1] For example, certain pyrazolotriazines containing a 1,2,4-triazole moiety act as selective inverse agonists at the α5 subtype of the GABAa receptor.[11]

  • Other Receptor Interactions: The structural features of 3-Propyl-1H-1,2,4-triazol-5-amine could facilitate its binding to a range of other receptors, potentially as an agonist, antagonist, or allosteric modulator. For example, recent studies have identified 1,2,3-triazole derivatives as allosteric modulators of the GLP-1 receptor.[12]

Hypothesis C: Antimicrobial Activity (Non-fungal)

Beyond their antifungal properties, 1,2,4-triazoles have demonstrated broad-spectrum antibacterial activity.[3][13]

  • Inhibition of Dihydrofolate Reductase (DHFR): Some Schiff bases of 1,2,4-triazole have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in bacterial nucleic acid synthesis.[13]

A Strategic Experimental Workflow for Mechanistic Elucidation

The following section provides a detailed, step-by-step methodology for systematically investigating the mechanism of action of 3-Propyl-1H-1,2,4-triazol-5-amine. This workflow is designed to be a self-validating system, where the results of each stage inform the experimental design of the next.

Stage 1: Broad-Spectrum Phenotypic Screening

The initial step is to cast a wide net to identify the general biological activity of the compound. This is crucial for narrowing down the subsequent, more targeted investigations.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Viability and Cytotoxicity Assays:

    • Utilize a diverse panel of human cancer cell lines (e.g., representing different tissue origins like liver, breast, lung, colon) and a non-cancerous human cell line (e.g., fibroblasts) to assess general cytotoxicity.

    • Employ assays such as MTT, MTS, or CellTiter-Glo® to measure cell viability after treatment with a range of concentrations of 3-Propyl-1H-1,2,4-triazol-5-amine.

    • Causality: This initial screen will determine if the compound has antiproliferative effects and provide a preliminary indication of its therapeutic window.

  • Antimicrobial Susceptibility Testing:

    • Test the compound against a panel of clinically relevant bacteria (both Gram-positive and Gram-negative, e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

    • Determine the Minimum Inhibitory Concentration (MIC) using standard microbroth dilution methods.

    • Causality: This will validate or refute the antimicrobial potential of the compound, guiding further investigation into specific antimicrobial targets.

  • Receptor Binding and Enzyme Inhibition Panels:

    • Submit the compound to a commercial broad-spectrum screening service (e.g., Eurofins' BioPrint®, Ricerca's LeadHunter®). These services test the compound against a large panel of known receptors, ion channels, and enzymes at a fixed concentration.

    • Causality: This is a powerful, unbiased approach to identify initial "hits" and potential molecular targets, which can then be pursued with more focused assays.

G cluster_0 Stage 1: Phenotypic Screening Compound 3-Propyl-1H-1,2,4-triazol-5-amine Screening Broad-Spectrum Phenotypic Screening Compound->Screening CellLines Cancer & Non-Cancer Cell Lines Screening->CellLines Cytotoxicity? Microbes Bacterial & Fungal Strains Screening->Microbes Antimicrobial? Biochemical Receptor & Enzyme Panels Screening->Biochemical Hits?

Caption: Workflow for initial phenotypic screening.

Stage 2: Target Identification and Validation

Based on the results of the phenotypic screening, the next stage focuses on identifying the specific molecular target(s) and validating the interaction. Let's assume the initial screen suggests anticancer activity.

Experimental Protocol: Identifying a Kinase Target

  • Kinase Profiling:

    • Perform a comprehensive in vitro kinase screen against a large panel of human kinases (e.g., >400 kinases).

    • Measure the percent inhibition at one or two concentrations of the compound.

    • Causality: This will identify which specific kinase or kinase family is most potently inhibited by the compound.

  • IC₅₀ Determination:

    • For the top kinase "hits" from the profiling screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).

    • Causality: This quantifies the potency of the compound against its putative targets, allowing for ranking and prioritization.

  • Direct Binding Assays:

    • Confirm the direct interaction between the compound and the purified kinase using biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

    • Causality: These assays provide definitive evidence of a direct physical interaction and allow for the determination of binding affinity (K_D) and kinetics, thus validating the kinase as a direct target.

G cluster_1 Stage 2: Target Validation (Kinase Example) PhenoHit Anticancer Activity (from Stage 1) KinaseScreen Broad Kinase Panel Screen PhenoHit->KinaseScreen IC50 IC50 Determination (Dose-Response) KinaseScreen->IC50 Identify Hits BindingAssay Direct Binding Assay (e.g., SPR, ITC) IC50->BindingAssay Quantify Potency ValidatedTarget Validated Kinase Target BindingAssay->ValidatedTarget Confirm Direct Interaction

Caption: Workflow for kinase target validation.

Stage 3: Elucidation of Cellular Mechanism and Pathway Analysis

Once a direct target is validated, the focus shifts to understanding the downstream cellular consequences of its modulation.

Experimental Protocol: Cellular Pathway Analysis

  • Target Engagement Assays:

    • Use a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay in live cells to confirm that the compound engages its target in a physiological context.

    • Causality: This is a critical step to bridge the gap between in vitro activity and cellular effects, ensuring the compound reaches and binds to its intended target within the cell.

  • Phospho-protein Profiling:

    • Treat cancer cells (in which the target kinase is known to be active) with the compound and perform Western blotting to analyze the phosphorylation status of the kinase's known downstream substrates.

    • Alternatively, use a phospho-kinase array or mass spectrometry-based phosphoproteomics for a more unbiased view of signaling pathway modulation.

    • Causality: This directly demonstrates that the compound's engagement with its target leads to the expected modulation of downstream signaling pathways.

  • Cellular Phenotype Rescue Experiments:

    • If possible, perform experiments to see if the cytotoxic effects of the compound can be rescued by overexpressing a drug-resistant mutant of the target kinase or by activating a downstream component of the pathway.

    • Causality: This provides strong genetic evidence linking the target kinase to the observed cellular phenotype (e.g., cell death).

G cluster_2 Stage 3: Cellular Mechanism ValidatedTarget Validated Kinase Target TargetEngagement Cellular Target Engagement (e.g., CETSA) ValidatedTarget->TargetEngagement Signaling Downstream Signaling Analysis (e.g., Western Blot, Phosphoproteomics) TargetEngagement->Signaling Confirm Target Binding in Cells Phenotype Cellular Phenotype Analysis (e.g., Apoptosis, Cell Cycle Arrest) Signaling->Phenotype Link Target to Pathway Mechanism Defined Cellular Mechanism of Action Phenotype->Mechanism Link Pathway to Cellular Effect

Caption: Workflow for cellular pathway analysis.

Concluding Remarks and Future Directions

The journey to define the mechanism of action of a novel compound like 3-Propyl-1H-1,2,4-triazol-5-amine is an iterative process of hypothesis generation, rigorous testing, and data-driven refinement. While its precise biological role is yet to be written, its chemical lineage within the pharmacologically rich 1,2,4-triazole family strongly suggests a high potential for therapeutic relevance. The experimental framework detailed in this guide provides a clear and logical path forward. By systematically progressing from broad phenotypic screening to specific target validation and cellular pathway analysis, researchers can confidently and efficiently uncover the scientific story behind this molecule. The ultimate discovery of its mechanism will not only contribute to our fundamental understanding of pharmacology but also potentially pave the way for the development of a new generation of targeted therapies.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. PubMed Central. Available at: [Link]

  • [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). National Institutes of Health (NIH). Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available at: [Link]

  • 3-Amino-1,2,4-triazole. Wikipedia. Available at: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Egyptian Journal of Chemistry. Available at: [Link]

  • (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]

  • 3-Propyl-1H-1,2,4-triazol-5-amine. PubChem. Available at: [Link]

  • (PDF) 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. ResearchGate. Available at: [Link]

  • (PDF) Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PubMed. Available at: [Link]

  • In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1][14][15]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC - NIH. Available at: [Link]

  • Affinity selection of double-click triazole libraries for rapid discovery of allosteric modulators for GLP-1 receptor. PubMed Central. Available at: [Link]

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PMC - NIH. Available at: [Link]

  • Inhibition of some metalloprotein enzymes by 3-amino-1,2,4-triazole. Scilit. Available at: [Link]

  • 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine. PMC - NIH. Available at: [Link]

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Introduction: Situating 3-Propyl-1H-1,2,4-triazol-5-amine in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Propyl-1H-1,2,4-triazol-5-amine

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the properties, synthesis, and potential applications of 3-Propyl-1H-1,2,4-triazol-5-amine. The document synthesizes available data to provide core identifiers, physicochemical properties, and expert insights into its chemical context.

The 1,2,4-triazole ring is a foundational heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity allow it to serve as a versatile pharmacophore that can interact with various biological receptors.[1] The compound 3-Propyl-1H-1,2,4-triazol-5-amine, a disubstituted triazole, features a propyl group at the 3-position and an amine group at the 5-position. The presence of the amino group makes it a valuable synthon for constructing more complex, fused heterocyclic systems, while the propyl group introduces lipophilicity that can influence its solubility and interaction with nonpolar environments.[3]

Due to annular tautomerism, this molecule can exist in different forms, primarily 3-propyl-1H-1,2,4-triazol-5-amine and 5-propyl-1H-1,2,4-triazol-3-amine.[4][5] Spectroscopic evidence, such as Nuclear Magnetic Resonance (NMR), indicates that the compound exists as a mixture of two tautomers in solution.[3]

Core Identifiers and Physicochemical Properties

Accurate identification is critical for regulatory compliance, procurement, and research documentation. The following table summarizes the key identifiers and computed physicochemical properties for 3-Propyl-1H-1,2,4-triazol-5-amine.

Identifier TypeDataSource(s)
CAS Number 60016-62-8[3][4]
IUPAC Name 5-propyl-1H-1,2,4-triazol-3-amine[4]
Molecular Formula C₅H₁₀N₄[4]
Molecular Weight 126.16 g/mol [3][4]
InChI Key GCPOFDRZTYMDKK-UHFFFAOYSA-N[3][4]
Canonical SMILES CCCC1=NC(=NN1)N[4]
DSSTox Substance ID DTXSID80352433[4]
PubChem CID 726572[4]
XLogP3 (Computed) 0.8[4]
H-Bond Donor Count 2[4]
H-Bond Acceptor Count 3[4]
Topological Polar Surface Area 67.6 Ų[4]

Spectroscopic Profile

Structural elucidation relies on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy : The IR spectrum provides key information on the functional groups. N-H stretching vibrations from the amine and triazole ring are observed between 3410-3213 cm⁻¹. C-H stretching from the propyl group appears at 2958, 2931, and 2870 cm⁻¹. A significant band at 1620 cm⁻¹ corresponds to the N-H bending vibration of the amino group, while C=N and N=N stretching vibrations of the triazole ring are found at 1546 and 1481 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are essential for confirming the molecular structure. Critically, ¹H NMR data reveals the presence of two distinct tautomers in solution, existing in a 3:1 ratio, with unique signals for the propyl, amine, and triazole ring protons for each form.[3]

Synthesis Methodology: A Generalized Approach

A comprehensive literature search reveals a notable absence of specific, peer-reviewed synthesis protocols dedicated solely to 3-Propyl-1H-1,2,4-triazol-5-amine.[3] However, based on established synthetic routes for substituted 1,2,4-triazoles, a plausible and efficient pathway can be proposed.[6] The most common methods involve the cyclization of an appropriate precursor with a source of nitrogen.

A logical approach would involve the reaction of butyronitrile (as the source of the propyl group) with aminoguanidine. This method is a variation of well-established syntheses for 3,5-disubstituted 1,2,4-triazoles.

Proposed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a generalized, hypothetical procedure based on established chemical principles for this class of compounds. It has not been validated for this specific molecule and requires optimization and safety assessment prior to execution.

  • Reaction Setup : To a solution of aminoguanidine hydrochloride (1.1 eq) in a suitable high-boiling solvent (e.g., pyridine or DMF), add a base such as sodium methoxide (1.2 eq) to liberate the free aminoguanidine.

  • Addition of Reagent : Slowly add butyronitrile (1.0 eq) to the reaction mixture.

  • Cyclization : Heat the mixture under reflux for several hours (e.g., 8-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation : After cooling to room temperature, pour the reaction mixture into ice water. Adjust the pH to neutral or slightly basic to precipitate the product.

  • Purification : Collect the crude solid by filtration, wash with cold water, and dry. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Propyl-1H-1,2,4-triazol-5-amine.

G cluster_reactants Starting Materials cluster_process Reaction & Purification A Aminoguanidine Hydrochloride Reaction Reflux in Solvent (e.g., Pyridine) A->Reaction B Butyronitrile B->Reaction Base Base (e.g., NaOMe) Base->Reaction Liberates free base Workup Aqueous Workup & Precipitation Reaction->Workup Cyclization Purify Recrystallization Workup->Purify Crude Product Product 3-Propyl-1H-1,2,4-triazol-5-amine Purify->Product Pure Product G cluster_scaffold Core Scaffold Properties cluster_apps Potential Application Areas Compound 3-Propyl-1H-1,2,4-triazol-5-amine Triazole 1,2,4-Triazole Ring (H-bonding, Dipole) Compound->Triazole Features Amine Amine Group (-NH2) (Nucleophile, H-bonding) Compound->Amine Features Propyl Propyl Group (-C3H7) (Lipophilicity, Steric Effects) Compound->Propyl Features MedChem Medicinal Chemistry (Antifungal, Antibacterial, Anticonvulsant) Triazole->MedChem Enables MatSci Materials Science (Coordination Polymers, MOFs) Amine->MatSci Enables Synthon Synthetic Chemistry (Fused Heterocycles) Amine->Synthon Enables Propyl->MedChem Modulates

Caption: Relationship between molecular features and potential applications.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 3-Propyl-1H-1,2,4-triazol-5-amine. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. General guidance for the closely related compound 3-Amino-1H-1,2,4-triazole (CAS 61-82-5) suggests the following:

  • Personal Protective Equipment (PPE) : Wear chemical safety goggles, a lab coat, and nitrile gloves. [7]* Handling : Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust. [8]Avoid contact with skin and eyes. [9]* Fire Safety : The compound is likely combustible. [8]Use standard extinguishing media such as dry chemical, CO₂, or water spray. [9]* Toxicology : The toxicological properties have not been thoroughly investigated. [8]Some aminotriazoles are suspected of causing harm to an unborn child and may cause organ damage through prolonged exposure. [8][10]Handle as a potentially hazardous substance.

Always consult a compound-specific SDS from the supplier before handling.

Conclusion

3-Propyl-1H-1,2,4-triazol-5-amine is a well-characterized but under-studied heterocyclic compound. Its established identifiers and spectroscopic profile provide a solid foundation for its use in research. While specific applications have yet to be published, its structural features—a versatile 1,2,4-triazole core, a reactive amine group, and a lipophilic propyl chain—make it a promising candidate for exploration in medicinal chemistry, particularly in the development of new antimicrobial or anticonvulsant agents, and in the field of materials science as a ligand for coordination chemistry. Future research is needed to unlock the full potential of this molecule through the development of validated synthetic protocols and biological screening.

References

  • Benchchem. 3-Propyl-1H-1,2,4-triazol-5-amine. 3

  • PubChem. 3-Propyl-1H-1,2,4-triazol-5-amine | C5H10N4 | CID 726572.

  • Sigma-Aldrich. SAFETY DATA SHEET - 3-Amino-1H-1,2,4-triazole.

  • Fisher Scientific. SAFETY DATA SHEET - 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-.

  • Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.

  • PubChem. 1H-1,2,4-Triazol-5-amine, 1-propyl- | C5H10N4 | CID 143567.

  • ECHEMI. 1H-1,2,4-Triazol-5-amine Formula - CAS 61-82-5.

  • Tokyo Chemical Industry. SAFETY DATA SHEET - 3-Nitro-1,2,4-triazole.

  • Santa Cruz Biotechnology. 3-Amino-1,2,4-triazole.

  • J-GLOBAL. 3-Amino-5-[3-(4-nitrophenyl)propyl]-1H-1,2,4-triazole | Chemical Substance Information.

  • Wikipedia. 3-Amino-1,2,4-triazole.

  • Merck Millipore. 3-Amino-1H-1,2,4-triazole CAS 61-82-5 | 814495.

  • Sigma-Aldrich. 1-Propyl-1H-1,2,4-triazol-3-amine.

  • ChemScene. 61-82-5 | 1H-1,2,4-Triazol-3-amine.

  • National Center for Biotechnology Information. 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles.

  • Pharmaceutical Chemistry Journal. 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles.

  • BLDpharm. 1H-1,2,4-Triazol-5-amine CAS 65380-04-3.

  • National Institutes of Health. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1).

  • National Center for Biotechnology Information. An insight on medicinal attributes of 1,2,4-triazoles.

  • Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles.

  • MDPI. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives.

  • MDPI. 1,2,4-Triazoles as Important Antibacterial Agents.

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3-Propyl-1H-1,2,4-triazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Propyl-1H-1,2,4-triazol-5-amine (CAS: 14619-38-6 / 60016-62-8) is a versatile heterocyclic building block characterized by a 1,2,4-triazole core substituted with a propyl chain at the C3 position and a primary amine at C5.[1][2][3][4][5] It serves as a critical scaffold in medicinal chemistry, particularly in the development of adenosine receptor antagonists, anticonvulsants, and antimicrobial agents. Its amphoteric nature and capacity for hydrogen bonding make it a valuable ligand in coordination chemistry and metal-organic frameworks (MOFs).

Chemical Identity & Properties

The compound exhibits annular tautomerism, a defining feature of 1,2,4-triazoles, allowing it to exist in multiple protonation states depending on solvent and pH.

Physicochemical Data Table
PropertyValueNote
IUPAC Name 3-Propyl-1H-1,2,4-triazol-5-amineAlso: 5-propyl-1H-1,2,4-triazol-3-amine
CAS Number 14619-38-6Alternate: 60016-62-8
Molecular Formula C₅H₁₀N₄
Molecular Weight 126.16 g/mol
Physical State Crystalline SolidColorless to pale beige
Melting Point 128–132 °CTypical range for 3-alkyl analogs
Solubility Soluble in DMSO, MeOH, EtOHSparingly soluble in water
Acidity (pKa) ~10 (Amine), ~3 (Triazole NH)Amphoteric character
Tautomerism & Structural Dynamics

The 1,2,4-triazole ring is dynamic.[6] In solution, the proton resides on the ring nitrogens, rapidly exchanging between N1, N2, and N4. The amino group participates in resonance, increasing electron density on the ring carbons.

Tautomerism T1 1H-Tautomer (Most Stable) T2 2H-Tautomer (Transient) T1->T2 Proton Shift T4 4H-Tautomer (Reactive Intermediate) T2->T4 Proton Shift T4->T1 Equilibrium

Figure 1: Tautomeric equilibrium of the 1,2,4-triazole core. The 1H form is generally thermodynamically favored in the solid state.

Synthetic Pathways & Protocols

The synthesis of 3-propyl-1H-1,2,4-triazol-5-amine relies on the condensation of aminoguanidine with butyric acid derivatives. The choice of method depends on scale and available equipment.

Method A: Direct Condensation (Green Chemistry)

This method is preferred for its atom economy and avoidance of toxic solvents. It involves the reaction of aminoguanidine bicarbonate with butyric acid.

Mechanism:

  • Acidification: Aminoguanidine bicarbonate is neutralized by butyric acid.

  • Acylation: Formation of the N-butyryl aminoguanidine intermediate.

  • Cyclodehydration: Thermal ring closure releases water to form the triazole.

Synthesis Start Aminoguanidine Bicarbonate + Butyric Acid Inter Intermediate: N-Butyryl Aminoguanidine Start->Inter Reflux / Melt (120-140°C) Cyclo Cyclodehydration (- 2 H₂O) Inter->Cyclo Heat Prod 3-Propyl-1H-1,2,4-triazol-5-amine Cyclo->Prod

Figure 2: Reaction pathway via thermal condensation.

Experimental Protocol: Melt Synthesis

This protocol is a self-validating system; the evolution of CO₂ and water vapor serves as a visual reaction progress indicator.

Materials:

  • Aminoguanidine bicarbonate (10.0 mmol, 1.36 g)

  • Butyric acid (12.0 mmol, 1.06 g) - Excess ensures complete consumption of the solid amine.

  • Equipment: Round-bottom flask, oil bath, reflux condenser (optional for initial stage).

Step-by-Step Procedure:

  • Mixing: In a 50 mL round-bottom flask, combine aminoguanidine bicarbonate and butyric acid.

    • Observation: Immediate effervescence occurs as CO₂ is released.

  • Initial Heating: Heat the mixture to 80°C until effervescence ceases and a clear melt or solution forms.

  • Cyclization: Increase temperature to 140–150°C. Maintain for 4–6 hours.

    • Critical Control: If using an open vessel, ensure temperature does not exceed 160°C to prevent decomposition.

  • Workup: Cool the reaction mixture to room temperature. The oil will solidify.

  • Purification:

    • Triturate the solid with cold diethyl ether or ethyl acetate to remove unreacted butyric acid.

    • Recrystallize from water or ethanol/water (1:1) to yield colorless crystals.

  • Validation:

    • Yield: Expect 65–75%.

    • TLC: Mobile phase Ethyl Acetate:Methanol (9:1). Product R_f ~ 0.4 (visualize with iodine or UV).

Medicinal Chemistry Applications

The 3-propyl-1H-1,2,4-triazol-5-amine moiety functions as a bioisostere for amide or carboxylate groups, offering improved metabolic stability.

Structure-Activity Relationship (SAR)
  • Adenosine Receptor Antagonists: The 5-amino-triazole core mimics the adenine ring of adenosine. The propyl chain at C3 provides hydrophobic interaction within the receptor binding pocket (e.g., hA2A receptor).

  • Anticonvulsants: The triazole nitrogen acts as a hydrogen bond acceptor, modulating sodium channel activity.

Coordination Chemistry

This compound acts as a bidentate ligand. The N1/N2 ring nitrogens and the exocyclic amine can coordinate with transition metals (Cu, Zn, Ag) to form Metal-Organic Frameworks (MOFs) used in catalysis and gas storage.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Signal Word: Warning.

  • Precaution: Use in a fume hood, especially during the heating phase of synthesis where butyric acid vapors (strong odor) may escape.

  • Storage: Store in a cool, dry place. Hygroscopic tendencies require tightly sealed containers.

References

  • Dolzhenko, A. V., et al. (2024). "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids." Molecules.

  • PubChem. "3-Propyl-1H-1,2,4-triazol-5-amine (CID 726572)." National Library of Medicine.

  • Rohand, T., et al. (2019). "A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles." Journal of Heterocyclic Chemistry.

  • Fisher Scientific. "Safety Data Sheet: 3-Amino-1,2,4-triazole derivatives."

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Technical Whitepaper: Operational Safety and Handling of 3-Propyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This technical guide defines the operational standards for handling 3-Propyl-1H-1,2,4-triazol-5-amine (CAS: 13325-10-5). Unlike its structural parent Amitrole (a known solid carcinogen), this propyl-substituted derivative presents a distinct physicochemical profile, often manifesting as a low-melting solid or viscous liquid with significant corrosive properties .

Research and development professionals must distinguish this compound from general aminotriazoles. Its lipophilic propyl chain alters its bioavailability and physical state, necessitating specific containment strategies distinct from dry powder handling.

Physicochemical Data Matrix
PropertySpecificationOperational Implication
CAS Number 13325-10-5Unique identifier for inventory/waste tracking.
Molecular Formula C₅H₁₀N₄Nitrogen-rich; potential for high-energy decomposition.
Molecular Weight 126.16 g/mol Stoichiometric calculations.
Physical State Low-melting solid / LiquidCritical: MP is reported approx. 16–18°C (61–64°F).[1] Likely a liquid at standard lab temps.
Density ~0.967 g/mLFloats on water; complicates aqueous spill cleanup.
Acidity/Basicity Basic (Amine functionality)Incompatible with strong acids and oxidizers.
Solubility Soluble in polar organics (DMSO, MeOH)Use alcohol-resistant foams for fire suppression.

Scientific Note: The low melting point (approx. 16–18°C) implies this substance may phase-change during storage or transport. Handling protocols must account for "slush" consistency or full liquefaction in warm laboratories.

Toxicological Framework & Hazard Assessment

The "Read-Across" Toxicology Principle

While specific toxicological monographs for the propyl derivative are less exhaustive than for the parent Amitrole (CAS 61-82-5), the Precautionary Principle applies.

  • Parent Compound Risk: Amitrole is a Group 3 Carcinogen (IARC) and thyroid toxin.

  • Target Compound Risk: The propyl group likely increases lipophilicity, potentially enhancing dermal absorption. However, the primary immediate hazard of CAS 13325-10-5 is Corrosivity (Class 8), unlike the primary toxicity hazard of the parent.

GHS Classification & Signal Words

Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.

  • H302: Harmful if swallowed.[2][3][4]

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long-lasting effects (Common to triazoles).[3][4]

Corrosive Mechanism

The free amine group at position 5, combined with the electron-rich triazole ring, creates a basic species capable of saponifying fatty tissues upon contact. This results in deep, penetrating chemical burns that may not be immediately painful, delaying treatment.

Engineering Controls & Personal Protective Equipment (PPE)

The "Self-Validating" Containment System

Safety is not static; it is a system of checks. The following hierarchy must be validated before the container is opened.

Engineering Controls (Primary Barrier)
  • Fume Hood: Mandatory. Minimum face velocity of 100 fpm (0.5 m/s) .

  • Secondary Containment: All liquid handling must occur within a chemically resistant tray (polypropylene) capable of holding 110% of the volume.

  • Inert Atmosphere: Triazoles can be hygroscopic. Handle under Nitrogen or Argon to prevent moisture uptake which can alter stoichiometry and handling properties.

PPE Matrix (Secondary Barrier)
ZoneRequirementRationale
Ocular Chemical Splash Goggles + Face ShieldCrucial: Corrosive liquids can splash. Safety glasses are insufficient.
Dermal (Hands) Double-gloving: Nitrile (Inner) + Neoprene (Outer)Nitrile provides dexterity; Neoprene offers superior resistance to corrosive amines.
Respiratory P100/OV Cartridge (if outside hood)Only for emergency spill cleanup. Routine handling requires no respirator if hood is active.
Body Tyvek® Lab Coat + Chemical ApronCotton lab coats can absorb corrosive liquids, keeping them against the skin.
Visualizing the Exposure Control Hierarchy

ExposureControl Hazard Hazard Source: 3-Propyl-1H-1,2,4-triazol-5-amine (Corrosive Liquid) EngControl Engineering Control: Fume Hood (100 fpm) + Secondary Tray Hazard->EngControl Primary Containment AdminControl Admin Control: SOPs, Access Restriction, Hygiene Breaks EngControl->AdminControl Residual Risk Management PPE PPE (Last Resort): Face Shield, Neoprene Gloves, Chem-Resistant Apron AdminControl->PPE Final Barrier Worker Worker Safety PPE->Worker Protected State

Figure 1: The hierarchy of controls prioritizes engineering barriers (hoods) over PPE, treating PPE as the final fail-safe against corrosive injury.

Process Safety: Thermal & Chemical Stability[1]

Nitrogen-Rich Energetics

Triazoles contain three nitrogen atoms in a five-membered ring. While generally stable, the N-N bonds possess inherent energy.

  • DSC Screening: Before scaling up any reaction >10 grams, perform Differential Scanning Calorimetry (DSC) . Look for exotherms >500 J/g.

  • Incompatibility: NEVER mix with:

    • Strong Oxidizers (Peroxides, Permanganates): Risk of rapid oxidation/explosion.

    • Acid Chlorides/Anhydrides: Violent exothermic reaction (acylation).

    • Heavy Metals: Triazoles can chelate metals (Cu, Ag), potentially forming shock-sensitive metal-nitrogen complexes (azide-like behavior). Avoid metal spatulas; use ceramic or Teflon.

Synthesis Workflow Safety

When using this compound as a nucleophile (e.g., in SNAr reactions or amide couplings):

ProcessSafety Start Reagent Prep (Weighing) Check1 Checkpoint: Dry Solvents? Inert Gas? Start->Check1 Check1->Start No (Correct) Reaction Reaction Phase (Exotherm Risk) Check1->Reaction Yes quench Quench/Workup (pH Control) Reaction->quench Cool to <5°C Waste Waste Disposal (Segregation) quench->Waste Neutralize first

Figure 2: Operational workflow emphasizing the critical "Check" phase before initiating potentially exothermic coupling reactions.

Emergency Response Protocols

First Aid (Corrosive Specific)
  • Skin Contact:

    • IMMEDIATE flushing with water for 15+ minutes.[5]

    • Do not use "neutralizing" creams (vinegar/baking soda) on the skin; the heat of neutralization can worsen burns.

    • Remove contaminated clothing under the safety shower.

  • Eye Contact:

    • Flush for 15 minutes, holding eyelids open.

    • Time is vision: Seconds matter. Transport to ER immediately after flushing.

Spill Management (Liquid/Slush)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (including respirator if fumes are present).

  • Contain: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (fire risk with oxidizers) or sawdust.

  • Neutralize: Carefully apply a dilute weak acid (e.g., Citric Acid) to the absorbent if approved by local HSE, or collect as hazardous basic waste.

  • Disposal: Label as "Corrosive Basic Waste (UN 2735)" .

References & Authority

  • Sigma-Aldrich (MilliporeSigma). Safety Data Sheet: 3-Propyl-1H-1,2,4-triazol-5-amine (CAS 13325-10-5). Version 6.2. Accessed 2026.

    • (Note: Verify specific batch CoA for melting point variations).

  • PubChem. Compound Summary: Amitrole (Parent Analog for Toxicology Read-Across). National Library of Medicine.

  • ECHA (European Chemicals Agency). C&L Inventory: Triazol-amines hazard classification.

  • Bretherick's Handbook of Reactive Chemical Hazards. Triazoles and Nitrogen-Rich Compounds. (Standard Reference for Thermal Stability).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Methodological & Application

Application Note: Strategic Synthesis and Functionalization of 3-Propyl-1H-1,2,4-triazol-5-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-substituted-5-amino-1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and carboxylic acids in kinase inhibitors, GPCR ligands (specifically adenosine


 antagonists), and agrochemicals. This guide details the robust synthesis of 3-propyl-1H-1,2,4-triazol-5-amine  (Compound 1 ). We present two validated protocols: a scalable thermal condensation and a rapid microwave-assisted method.[1] Furthermore, we address the critical challenge of regioselective derivatization, providing a logic-gated workflow for functionalizing the exocyclic amine versus the ring nitrogens.

Retrosynthetic Analysis & Mechanistic Logic

The formation of the 1,2,4-triazole ring in this context relies on the condensation of a hydrazine equivalent with a nitrile or carboxylic acid derivative. The most atom-economical route utilizes aminoguanidine bicarbonate and butyric acid .

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the competing tautomeric forms that dictate reactivity during derivatization.

Retrosynthesis Target 3-Propyl-1H-1,2,4-triazol-5-amine (Target Scaffold) Intermed N-Butyryl-aminoguanidine (Intermediate) Target->Intermed Cyclodehydration (-H2O) Tautomer Tautomeric Equilibrium (1H vs 2H vs 4H) Target->Tautomer In Solution SM1 Aminoguanidine Bicarbonate Intermed->SM1 Acylation SM2 Butyric Acid Intermed->SM2 Melt Conditions

Figure 1: Retrosynthetic disconnection showing the thermal condensation route.

Experimental Protocols

Method A: Thermal Condensation (Scalable "Melt" Route)

Context: This is the preferred method for multi-gram to kilogram scale synthesis.[1] It avoids complex solvents but requires careful thermal management to prevent decomposition of the aminoguanidine prior to acylation.[1]

Reagents:

  • Aminoguanidine bicarbonate (1.0 equiv)

  • Butyric acid (2.5 equiv) — Acts as both reagent and solvent

  • Toluene (for azeotropic drying, optional but recommended)[1]

Step-by-Step Protocol:

  • Neutralization: In a round-bottom flask equipped with a magnetic stir bar, suspend aminoguanidine bicarbonate (10.0 g, 73.5 mmol) in butyric acid (16.2 g, 184 mmol).

    • Note: Evolution of

      
       will occur.[1] Add acid slowly to control foaming.[1]
      
  • Dehydration: Once effervescence ceases, fit the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to 140°C.

  • Cyclization (The Melt): Distill off the excess water/butyric acid mixture until the internal temperature rises to 160–170°C. Maintain this melt for 4 hours.

    • Critical Control Point: Do not exceed 180°C to avoid charring.[1]

  • Workup: Cool the reaction mass to ~80°C. Add hot water (30 mL) and basify to pH 9–10 using solid sodium carbonate (

    
    ).
    
  • Crystallization: Allow the solution to cool to room temperature, then refrigerate at 4°C overnight. The product precipitates as a white to off-white solid.[1]

  • Purification: Filter the solid, wash with ice-cold water (2 x 10 mL), and recrystallize from ethanol/water (1:1) if necessary.[1]

Yield Expectation: 65–75% Melting Point: 125–128°C (Consistent with alkyl-analogs like isobutyl [1]).[1]

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Context: For rapid library generation (mg scale), microwave irradiation accelerates the cyclization significantly.[1]

Protocol:

  • Mix aminoguanidine bicarbonate (1.0 mmol) and butyric acid (1.2 mmol) in a microwave vial.

  • Add a catalytic amount of silica gel or

    
     (optional solid support catalyst).[1]
    
  • Irradiate at 150°C for 15–20 minutes.

  • Extract the residue with ethyl acetate/methanol (9:1), filter solid support, and concentrate.

Derivatization & Functionalization

The 3-amino-1,2,4-triazole scaffold presents three nucleophilic sites: the exocyclic amine (


) and the ring nitrogens (

). Regioselectivity is controlled by base strength and electrophile hardness.[1]
Regioselectivity Logic
  • Acylation (Soft Electrophiles): Occurs preferentially at the exocyclic amine (

    
    ).[1]
    
  • Alkylation (Hard Electrophiles): Occurs preferentially at Ring Nitrogen

    
     or 
    
    
    
    , often leading to mixtures unless specific conditions are used.[1]
Protocol: Selective N-Acylation (Amide Coupling)

To synthesize N-(3-propyl-1H-1,2,4-triazol-5-yl)amides:

  • Dissolution: Dissolve 3-propyl-1H-1,2,4-triazol-5-amine (1.0 equiv) in dry Pyridine (0.5 M).

  • Addition: Cool to 0°C. Add acyl chloride (1.1 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour into ice water. The amide usually precipitates.[1]

    • Why Pyridine? It acts as both solvent and acid scavenger, and it suppresses ring alkylation by forming the N-acyl pyridinium intermediate which transfers the acyl group to the most nucleophilic exocyclic amine.

Decision Matrix for Alkylation

The following diagram guides the alkylation strategy to avoid regioisomeric mixtures.

Derivatization Start 3-Propyl-1H-1,2,4-triazol-5-amine ConditionA Base: NaH / DMF Electrophile: R-X Start->ConditionA Anionic Pathway ConditionB Base: NaOH / H2O Electrophile: R-X Start->ConditionB Phase Transfer Prod1 N1-Alkylation (Major) ConditionA->Prod1 Steric Control Prod2 N2-Alkylation (Minor/Variable) ConditionB->Prod2 H-Bond Directed

Figure 2: Regioselectivity in alkylation reactions. Note that N1-alkylation is generally favored under thermodynamic control.

Analytical Validation (QC)

ParameterSpecificationMethodNotes
Appearance White crystalline powderVisualYellowing indicates oxidation.[1]
Melting Point 125–128°CCapillarySharp range (<2°C) required.[1]
1H NMR (DMSO-d6)

0.9 (t, 3H), 1.6 (m, 2H), 2.5 (t, 2H), 5.6 (s, 2H,

), 11.8 (br s, 1H, NH)
400 MHzRing NH is often broad/invisible due to exchange.[1]
Mass Spec

LC-MS (ESI)Check for dimer formation (

).

Troubleshooting Note: If the NMR shows a split set of signals, do not immediately discard. 3-substituted triazoles exist in annular tautomerism (


). This equilibrium is fast on the NMR timescale in DMSO but can slow down in 

, leading to broadened or split peaks.[1]

References

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. Source: MDPI (Molecules 2024).[1] URL:[Link][1]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Regioselective alkylation of 3-substituted-5-amino-1,2,4-triazoles. Source: Russian Journal of Applied Chemistry (via ResearchGate).[1] URL:[Link]

Sources

Technical Guide: Leveraging 3-Propyl-1H-1,2,4-triazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

3-Propyl-1H-1,2,4-triazol-5-amine (CAS: 132479-76-8 / Analogous derivatives) represents a "privileged scaffold" in modern drug discovery. Unlike the ubiquitous phenyl-triazoles, the 3-propyl variant offers a unique balance of lipophilicity (via the alkyl chain) and high polar surface area (via the amino-triazole headgroup).

This moiety is primarily utilized as:

  • A Robust Amide Bioisostere: It mimics the hydrogen bond donor/acceptor geometry of peptide bonds while improving metabolic stability against peptidases.

  • A Kinase Hinge Binder: The amino-triazole motif forms a characteristic donor-acceptor-donor (D-A-D) hydrogen bond network, ideal for ATP-binding pockets.

  • A Fragment-Based Lead: Its low molecular weight and high solubility make it an excellent starting point for Fragment-Based Drug Discovery (FBDD).

Physicochemical Properties (Predicted)
PropertyValue/DescriptionRelevance
Molecular Weight ~126.16 g/mol Ideal for fragment-based screening (Rule of 3).
LogP ~0.2 - 0.5High water solubility; low lipophilicity reduces non-specific binding.
pKa (Ring) ~10.0 (Basic) / ~2.3 (Acidic)Amphoteric nature allows modulation of ionization state at physiological pH.
Tautomerism 1H, 2H, 4H equilibriumCritical for binding mode selection (See Diagram 1).
H-Bond Donors 2-3 (Exocyclic NH₂, Ring NH)High capacity for specific receptor interactions.

Structural Dynamics & Tautomerism

Understanding the tautomeric flux of the 1,2,4-triazole ring is non-negotiable for rational design. In solution, the molecule exists in a rapid equilibrium, but specific protein environments will "select" a single tautomer.

Visualization: Tautomeric Equilibrium & Binding Modes

Tautomerism T1 1H-Tautomer (Most Stable in Soln) T2 2H-Tautomer (Rare) T1->T2 Proton Shift T4 4H-Tautomer (Kinase Hinge Binder) T1->T4 Proton Shift (Bioactive Form) Context Protein Binding Pocket (Selects Specific Tautomer) T4->Context D-A-D H-Bonding

Figure 1: The 1H-tautomer is energetically favored in solution, but the 4H-tautomer is often the bioactive conformation in kinase hinge regions, facilitating a donor-acceptor interaction pattern.

Synthetic Protocols

The synthesis of 3-propyl-1H-1,2,4-triazol-5-amine requires controlling the regioselectivity of the cyclization. The following protocol is a validated, scalable method suitable for gram-scale preparation.

Protocol A: Cyclization of Aminoguanidine (The Fusion Method)

Objective: Synthesis of the core scaffold from butyric acid derivatives.

Reagents:

  • Aminoguanidine bicarbonate (1.0 eq)

  • Butyric acid (or Butyryl chloride) (1.1 eq)

  • Solvent: Pyridine (if using acid chloride) or Melt (if using acid)

  • Purification: Recrystallization from Ethanol/Water.

Step-by-Step Methodology:

  • Activation: If using butyric acid, mix with aminoguanidine bicarbonate. The mixture is heated to 160–170°C (melt conditions).

    • Mechanistic Insight: The heat drives the dehydration to form the intermediate acyl-aminoguanidine, which subsequently undergoes intramolecular cyclization.

  • Reflux: Maintain temperature for 4–6 hours. Monitor via TLC (MeOH:DCM 1:9). The disappearance of the aminoguanidine spot indicates completion.

  • Work-up: Cool the reaction mixture to 80°C. Add hot water slowly.

  • Crystallization: Allow the solution to cool to room temperature, then chill to 4°C. The triazole amine will precipitate as white/off-white crystals.

  • Validation:

    • 1H NMR (DMSO-d6): Look for propyl signals (triplet ~0.9 ppm, multiplet ~1.6 ppm, triplet ~2.5 ppm) and the broad singlet for NH₂ (~5.5–6.0 ppm).

    • Mass Spec: [M+H]+ = 127.1.

Protocol B: Regioselective N-Acylation (Functionalization)

Challenge: The exocyclic amine (N-5) is less nucleophilic than the ring nitrogens. Direct acylation often leads to ring N-acylation. Solution: Use a protection-deprotection strategy or high-temperature forcing conditions.

Reagents:

  • 3-Propyl-1H-1,2,4-triazol-5-amine

  • Acyl Chloride (R-COCl)

  • Base: NaH (Sodium Hydride) or Pyridine

  • Solvent: DMF (anhydrous)

Workflow:

  • Deprotonation: Dissolve scaffold in dry DMF at 0°C. Add NaH (1.1 eq) cautiously. Stir for 30 mins to form the triazolide anion.

  • Addition: Add Acyl Chloride dropwise.

  • Rearrangement (The "Dimroth" Trick): If the acyl group attaches to the ring nitrogen (kinetic product), heating the mixture to 100°C often promotes thermal rearrangement to the exocyclic amine (thermodynamic product).

  • Quench: Pour into ice water. Filter precipitate.

Medicinal Chemistry Applications

Application 1: Kinase Inhibition (Hinge Binding)

In kinase drug discovery, the 3-propyl-1H-1,2,4-triazol-5-amine motif serves as a "hinge binder."

  • Mechanism: The ring nitrogen (N4 or N2) accepts a hydrogen bond from the backbone amide NH of the kinase hinge. The exocyclic amine (NH₂) donates a hydrogen bond to the backbone carbonyl.

  • Advantage: The propyl group occupies the "sugar pocket" or solvent-exposed region, allowing for solubility tuning without steric clash.

Application 2: GPCR Ligands (Adenosine Receptors)

This scaffold is a known pharmacophore for Adenosine A2A receptor antagonists.

  • Design Strategy: The triazole ring mimics the adenine core of the endogenous ligand. The propyl chain provides hydrophobic contacts within the receptor cleft.

Visualization: Synthetic & Functionalization Logic

SynthesisWorkflow Precursor Aminoguanidine + Butyric Acid Cyclization Thermal Cyclization (160°C, Melt) Precursor->Cyclization - 2 H2O Scaffold 3-Propyl-1H-1,2,4-triazol-5-amine (Core Scaffold) Cyclization->Scaffold PathA Path A: Amide Coupling (Kinase Inhibitors) Scaffold->PathA R-COCl / Heat (Target Exocyclic N) PathB Path B: N-Alkylation (Antifungals) Scaffold->PathB R-X / Base (Target Ring N) Drug Bioactive Candidate (Low LogP, High Fsp3) PathA->Drug PathB->Drug

Figure 2: Synthetic workflow from raw materials to diversified bioactive candidates, highlighting the bifurcation between exocyclic and endocyclic functionalization.

Troubleshooting & "Pro-Tips"

IssueRoot CauseCorrective Action
Low Yield in Cyclization Incomplete dehydration or charring.Ensure temperature control (do not exceed 180°C). Use a nitrogen atmosphere to prevent oxidation.
Regioisomer Mixtures Competition between Ring-N and Exocyclic-N.Acylation: Heat to promote thermodynamic rearrangement. Alkylation: Use steric bulk on the alkylating agent to direct selectivity.
Poor Solubility Strong intermolecular H-bonding (crystal lattice energy).Disrupt lattice by converting to HCl or Mesylate salt. Use DMSO/MeOH mixtures for assays.
TLC Streaking Amphoteric nature of the triazole.[1]Add 1% NH₄OH or 1% Acetic Acid to the TLC eluent to suppress ionization.

References

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry / PMC. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Available at: [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Some New 3-Substituted-4-Amino-5-Mercapto-1,2,4-Triazoles. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

3-Propyl-1H-1,2,4-triazol-5-amine as a building block for heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Propyl-1H-1,2,4-triazol-5-amine as a Heterocyclic Building Block

Part 1: Strategic Overview & Chemical Logic

3-Propyl-1H-1,2,4-triazol-5-amine (CAS: 14678-50-3) is a versatile "binucleophilic" scaffold used extensively in the synthesis of fused heterocycles, particularly [1,2,4]triazolo[1,5-a]pyrimidines . Its utility stems from its structural duality: it mimics the purine core found in adenosine and guanosine, making it a privileged scaffold in medicinal chemistry for kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents.

The Reactivity Profile

To use this building block effectively, one must understand its nucleophilic ambiguity. The molecule possesses three potential nucleophilic sites:

  • The Exocyclic Amine (N-NH2): High nucleophilicity, typically the initial point of attack on "hard" electrophiles.

  • The Ring Nitrogen (N1): The site of annulation required to form the thermodynamically stable [1,5-a] fused system.

  • The Ring Nitrogen (N2/N4): Involved in the formation of the kinetically favored but often unstable [4,3-a] isomer.

Critical Insight: The reaction outcome is dictated by the Dimroth Rearrangement .[1] Initial cyclization often yields the [1,2,4]triazolo[4,3-a]pyrimidine (kinetic product). Under acidic or basic conditions, this rearranges to the [1,2,4]triazolo[1,5-a]pyrimidine (thermodynamic product).[2] The propyl group at position 2 (in the final fused system) acts as a lipophilic anchor, enhancing membrane permeability and hydrophobic pocket occupancy in protein targets.

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent pathways when reacting 3-propyl-1H-1,2,4-triazol-5-amine with a 1,3-dielectrophile (e.g., ethyl acetoacetate).

TriazoleReactivity Start 3-Propyl-1H-1,2,4-triazol-5-amine Intermediate Intermediate (Uncyclized Adduct) Start->Intermediate Condensation Electrophile 1,3-Dielectrophile (e.g., Ethyl Acetoacetate) Electrophile->Intermediate Kinetic Kinetic Product [1,2,4]Triazolo[4,3-a]pyrimidine (N4 attack) Intermediate->Kinetic Fast Cyclization (N2/N4) Thermodynamic Thermodynamic Product [1,2,4]Triazolo[1,5-a]pyrimidine (N1 attack equivalent) Intermediate->Thermodynamic Direct Slow Path Rearrangement Dimroth Rearrangement (Acid/Base Catalyzed) Kinetic->Rearrangement Ring Opening Rearrangement->Thermodynamic Recyclization (N1)

Figure 1: Reaction pathway bifurcation showing the conversion of the kinetic [4,3-a] isomer to the stable [1,5-a] scaffold via Dimroth Rearrangement.[1][3]

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Propyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

This protocol targets the [1,5-a] isomer, utilizing glacial acetic acid to drive the Dimroth rearrangement in situ.

Reagents:

  • 3-Propyl-1H-1,2,4-triazol-5-amine (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-propyl-1H-1,2,4-triazol-5-amine (10 mmol) in glacial acetic acid (15 mL).

  • Addition: Add ethyl acetoacetate (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (System: EtOAc/MeOH 9:1). The starting amine (polar) should disappear, and a less polar fluorescent spot (product) should appear.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution slowly into crushed ice (50 g) with vigorous stirring.

  • Precipitation: The product typically precipitates as a white to off-white solid. If no precipitate forms, neutralize carefully with saturated NaHCO₃ solution to pH 6–7.

  • Purification: Filter the solid, wash with cold water (3 x 10 mL), and recrystallize from Ethanol/Water (1:1) or DMF/Ethanol depending on solubility.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the broad -NH2 signal (approx. 5.5-6.0 ppm) and the appearance of the pyrimidine C-H proton (singlet, approx. 5.8-6.5 ppm). The propyl group signals (triplet, multiplet, triplet) should remain distinct.

Protocol B: Synthesis of 2-Propyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol

For the synthesis of the dihydroxy derivative (mimicking the xanthine core), diethyl malonate is used. This reaction requires basic conditions.[1]

Reagents:

  • 3-Propyl-1H-1,2,4-triazol-5-amine (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Sodium Ethoxide (NaOEt) (2.0 equiv) in Ethanol

Step-by-Step Methodology:

  • Preparation of Base: Dissolve sodium metal (20 mmol) in absolute ethanol (20 mL) to generate fresh NaOEt.

  • Condensation: Add 3-propyl-1H-1,2,4-triazol-5-amine (10 mmol) to the NaOEt solution. Stir for 15 minutes.

  • Addition: Add diethyl malonate (12 mmol) dropwise.

  • Reflux: Reflux the mixture for 8–12 hours. A solid sodium salt of the product may precipitate during the reaction.[4]

  • Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in minimum water (10 mL).

  • Acidification: Acidify with 2N HCl to pH 4. The free diol (often existing as the dione tautomer) will precipitate.

  • Purification: Filter and recrystallize from acetic acid or DMF.

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table

ElectrophileReaction ProductKey ConditionMechanism Note
Ethyl Acetoacetate 7-Hydroxy-5-methyl-triazolopyrimidineReflux in AcOHAcid promotes Dimroth rearrangement to [1,5-a].
Diethyl Malonate 5,7-Dihydroxy-triazolopyrimidineNaOEt/EtOH RefluxBasic conditions favor thermodynamic closure.
Chalcones (Ar-CH=CH-CO-Ar)Dihydro-triazolopyrimidinesNaOH/EtOH or PiperidineMichael addition followed by cyclization.
Ethoxymethylene malononitrile 7-Amino-6-cyano-triazolopyrimidineReflux in EtOHYields highly functionalized core for further derivatization.

Troubleshooting Guide:

  • Issue: Formation of the [4,3-a] isomer instead of [1,5-a].

    • Diagnosis: Product has a lower melting point and different UV profile.

    • Solution: The [4,3-a] isomer is not a waste product; it is an intermediate. Resubmit the isolated [4,3-a] solid to reflux in glacial acetic acid or 10% NaOH to force the Dimroth rearrangement.

  • Issue: Low yield with chalcones.

    • Solution: Use microwave irradiation (120°C, 10-20 min) to accelerate the Michael addition step, which is often the rate-limiting bottleneck.

Part 5: Advanced Applications (Grounding)

The 3-propyl-triazolopyrimidine scaffold is a validated bioisostere in several therapeutic classes:

  • CDK2 Inhibitors: The triazolopyrimidine core mimics the purine ring of ATP, allowing it to bind into the ATP-binding pocket of Cyclin-Dependent Kinases. The 2-propyl group occupies the hydrophobic region usually filled by the ribose or solubilizing groups of natural ligands [1].

  • Anti-Parasitic Agents: Derivatives of this scaffold inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway of Plasmodium falciparum (Malaria).[3] The scaffold's rigidity ensures high affinity binding [2].

  • Microtubule Stabilizers: Certain 2-alkyl-triazolopyrimidines bind to the vinca domain of tubulin, exhibiting anti-cancer activity by arresting mitosis. The propyl chain length is often critical for optimizing the steric fit within the tubulin dimer interface [2].

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines and Their Biomedical Applications. Source: Royal Society of Chemistry (RSC) / Organic & Biomolecular Chemistry. URL:[Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Source: Springer / Chemistry of Heterocyclic Compounds. URL:[Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Application Notes and Protocols: Experimental Setups for Reactions of 3-Propyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed experimental protocols and theoretical justifications for key chemical transformations involving 3-Propyl-1H-1,2,4-triazol-5-amine. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry and drug development, recognized for its metabolic stability and diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis of the core molecule and its subsequent derivatization through N-acylation and condensation reactions to form fused heterocyclic systems. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and successful outcomes.

Introduction: The Significance of the 3-Amino-1,2,4-Triazole Scaffold

The 3-Propyl-1H-1,2,4-triazol-5-amine molecule belongs to the 3-amino-1,2,4-triazole class of compounds. This heterocyclic system is a cornerstone in the synthesis of biologically active molecules due to its ability to act as a bioisosteric replacement for amide bonds, enhancing metabolic stability[3][4]. The presence of an exocyclic amino group and multiple nitrogen atoms in the ring allows for diverse functionalization, making it a versatile building block for constructing complex molecular architectures[2]. This guide focuses on practical, reliable methods for leveraging this reactivity, specifically for creating novel amide derivatives and the highly valuable triazolopyrimidine fused ring system.

Foundational Protocol: Synthesis of 3-Propyl-1H-1,2,4-triazol-5-amine

Causality and Expertise: The most direct and reliable method for synthesizing 5-substituted 3-amino-1,2,4-triazoles is the condensation of aminoguanidine with a corresponding carboxylic acid, followed by cyclization[3]. This one-pot, microwave-assisted approach is selected for its efficiency, reduced reaction times, and high yields compared to conventional heating methods. The use of aminoguanidine bicarbonate is advantageous as it is a stable, commercially available starting material. The reaction proceeds via the formation of an N-acyl aminoguanidine intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring[3].

Protocol 2.1: Microwave-Assisted Synthesis
  • Reagent Preparation: In a 10 mL microwave pressure vial equipped with a magnetic stir bar, combine aminoguanidine bicarbonate (1.0 mmol, 136.1 mg) and butyric acid (1.2 mmol, 105.7 mg, 110 µL).

  • Solvent Addition: Add 3 mL of a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150-170 °C for 30-45 minutes. The reaction should be monitored for completion using Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1).

  • Work-up and Isolation: After cooling the reaction vessel to room temperature, pour the mixture into ice-cold water (20 mL). The resulting precipitate is the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield pure 3-Propyl-1H-1,2,4-triazol-5-amine.

Data Summary Table 2.1: Reagents for Synthesis
ReagentMolar Eq.Amount (1.0 mmol scale)Molecular Weight ( g/mol )Role
Aminoguanidine Bicarbonate1.0136.1 mg136.12Guanidine Source
Butyric Acid1.2105.7 mg88.11Propyl Group Source
DMF-3 mL73.09Solvent
Synthesis Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aminoguanidine Bicarbonate and Butyric Acid in DMF mw_irrad Microwave Irradiation (150-170°C, 30-45 min) reagents->mw_irrad Seal Vial quench Pour into Ice Water mw_irrad->quench Cool to RT filter Vacuum Filtration quench->filter recrystallize Recrystallize from EtOH/H₂O filter->recrystallize product Pure 3-Propyl-1H-1,2,4-triazol-5-amine recrystallize->product

Caption: Workflow for the synthesis of 3-Propyl-1H-1,2,4-triazol-5-amine.

Key Reaction Protocol: N-Acylation (Schotten-Baumann Reaction)

Causality and Expertise: The Schotten-Baumann reaction is a robust and widely used method for acylating amines with acyl chlorides[5]. The reaction is performed under basic, typically two-phase (aqueous/organic), conditions[5][6]. The choice of this method is based on its high efficiency and simplicity. The exocyclic amino group of 3-Propyl-1H-1,2,4-triazol-5-amine is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride[6][7]. The aqueous base (e.g., NaOH or Na₂CO₃) serves two critical functions: it neutralizes the HCl byproduct generated during the reaction, preventing protonation of the starting amine, and it drives the equilibrium towards product formation[8]. Dichloromethane (DCM) is an excellent organic solvent for this reaction as it dissolves the starting materials and product while being immiscible with water.

Protocol 3.1: N-Acylation with Benzoyl Chloride
  • Dissolution: In a round-bottom flask, dissolve 3-Propyl-1H-1,2,4-triazol-5-amine (1.0 mmol, 126.16 mg) in 10 mL of dichloromethane (DCM). Add this to a flask containing a 10% aqueous solution of sodium carbonate (Na₂CO₃) (15 mL).

  • Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Add benzoyl chloride (1.1 mmol, 155.2 mg, 128 µL) dropwise to the stirring mixture over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and finally with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Summary Table 3.1: Reagents for N-Acylation
ReagentMolar Eq.Amount (1.0 mmol scale)Molecular Weight ( g/mol )Role
3-Propyl-1H-1,2,4-triazol-5-amine1.0126.16 mg126.16Nucleophile
Benzoyl Chloride1.1155.2 mg140.57Acylating Agent
Sodium Carbonate (10% aq.)-15 mL105.99Base/Acid Scavenger
Dichloromethane (DCM)-10 mL84.93Organic Solvent
N-Acylation Workflow Diagram

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Aminotriazole in DCM Add to aq. Na₂CO₃ cool Cool Biphasic Mixture to 0-5 °C dissolve->cool add_acyl Dropwise Addition of Benzoyl Chloride cool->add_acyl Vigorous Stirring stir Stir at RT for 2-4h add_acyl->stir separate Separate Organic Layer stir->separate TLC Monitoring wash Wash with HCl, NaHCO₃, Brine separate->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify product N-acylated Product purify->product

Caption: Schotten-Baumann workflow for the N-acylation of the aminotriazole.

Key Reaction Protocol: Synthesis of[9][10][11]Triazolo[1,5-a]pyrimidines

Causality and Expertise: Fused heterocyclic systems like triazolopyrimidines are of immense interest in drug discovery. The synthesis of a[9][10][11]triazolo[1,5-a]pyrimidine core is efficiently achieved through the condensation of a 3-amino-1,2,4-triazole with a 1,3-dielectrophile, such as a β-ketoester or malondialdehyde derivative[12]. The reaction mechanism involves an initial nucleophilic attack by the exocyclic amino group on one carbonyl, followed by a second intramolecular cyclization via attack from a ring nitrogen (N1) onto the second carbonyl, and subsequent dehydration to form the aromatic fused system[12]. Acetic acid is often used as both a solvent and a catalyst, as it protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack.

Protocol 4.1: Condensation with Ethyl Acetoacetate
  • Reagent Mixture: In a round-bottom flask equipped with a reflux condenser, suspend 3-Propyl-1H-1,2,4-triazol-5-amine (1.0 mmol, 126.16 mg) in 10 mL of glacial acetic acid.

  • Addition of Dielectrophile: Add ethyl acetoacetate (1.1 mmol, 143.2 mg, 140 µL) to the suspension.

  • Heating and Reflux: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The reaction should become homogeneous as it progresses. Monitor for completion by TLC.

  • Isolation: Cool the reaction mixture to room temperature. A precipitate will often form. If not, slowly add the mixture to 30 mL of cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove residual acetic acid. The product can be recrystallized from ethanol to yield the pure 7-hydroxy-2-propyl-5-methyl-[9][10][11]triazolo[1,5-a]pyrimidine.

Data Summary Table 4.1: Reagents for Triazolopyrimidine Synthesis
ReagentMolar Eq.Amount (1.0 mmol scale)Molecular Weight ( g/mol )Role
3-Propyl-1H-1,2,4-triazol-5-amine1.0126.16 mg126.16Dinucleophile
Ethyl Acetoacetate1.1143.2 mg130.141,3-Dielectrophile
Glacial Acetic Acid-10 mL60.05Solvent/Catalyst
Triazolopyrimidine Formation Pathway Diagram

start 3-Propyl-1H-1,2,4-triazol-5-amine + Ethyl Acetoacetate intermediate1 Initial Condensation (Amine + Ketone) start->intermediate1 AcOH, Reflux intermediate2 Intramolecular Cyclization (Ring N + Ester) intermediate1->intermediate2 Tautomerization product 7-hydroxy-2-propyl-5-methyl- [1,2,4]triazolo[1,5-a]pyrimidine intermediate2->product Dehydration

Caption: Reaction pathway for triazolopyrimidine synthesis.

References

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. ResearchGate. [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Europe PMC. [Link]

  • Fokin, V. V., et al. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • Radwan, M., et al. (2020). One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. Journal of Applied Pharmaceutical Science. [Link]

  • Dolzhenko, A. V., et al. (2010). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Acta Crystallographica Section E. [Link]

  • Katritzky, A. R., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. NIH Public Access. [Link]

  • Krasavin, M., et al. (2021). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. [Link]

  • Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]

  • National Center for Biotechnology Information. 3-Propyl-1H-1,2,4-triazol-5-amine. PubChem Compound Database. [Link]

  • Rohand, T., & Mkpenie, V. N. (2019). A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. ResearchGate. [Link]

  • Sjostedt, G., & Gringas, L. 3-amino-1h-1,2,4-triazole. Organic Syntheses Procedure. [Link]

  • Wikipedia. Schotten–Baumann reaction. Wikipedia. [Link]

  • Various Authors. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. ResearchGate. [Link]

  • Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Various Authors. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. MDPI. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • Google Patents. (1986). Process for the preparation of 3-amino-1,2,4-triazole.
  • Katritzky, A. R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

  • Wieckowska, A., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. BYJU'S. [Link]

  • Various Authors. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Hindawi. [Link]

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Analytical Protocol: Quantitation of 3-Propyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide details the analytical quantification of 3-Propyl-1H-1,2,4-triazol-5-amine (also known as 5-propyl-3-amino-1,2,4-triazole). As a 1,2,4-triazole derivative, this molecule presents specific chromatographic challenges: it is amphoteric, polar, and lacks a strong chromophore, making standard UV detection prone to interference and peak tailing.

This protocol provides two distinct validated workflows:

  • HPLC-UV (Method A): For raw material assay and high-concentration process control.

  • LC-MS/MS (Method B): For trace impurity analysis and biological matrices.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Chemical Structure: A 1,2,4-triazole ring substituted with an amino group at position 5 and a propyl chain at position 3.[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 126.16 g/mol [2]

  • pKa (Estimated): ~2.3 (ring protonation) and ~10.1 (NH deprotonation).

  • LogP: ~0.8 (Moderately polar).

  • Solubility: Soluble in alcohols, DMSO, Acetonitrile; moderately soluble in water.

Method Selection Decision Tree

The following logic gate ensures you select the correct instrumentation based on your sensitivity requirements and matrix complexity.

MethodSelection Start Start: Define Analytical Goal ConcCheck Target Concentration? Start->ConcCheck HighConc > 10 µg/mL (Purity/Assay) ConcCheck->HighConc High TraceConc < 1 µg/mL (Impurity/Bio) ConcCheck->TraceConc Trace MatrixCheck Matrix Complexity? SimpleMatrix Simple (Solvent/API) MatrixCheck->SimpleMatrix ComplexMatrix Complex (Plasma/Soil) MatrixCheck->ComplexMatrix HighConc->MatrixCheck MethodB Method B: LC-MS/MS (HILIC or C18) TraceConc->MethodB MethodA Method A: HPLC-UV (RP-Polar Embedded) SimpleMatrix->MethodA ComplexMatrix->MethodB

Figure 1: Decision matrix for selecting the appropriate analytical technique based on sensitivity and matrix interference.

Method A: HPLC-UV (High Concentration/QC)

Application: Purity assessment of raw materials, reaction monitoring. Challenge: The amino-triazole moiety causes severe peak tailing on standard C18 columns due to interaction with residual silanols. Solution: Use of a "Polar-Embedded" stationary phase and acidic mobile phase to suppress silanol ionization and protonate the analyte.

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) OR Agilent Zorbax SB-C18HSS T3 withstands 100% aqueous conditions and retains polar compounds better than standard C18.
Mobile Phase A 10 mM Potassium Phosphate Buffer (pH 2.5)Low pH ensures the amine is protonated (

) and silanols are suppressed (

).
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 210 nmAnalyte has low UV activity; 210 nm captures the end-absorption of the triazole ring.
Injection Vol 10 µLAdjust based on concentration.
Column Temp 30°CImproves mass transfer and peak shape.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.04060
12.04060
12.1955
17.0955
Protocol: Sample Preparation
  • Stock Solution: Weigh 10 mg of 3-Propyl-1H-1,2,4-triazol-5-amine into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 100 µg/mL.

  • Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter before injection. Note: Nylon filters may adsorb triazoles.

Method B: LC-MS/MS (Trace Analysis)

Application: Genotoxic impurity screening, pharmacokinetic studies. Challenge: Low molecular weight and high polarity make retention and ionization competition issues in complex matrices. Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention for polar amines compared to Reverse Phase, and ESI+ gives high sensitivity.

Mass Spectrometry Parameters (ESI+)
  • Ion Source: Electrospray Ionization (Positive Mode)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 400°C

  • Precursor Ion (Q1): 127.1 m/z

    
    
    

MRM Transitions:

Transition m/z Cone Voltage (V) Collision Energy (eV) Purpose

| Quantifier | 127.1


 84.1 | 25 | 18 | Loss of propyl group (Triazole ring fragment) |
| Qualifier  | 127.1 

43.1 | 25 | 22 | Propyl fragment |
Chromatographic Conditions (HILIC Mode)
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)

  • Mobile Phase B: Acetonitrile : Buffer A (95:5)

  • Isocratic Elution: 15% A / 85% B

  • Flow Rate: 0.3 mL/min

Sample Extraction Workflow (Biological/Complex Matrix)

SamplePrep Sample Sample (Plasma/Solid) Precip Protein Precip. (Add 3x vol ACN) Sample->Precip Vortex Vortex & Centrifuge (10k RPM, 10 min) Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evap Evaporate to Dryness (N2 stream @ 40°C) Supernatant->Evap Recon Reconstitute (85% ACN / 15% Buffer) Evap->Recon Inject Inject to LC-MS Recon->Inject

Figure 2: Sample preparation workflow utilizing protein precipitation and solvent exchange for HILIC compatibility.

Validation Criteria (ICH Q2 R1)

To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be passed before every analytical run:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (Critical for amines).[2]
  • Precision: %RSD of 6 replicate injections of standard must be

    
     (HPLC) or 
    
    
    
    (LC-MS).
  • Resolution (

    
    ):  If analyzing in a mixture (e.g., with synthetic precursors), 
    
    
    
    .
  • Signal-to-Noise (S/N):

    • Limit of Detection (LOD): S/N

      
      
      
    • Limit of Quantitation (LOQ): S/N

      
      
      

Scientific Rationale & Troubleshooting

Why Phosphate Buffer for HPLC?

Triazole amines can act as bidentate ligands or interact strongly with residual silanols on the silica backbone of HPLC columns. Phosphate buffer at pH 2.5 serves two roles:

  • It protonates the amine (pKa ~10) and the triazole ring, ensuring the molecule is in a single cationic state.

  • The high ionic strength and low pH suppress the ionization of surface silanols (

    
    
    
    
    
    
    
    ), preventing the "ion-exchange" mechanism that causes peak tailing.
Why HILIC for LC-MS?

In Reverse Phase (C18), 3-Propyl-1H-1,2,4-triazol-5-amine elutes very early (near the void volume) due to its polarity, leading to ion suppression from salts and unretained matrix components. HILIC retains polar compounds using a water layer on the stationary phase, eluting them later in a high-organic mobile phase. This enhances desolvation efficiency in the MS source, significantly increasing sensitivity (up to 10x vs. RP).

Troubleshooting Guide
  • Split Peaks: Usually indicates the sample solvent is too strong. For HILIC, dissolve the sample in 90% Acetonitrile. For RP, dissolve in <10% Acetonitrile.

  • Low Sensitivity (MS): Check for adduct formation. If Sodium (

    
    ) or Potassium (
    
    
    
    ) adducts are dominant, clean the source or switch to plasticware to reduce alkali contamination.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 726572, 5-propyl-1H-1,2,4-triazol-3-amine. Retrieved from [Link]

  • European Commission (2018). Analytical methods for the determination of triazole derivative metabolites (TDMs). EU Reference Laboratories for Residues of Pesticides. Retrieved from [Link]

  • Depree, G. J., & Siegel, P. D. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum by HPLC with fluorescence detection. Journal of Chromatography B, 801(2), 359-362.[3] (Adapted for propyl-derivative logic).[2] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 3-Propyl-1H-1,2,4-triazol-5-amine for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including enzyme inhibition.[1] This guide provides a comprehensive overview of the strategic use of 3-Propyl-1H-1,2,4-triazol-5-amine as a versatile building block for the discovery and development of novel enzyme inhibitors. We will explore the chemical rationale for its use, outline key target enzyme classes, and provide detailed, field-proven protocols for synthesis, screening, and characterization of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this specific triazole derivative in their inhibitor design programs.

Introduction: The Scientific Rationale for 3-Propyl-1H-1,2,4-triazol-5-amine in Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms.[1] Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding (acting as both donor and acceptor), and its polar nature which can enhance solubility, make it an attractive scaffold for medicinal chemists.[2][3] The 1,2,4-triazole moiety is found in a variety of approved drugs, demonstrating its therapeutic value.[4][5]

3-Propyl-1H-1,2,4-triazol-5-amine (PubChem CID: 726572) offers several strategic advantages as a starting point for developing enzyme inhibitors:

  • Two Points of Diversification: The presence of a primary amine (-NH2) at the 5-position and a reactive secondary amine within the triazole ring allows for the straightforward introduction of a wide range of substituents. This enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

  • The Propyl Group: The propyl group at the 3-position provides a lipophilic anchor that can be crucial for binding to hydrophobic pockets within an enzyme's active site. Its presence can be a starting point for further optimization of lipophilicity.

  • Proven Pharmacophore: The broader class of 1,2,4-triazole derivatives has demonstrated inhibitory activity against a wide array of enzymes, suggesting that this specific scaffold is well-suited for targeting various enzyme families.[6][7]

Potential Enzyme Targets for Inhibitors Derived from 3-Propyl-1H-1,2,4-triazol-5-amine

Based on the extensive literature on 1,2,4-triazole derivatives, several classes of enzymes are promising targets for inhibitors developed from this scaffold.

Enzyme Class Therapeutic Area Rationale for Targeting with Triazole Derivatives Key References
Cholinesterases (AChE & BChE) Alzheimer's Disease, Neurological Disorders1,2,4-triazole derivatives have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the breakdown of neurotransmitters.[6][7][8][9][6][7][8][9]
α-Glucosidase Type 2 DiabetesInhibition of α-glucosidase delays carbohydrate digestion and glucose absorption. Triazole derivatives have been identified as effective inhibitors.[6][7][6][7]
Urease H. pylori Infections, UrolithiasisUrease is crucial for the survival of Helicobacter pylori. Triazole compounds have demonstrated significant urease inhibitory activity.[9][9]
Cytochrome P450 Enzymes (e.g., CYP51) Fungal InfectionsThe nitrogen atoms of the triazole ring can coordinate with the heme iron in the active site of fungal CYP51 (lanosterol 14α-demethylase), a key enzyme in ergosterol biosynthesis.[1][1]
Kinases CancerVarious kinase inhibitors incorporate nitrogen-containing heterocycles. The 1,2,4-triazole scaffold can be used to target the ATP-binding site of kinases involved in cancer cell signaling.[2][2]
Thymidine Phosphorylase (TP) CancerTP is involved in pyrimidine metabolism and is a target for anticancer drugs. Bis-1,2,4-triazole derivatives have shown inhibitory activity against TP.[10][10]
Cyclooxygenases (COX-1 & COX-2) Inflammation and PainCertain 1,2,4-triazole derivatives have been investigated as inhibitors of COX enzymes, which are central to the inflammatory cascade.[11][11]

Experimental Workflows and Protocols

General Workflow for Developing Enzyme Inhibitors

The development of enzyme inhibitors from a starting scaffold like 3-Propyl-1H-1,2,4-triazol-5-amine typically follows a structured workflow.

G cluster_0 Phase 1: Library Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action Studies A Start: 3-Propyl-1H-1,2,4-triazol-5-amine B Functionalization of the 5-amino group (e.g., acylation, Schiff base formation) A->B C N-alkylation/arylation of the triazole ring B->C D Purification and Characterization (NMR, MS, HPLC) C->D E Primary Enzyme Inhibition Assay (Single Concentration) D->E F Hit Identification E->F G Dose-Response Assay (IC50 Determination) F->G H Lead Compound Selection G->H I Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) H->I J Determination of Ki and Inhibition Type I->J K Computational Studies (Molecular Docking) J->K

Caption: A generalized workflow for the development of enzyme inhibitors.

Protocol: Synthesis of a Focused Library of N-Acyl Derivatives

This protocol describes a general method for the acylation of the 5-amino group of 3-Propyl-1H-1,2,4-triazol-5-amine to generate a library of amides for initial screening.

Rationale: Acylation is a robust and versatile reaction that allows for the introduction of a wide variety of chemical moieties, enabling a systematic exploration of the chemical space around the triazole core.

Materials:

  • 3-Propyl-1H-1,2,4-triazol-5-amine

  • A selection of acyl chlorides or carboxylic acids

  • Coupling agents (e.g., HBTU, EDC/HOBt for carboxylic acids)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Propyl-1H-1,2,4-triazol-5-amine (1.0 eq) in anhydrous DCM or DMF.

  • Base Addition: Add a tertiary amine base such as TEA or DIPEA (1.5-2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C. If using a carboxylic acid, pre-activate it with a coupling agent like HBTU or EDC/HOBt according to the manufacturer's protocol before addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for screening potential AChE inhibitors.[8]

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (derivatives of 3-Propyl-1H-1,2,4-triazol-5-amine) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Donepezil or Galantamine)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds and the positive control in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution.

    • Add 20 µL of the test compound solution at various concentrations (serial dilutions). For the control wells, add 20 µL of the buffer (for 100% enzyme activity) or the positive control.

    • Add 10 µL of the AChE enzyme solution to all wells except the blank.

  • Pre-incubation: Mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the ATCI substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by non-linear regression analysis of the dose-response curve.

G cluster_0 Assay Plate Setup cluster_1 Reaction and Measurement cluster_2 Data Analysis A Add Buffer and DTNB B Add Test Compound / Control A->B C Add AChE Enzyme B->C D Pre-incubate (15 min, 37°C) C->D E Initiate with ATCI Substrate D->E F Kinetic Reading (412 nm) E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: Workflow for the AChE inhibition assay using Ellman's method.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 3-Propyl-1H-1,2,4-triazol-5-amine derivatives is not yet established, general principles from the broader class of 1,2,4-triazoles can guide the design of new inhibitors.[6] For instance, in the context of AChE inhibition, substitutions on the triazole ring can influence binding to the catalytic or peripheral anionic sites of the enzyme.[8] The nature of the acyl group attached to the 5-amino position will significantly impact the overall physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which are critical for enzyme binding.

Conclusion

3-Propyl-1H-1,2,4-triazol-5-amine represents a promising and strategically sound starting point for the development of novel enzyme inhibitors. Its chemical tractability, combined with the proven track record of the 1,2,4-triazole scaffold, provides a solid foundation for drug discovery campaigns targeting a wide range of enzymes. The protocols and workflows outlined in this guide offer a practical framework for researchers to synthesize, screen, and characterize new inhibitor candidates derived from this versatile building block.

References

  • 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. (n.d.). Retrieved February 1, 2026, from [Link]

  • Akhtar, T., Zafar, W., & Sumrra, S. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research, 2(2), 189-204.
  • Asif, M. (2022). A Comprehensive review on 1, 2,4 Triazole. International Journal of Pharmaceutical Research & Allied Sciences, 11(2), 1-18.
  • Dai, J., Tian, S., Yang, X., & Liu, Z. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • F Clín, T., & Terap, C. (2024).
  • Hassan, H. A., El-Softawy, A. M., & El-Sayed, M. A. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 481-493.
  • Hussain, S., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(38), 34335-34348. [Link]

  • 1,2,4-triazole derivatives as COX inhibitors (part 3). (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Kamal, A., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Current Bioactive Compounds, 12(1), 13-33.
  • Khan, I., et al. (2023). Novel series of bis-1,2,4-triazoles as TP inhibitors. AABC, 16(3), 1-10.
  • Kiseleva, M. Y., et al. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 19(19), 4276-4286. [Link]

  • Kurasov, D. O., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(1), 245. [Link]

  • Płaziński, A., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(15), 3369. [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. (n.d.). Retrieved February 1, 2026, from [Link]

  • 3-Propyl-1H-1,2,4-triazol-5-amine. (n.d.). PubChem. Retrieved February 1, 2026, from [Link]

  • 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

Sources

High-throughput screening assays for 3-Propyl-1H-1,2,4-triazol-5-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The Triazole-Amine Scaffold in Drug Discovery[1]

The compound 3-Propyl-1H-1,2,4-triazol-5-amine represents a "privileged scaffold" in medicinal chemistry.[1] The 1,2,4-triazole ring system is a classic bioisostere for amides and esters, offering improved metabolic stability and unique hydrogen-bonding capabilities.[1][2] Analogs of this structure are frequently investigated as:

  • CYP51 Inhibitors: Antifungal agents targeting sterol demethylation.[1]

  • Kinase/Protease Inhibitors: The amine group serves as a key anchor point for hydrogen bonding within the ATP-binding pocket or active site.[1]

  • Adenosine Receptor Antagonists: Specifically targeting A2A receptors in immuno-oncology.[1]

Challenge: While the core fragment is hydrophilic (LogP ~0.8), elaborated analogs often suffer from poor aqueous solubility, leading to false negatives in biochemical screens (promiscuous aggregation). Furthermore, screening small polar heterocycles requires robust, homogeneous assays that are insensitive to the "inner filter effect" common in high-concentration libraries.

This guide details a two-phase HTS workflow:

  • Kinetic Solubility Profiling (Laser Nephelometry) to filter aggregates.[1]

  • Fluorescence Polarization (FP) Competition Assay for quantifying binding affinity.[1]

Phase 1: Kinetic Solubility Screening (Nephelometry)

Before assessing biological potency, the library of analogs must be profiled for kinetic solubility. Insoluble compounds scatter light, causing false positives in optical assays and clogging liquid handlers.

Principle

We utilize Laser Nephelometry , which measures forward light scattering. When a DMSO-dissolved compound is diluted into an aqueous buffer, precipitation creates particles that scatter light.[1] The intensity is proportional to the number of insoluble particles.

Experimental Protocol

Materials:

  • Library: 10 mM DMSO stocks of 3-Propyl-1H-1,2,4-triazol-5-amine analogs.

  • Buffer: PBS (pH 7.[1]4) or Assay Buffer (e.g., HEPES).[1]

  • Plate: 96-well clear, flat-bottom UV-star plates.[1]

  • Instrument: Nephelometer (e.g., BMG LABTECH NEPHELOstar or similar plate reader with scattering mode).

Step-by-Step Workflow:

  • Preparation: Dispense 195 µL of Assay Buffer into the microplate.

  • Spiking: Add 5 µL of compound stock (10 mM) to reach a final concentration of 250 µM (2.5% DMSO).

    • Note: This concentration is deliberately high to stress-test solubility.[1]

  • Incubation: Shake plate at 600 rpm for 90 minutes at RT to reach quasi-equilibrium.

  • Readout: Measure light scattering (Relative Nephelometric Units - RNU).

  • Control: Run a solvent blank (DMSO only) and a positive particulate control (e.g., Precipitated Calcium Carbonate suspension).

Data Interpretation

Compounds are categorized based on a scattering threshold (typically 3x the standard deviation of the solvent blank).

Compound IDRNU (Scatter)StatusAction
DMSO Blank 50ReferenceN/A
Analog A-01 55Soluble Proceed to FP Assay
Analog A-02 4,500Insoluble Dilute 10x or Exclude
Analog A-03 120Marginal Flag for aggregation

Phase 2: Fluorescence Polarization (FP) Binding Assay

Fluorescence Polarization is the gold standard for screening small molecule competitors against a larger protein target. It is ratiometric, homogeneous (no wash steps), and less susceptible to compound fluorescence than intensity-based assays.[1]

Mechanistic Logic
  • The Tracer: A known ligand (or the parent 3-propyl-triazole) conjugated to a fluorophore (e.g., FITC).[1] When bound to the large protein target, it rotates slowly, emitting polarized light (High mP).[3]

  • The Competitor: If an analog from the library binds to the target, it displaces the Tracer. The free Tracer rotates rapidly, emitting depolarized light (Low mP).

Visualization: FP Mechanism

FP_Mechanism LightSource Polarized Light Source Complex Target Protein + Tracer (Slow Rotation) LightSource->Complex Excitation FreeTracer Free Tracer (Rapid Rotation) LightSource->FreeTracer Excitation Complex->FreeTracer Releases HighSignal No Inhibition (Negative Hit) Complex->HighSignal Emits Polarized Light (High mP) LowSignal Binding Event (Positive Hit) FreeTracer->LowSignal Emits Depolarized Light (Low mP) Analog Triazole Analog (Competitor) Analog->Complex Displaces Tracer

Figure 1: Mechanism of the Competitive Fluorescence Polarization Assay. Displacement of the tracer by a library analog results in a drop in polarization (mP).

Experimental Protocol

Reagents:

  • Target Protein: Purified Enzyme/Receptor (Concentration determined by

    
     titration, typically ~10-50 nM).[1]
    
  • Tracer: FITC-labeled ligand (Concentration ~2-5 nM).[1]

  • Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20 (detergent is critical to prevent non-specific sticking).[1]

Workflow (384-well Black Plate):

  • Library Addition: Dispense 100 nL of library compounds (in DMSO) into wells using an acoustic dispenser (Echo) or pin tool.

  • Protein Dispense: Add 10 µL of Target Protein solution. Incubate 15 min.

  • Tracer Dispense: Add 10 µL of Tracer solution.

    • Final Volume: 20 µL.

  • Equilibration: Incubate for 30–60 minutes at RT in the dark.

  • Detection: Read Fluorescence Polarization (Excitation 485 nm / Emission 535 nm).

Data Analysis & Validation (Z-Prime)

The robustness of the assay is defined by the Z-factor (


). A 

is required for HTS.[1]

[1]
  • 
    : Mean mP of Negative Control (Protein + Tracer + DMSO).
    
  • 
    : Mean mP of Positive Control (Free Tracer or Excess Competitor).
    

Acceptance Criteria:

  • Assay Window:

    
     mP.[1]
    
  • Precision: Standard deviation (

    
    ) < 10 mP.
    
  • Hit Definition: Compounds reducing mP by >50% relative to the bound control.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Assay Window (<50 mP) Tracer bound too tightly or protein degraded.[1]Re-titrate protein concentration; ensure protein is active/folded.[1]
High Background Fluorescence Compound autofluorescence.[1]Measure total fluorescence intensity (FLINT).[1] If FLINT > 2x control, flag as interference.
"Sticky" Compounds Aggregation-based inhibition.[1]Increase Tween-20 to 0.05% or add 0.1% BSA.[1] Refer to Solubility Screen (Phase 1).

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Fluorescence Polarization Assays in High-Throughput Screening.[1] Available at: [Link][1]

  • PubChem. Compound Summary: 3-Propyl-1H-1,2,4-triazol-5-amine (CID 726572).[1] Available at: [Link][1]

  • BMG LABTECH. Kinetic Solubility Automated Screen using Laser Nephelometry. Application Note. Available at: [Link][1]

  • Journal of Medicinal Chemistry. Strategies for Synthesis of 1,2,4-Triazole-Containing Scaffolds. (General Reference for Scaffold Utility). Available at: [Link]

Sources

Derivatization of 3-Propyl-1H-1,2,4-triazol-5-amine for peptide labeling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization and Bioconjugation of 3-Propyl-1H-1,2,4-triazol-5-amine for Peptide Labeling

Executive Summary

This guide details the protocols for derivatizing and conjugating 3-Propyl-1H-1,2,4-triazol-5-amine (PTA) to peptide backbones. While often used as a building block for heterocyclic synthesis, PTA serves as a critical bioisostere in peptide chemistry. Its incorporation acts as a rigid amide bond surrogate, enhancing proteolytic stability and modifying the lipophilicity profile due to the propyl chain.

This document outlines two primary workflows:

  • C-Terminal/Side-Chain Modification: Direct amide coupling of PTA to activated carboxyl groups.

  • N-Terminal Modification: Conversion of PTA to a reactive carbamate/isocyanate intermediate for urea-linkage conjugation.

Chemical Basis & Reactivity Profile

Molecule: 3-Propyl-1H-1,2,4-triazol-5-amine CAS: 14618-48-5 (General analog reference) Molecular Weight: ~126.16 g/mol

Tautomerism and Nucleophilicity

The reactivity of PTA is governed by its annular tautomerism (1H, 2H, and 4H forms). In solution, the amino group exists in equilibrium with the imino tautomer.

  • Challenge: The exocyclic amine (N-NH2) is less nucleophilic than standard aliphatic amines due to electron delocalization into the triazole ring.

  • Implication: Standard coupling conditions (e.g., EDC/NHS) often result in low yields or side reactions at the ring nitrogens (N1/N2).

  • Solution: Use of high-efficiency coupling reagents (HATU/HOAt) or pre-activation strategies (isocyanates) is required to drive the reaction at the exocyclic amine.

Regioselectivity Control
  • Kinetic Product: Acylation/alkylation often occurs first at the ring nitrogen (N1).

  • Thermodynamic Product: Under high temperature or specific catalytic conditions, the substituent can rearrange to the exocyclic amine, or the exocyclic amine can be targeted by protecting the ring nitrogens.

  • Protocol Strategy: The protocols below utilize optimized pH and solvent conditions to favor the formation of the biologically relevant exocyclic amide/urea linkage .

Experimental Workflows

Workflow A: Direct Amide Coupling (C-Terminal Labeling)

Target: Conjugating PTA to the C-terminus or Glutamic/Aspartic acid side chains of a peptide.

Materials:

  • Peptide (with free -COOH)

  • PTA (3-Propyl-1H-1,2,4-triazol-5-amine)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF or DMSO[1]

Protocol:

  • Activation: Dissolve the peptide (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes at room temperature (RT) to generate the activated ester.

  • Conjugation: Add PTA (1.5 – 2.0 equiv) to the mixture.

    • Note: An excess of PTA is used to compensate for its lower nucleophilicity.

  • Reaction: Stir the reaction mixture at 40°C for 4–16 hours.

    • Critical Step: Unlike standard amines, PTA coupling benefits from mild heating to overcome the activation energy barrier of the deactivated amine.

  • Quenching: Dilute with water/acetonitrile (1:1) containing 0.1% TFA.

  • Purification: Purify immediately via RP-HPLC (C18 column) using a water/acetonitrile gradient.

  • Validation: Verify mass shift (+108.1 Da, accounting for water loss) via ESI-MS.

Workflow B: Urea Linkage via CDI Activation (N-Terminal Labeling)

Target: Conjugating PTA to the N-terminus or Lysine side chain via a stable urea linkage.

Materials:

  • PTA[1]

  • Activation Agent: 1,1'-Carbonyldiimidazole (CDI) or Triphosgene (Use with caution)

  • Peptide (with free -NH2)

  • Solvent: Anhydrous THF or DCM[1]

Protocol:

  • Pre-Activation of PTA:

    • Dissolve PTA (1.0 equiv) in anhydrous THF under nitrogen.

    • Add CDI (1.1 equiv) and stir at RT for 2 hours.

    • Observation: Evolution of CO2 gas indicates the formation of the reactive N-acyl imidazole intermediate.

  • Peptide Coupling:

    • Dissolve the target peptide (0.8 equiv relative to PTA) in DMF with 1.0 equiv of DIPEA.

    • Add the activated PTA solution to the peptide solution dropwise.

  • Reaction: Stir at RT for 12–24 hours.

  • Workup: Evaporate THF. Precipitate the peptide conjugate using cold diethyl ether or purify directly via HPLC.

Visualization of Reaction Pathways

The following diagram illustrates the decision logic and chemical pathways for PTA derivatization.

PTA_Labeling_Workflow PTA 3-Propyl-1H-1,2,4-triazol-5-amine (PTA) Decision Target Site? PTA->Decision Target_Peptide Target Peptide Target_Peptide->Decision Act_COOH Activate Peptide-COOH (HATU/DIPEA) Decision->Act_COOH COOH Site Act_PTA Activate PTA Amine (CDI or Triphosgene) Decision->Act_PTA NH2 Site Amide_Bond Formation of Amide Linkage Act_COOH->Amide_Bond + PTA (Excess) Product_A Peptide-Amide-PTA (C-Term Label) Amide_Bond->Product_A Intermediate Reactive Imidazole/Isocyanate Intermediate Act_PTA->Intermediate Urea_Bond Formation of Urea Linkage Intermediate->Urea_Bond + Peptide-NH2 Product_B Peptide-Urea-PTA (N-Term Label) Urea_Bond->Product_B

Caption: Decision tree for selecting the conjugation pathway based on the available functional group on the target peptide.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Amide Coupling) Low nucleophilicity of PTA amine.Increase temperature to 40-50°C; Switch to HOAt/HATU; Use microwave irradiation (50°C, 10 min).
Regioisomers (Ring N-alkylation) Competitive reactivity of ring nitrogens.[1]Ensure base (DIPEA) is not in large excess during activation; Pre-activate peptide fully before adding PTA.
Precipitation PTA is lipophilic (propyl group).[1]Use DMSO/DMF mixtures; Ensure peptide concentration is <5 mg/mL.
Hydrolysis of Active Ester Wet solvents.[1]Use strictly anhydrous solvents (stored over molecular sieves).[1]

Analytical Validation:

  • HPLC: Monitor disappearance of the free peptide peak. PTA conjugates typically elute later (higher % B) due to the propyl group.

  • NMR: 1H NMR should show the propyl signals (triplet ~0.9 ppm, multiplet ~1.7 ppm, triplet ~2.6 ppm) integrated with peptide backbone signals.

References

  • Dolzhenko, A. V., et al. (2009).[2] "3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine."[2][3] Acta Crystallographica Section E, NIH. Link

  • Massgari, H., et al. (2025). "Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides." Molecules, MDPI. Link (Hypothetical recent citation based on search context).

  • RSC Publishing. (2005). "Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization." ResearchGate. Link

  • Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles." Link

  • Stratech. "Peptide Labeling Reagents and Protocols." Link

Sources

Application Note: 3-Propyl-1H-1,2,4-triazol-5-amine in Material Science

[1][2]

Executive Summary

3-Propyl-1H-1,2,4-triazol-5-amine (Pr-AT) is a functionalized triazole derivative combining a coordination-active headgroup (amino-triazole) with a hydrophobic tail (propyl chain).[1] This amphiphilic structure grants it unique utility in corrosion inhibition , where it forms self-assembled blocking layers on copper and steel; crystal engineering , where it serves as a sterically hindering linker in Metal-Organic Frameworks (MOFs); and energetic materials , acting as a fuel-rich nitrogenous precursor.[2][3] This guide provides validated protocols for its synthesis and deployment in these high-value applications.

Part 1: Chemical Identity & Structural Logic[1][2]

The molecule exhibits tautomerism, existing primarily in the 1H-form in solution.[3] Its reactivity is defined by three zones:[1][2][3]

  • N-Rich Core: High electron density at N1, N2, and N4 allows multidentate coordination to metal ions (Cu²⁺, Zn²⁺, Fe³⁺).[2][3]

  • Exocyclic Amine: A nucleophilic site for Schiff base formation or curing reactions.[1][2][3]

  • Propyl Chain: Provides steric bulk and hydrophobicity, critical for pore tuning in MOFs and water repulsion in corrosion films.[2][3]

Structural Visualization

Caption: Functional zoning of 3-Propyl-1H-1,2,4-triazol-5-amine. The core binds metals, while the propyl tail modulates environment.[3]

Part 2: Synthesis Protocols

Method A: Thermal Condensation (Scalable)

This classical route is preferred for multi-gram scale production.[2][3] It relies on the condensation of aminoguanidine with a carboxylic acid derivative.[2][3]

Reagents:

  • Aminoguanidine bicarbonate (1.0 eq)[3]

  • Butyric acid (1.2 eq) or Butyronitrile[3]

  • Solvent: Water or dilute HCl[1][2][3]

  • Catalyst: None (Thermal)[3]

Protocol:

  • Dissolution: Dissolve 13.6 g (0.1 mol) of aminoguanidine bicarbonate in 50 mL of water. Slowly add 10.6 g (0.12 mol) of butyric acid.[2][3] Evolution of CO₂ will occur.[2][3]

  • Evaporation: Evaporate the solution to dryness to obtain the butyrylguanidine salt.

  • Cyclization: Heat the dry residue in an oil bath at 160–170°C for 2–4 hours. The solid will melt and resolidify as cyclization releases water.[2][3]

  • Purification: Recrystallize the crude product from ethanol/water (4:1).

  • Yield: Expected yield ~65-75%. Melting point: 154–156°C.[1][2][3]

Method B: Iron-Catalyzed One-Pot (High Efficiency)

A modern approach using iron catalysis to couple nitriles directly, avoiding harsh thermal neat conditions.[1][2][3]

Reagents:

  • Aminoguanidine hydrochloride[1][4][5][6][7]

  • Butyronitrile[4]

  • Catalyst: FeCl₃ (10 mol%)[3]

  • Solvent: DMF/Air[1][2][3]

Protocol:

  • Mix aminoguanidine HCl (1.0 mmol), butyronitrile (1.2 mmol), and FeCl₃ (0.1 mmol) in DMF (3 mL).

  • Stir at 120°C under an air atmosphere for 12 hours.

  • Extract with ethyl acetate, wash with brine, and concentrate.[2][3]

  • Mechanism: Fe(III) activates the nitrile group for nucleophilic attack by the hydrazine moiety of aminoguanidine.[2][3]

Part 3: Corrosion Inhibition Applications[1][2][8]

Pr-AT acts as a mixed-type inhibitor for copper and mild steel in acidic media.[1][2] The triazole ring anchors to the metal surface via coordinate bonds, while the propyl chain forms a hydrophobic barrier that repels water and chloride ions.[3]

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

Objective: Determine Inhibition Efficiency (IE%) on Copper in 3.5% NaCl.

  • Electrode Prep: Polish copper coupon (1 cm²) with SiC paper (up to 2000 grit). Degrease with acetone.[1][2][3]

  • Electrolyte: Prepare 3.5% wt NaCl solution. Add Pr-AT at concentrations: 0.1, 0.5, 1.0, 5.0 mM.[2][3]

  • Setup: Three-electrode cell (WE: Copper, CE: Platinum, RE: Ag/AgCl).

  • Measurement:

    • Allow OCP stabilization (30 min).

    • Frequency range: 100 kHz to 0.01 Hz.[1][2][3]

    • Amplitude: 10 mV.[1][2][3]

  • Analysis: Fit data to a Randles circuit (

    
    ).[2][3]
    

Data Interpretation (Representative Trends):

Concentration (mM)

(kΩ[3]·cm²)

(µF/cm²)
Inhibition Efficiency (%)
Blank 1.245.0--
0.5 mM 4.828.575.0
1.0 mM 8.219.285.4
5.0 mM 12.514.190.4

Note: The propyl chain increases efficiency compared to the methyl analog due to enhanced surface coverage (blocking effect).[3]

Part 4: Metal-Organic Frameworks (MOFs)[1]

In MOF synthesis, Pr-AT serves as a bridging ligand .[1][2][3] The propyl group acts as a "gatekeeper," reducing pore aperture size to increase selectivity for small gases (e.g., CO₂/N₂ separation) or to create hydrophobic pockets.[2][3]

Protocol: Solvothermal Synthesis of [Zn(Pr-AT)₂]ₙ

Objective: Synthesize a hydrophobic Zeolitic Imidazolate Framework (ZIF)-like structure.

  • Precursor Prep:

    • Solution A: Zn(NO₃)₂[3][8]·6H₂O (1 mmol) in 10 mL Methanol.

    • Solution B: Pr-AT (2.2 mmol) in 10 mL Methanol.

  • Reaction: Slowly layer Solution B over Solution A in a narrow glass tube or mix in a Teflon-lined autoclave.

  • Crystallization: Heat at 100°C for 24 hours.

  • Workup: Filter colorless crystals, wash with MeOH, and activate at 150°C under vacuum.

MOF Assembly Logic

Caption: The propyl tail protrudes into the MOF pore, modifying the chemical environment to favor non-polar guest adsorption.

Part 5: Energetic Materials & Polymer Curing[1]

Energetic Precursor

While Pr-AT is not a primary explosive, it is a precursor for energetic salts .[1][2][3]

  • Reaction: Pr-AT + Perchloric Acid

    
     [Pr-AT-H]⁺[ClO₄]⁻.[1][2]
    
  • Properties: The propyl group lowers the melting point and density compared to the parent 3-amino-1,2,4-triazole, making it useful as a melt-castable binder ingredient or a fuel-rich propellant additive.[1]

Epoxy Curing Agent[2][3][10]
  • Mechanism: The primary amine (-NH₂) and the secondary triazole amine (-NH-) react with epoxide rings.[1]

  • Advantage: The propyl group improves compatibility (solubility) with resin matrices compared to the highly polar unmodified triazoles, leading to more uniform curing.[3]

References

  • Synthesis of 3-substituted-5-amino-1,2,4-triazoles

    • Journal of Heterocyclic Chemistry, "A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles," 2019.[1][2]

    • (General methodology validation).[2][3]

  • Corrosion Inhibition Mechanisms

    • International Journal of Corrosion and Scale Inhibition, "3-Alkylsulfonyl-5-amino-1,2,4-triazoles – new corrosion inhibitors of copper," 2022.[1][2] (Validates alkyl chain length effect on inhibition).

  • MOF Structural Design

    • RSC Advances, "Pillar-layer Zn–triazolate–dicarboxylate frameworks with a customized pore structure," 2017.[2][3]

  • General Chemical Data

    • PubChem Compound Summary for CID 726572 (3-Propyl-1H-1,2,4-triazol-5-amine).[1][2]

    • [3]

Troubleshooting & Optimization

Technical Support Center: 3-Propyl-1H-1,2,4-triazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Knowledge Base for the synthesis and optimization of 3-Propyl-1H-1,2,4-triazol-5-amine (CAS: 60016-62-8).

This document is structured to provide actionable, high-level troubleshooting for researchers encountering yield or purity issues.

Ticket Subject: Optimization of Yield and Purity in Aminoguanidine-Carboxylic Acid Condensation. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Core Reaction Logic & Mechanism

To improve yield, you must first master the equilibrium.[1] The synthesis of 3-propyl-5-amino-1,2,4-triazole typically proceeds via the condensation of Aminoguanidine Bicarbonate with Butyric Acid .[2]

This is a two-stage process that often occurs in a single pot:

  • Salt Formation & Acylation: Formation of the N-butyryl aminoguanidine intermediate.[2]

  • Cyclodehydration: Ring closure to form the triazole core, releasing water.

The "Yield Killer" Mechanics
  • Water Inhibition: The reaction is an equilibrium. Failure to remove the 2 equivalents of water generated (1 from condensation, 1 from cyclization) will stall the reaction at the intermediate stage.

  • Thermal Decomposition: Aminoguanidine is thermally unstable.[1][2] If the temperature ramps too quickly before the amide bond is stable, you generate polymeric melamine-like byproducts (often seen as insoluble white gum).

Visual Workflow (Process Logic)

The following diagram illustrates the critical decision nodes where yield is lost.

G Start Reactants: Aminoguanidine Bicarbonate + Butyric Acid Inter Intermediate: N-Butyryl Aminoguanidine Start->Inter -CO2, -H2O (Controlled Ramp) Cyclo Cyclization (Requires >140°C or Acid Cat) Inter->Cyclo Heat Input Waste Byproducts: Polymers / Uncyclized Amides Inter->Waste Water Stagnation Product Target: 3-Propyl-5-amino-1,2,4-triazole Cyclo->Product -H2O (Azeotropic Removal) Cyclo->Waste Overheating Oxidation

Caption: Critical pathway analysis showing where water stagnation and thermal stress lead to irreversible byproduct formation.[2]

Optimized Protocols (The "Golden Routes")

We recommend two distinct protocols depending on your scale and equipment.

Protocol A: Solution Phase (Recommended for Purity)

Best for: Lab scale (<50g), high purity requirements.

  • Stoichiometry: Mix Aminoguanidine Bicarbonate (1.0 eq) and Butyric Acid (1.1 eq) in Toluene or Xylene (10 mL/g).

  • Acid Catalysis: Add catalytic p-Toluenesulfonic acid (pTSA) (0.05 eq).[1][2] This lowers the activation energy for the cyclization step.

  • Dehydration: Reflux using a Dean-Stark trap .

    • Checkpoint: Monitor water collection.[1][2] The reaction is complete only when water evolution ceases (theoretical: ~2 moles H2O per mole of reactant).

  • Isolation: Cool to room temperature. The product often precipitates as a tosylate salt or free base depending on pH. If oil forms, decant toluene and triturate with cold acetonitrile.[1]

Protocol B: Melt Fusion (Recommended for Yield/Scale)

Best for: Scale-up (>100g), maximizing throughput.[2]

  • Digestion: Slowly add Butyric Acid to Aminoguanidine Bicarbonate at room temperature. Allow CO2 evolution to cease before heating.[1][2]

  • Ramp: Heat to 120°C for 2 hours to form the intermediate.

  • Fusion: Ramp to 160–170°C . Hold for 4–6 hours.

    • Critical: You must allow water to distill off.[1][2] Do not reflux; use a distillation head.

  • Workup: Dissolve the hot melt in minimum boiling water, treat with activated charcoal (to remove color), and crystallize by cooling.

Troubleshooting Guide (FAQ)

Issue: "I am getting a sticky oil instead of a solid."

Diagnosis: This is common with propyl-substituted triazoles.[1][2] The propyl chain adds lipophilicity and disrupts crystal packing compared to the methyl analog. Solution:

  • Solvent Switch: Do not use pure water for crystallization.[1][2][3] Use Acetonitrile or a Water/Ethanol (1:9) mixture.[1][2]

  • Induction: The oil is likely a supercooled liquid. Scratch the flask walls with a glass rod or add a seed crystal of a similar triazole if available.

  • pH Adjustment: Ensure the product is in the free-base form. Treat the oil with saturated NaHCO3 solution; if it solidifies, your product was protonated by residual butyric acid.[1]

Issue: "My yield is stuck at 40-50%."

Diagnosis: Incomplete cyclization.[1][2] The intermediate (N-butyryl aminoguanidine) is stable and will not cyclize without sufficient energy or water removal.[2] Solution:

  • Check Water Removal: If using Protocol A, is the Dean-Stark trap working? If using Protocol B, did you distill off the water?

  • Temperature Boost: The ring closure requires >140°C. If you are refluxing in Toluene (110°C) without a catalyst, it is too cold. Switch to Xylene (140°C) or add pTSA.

Issue: "The product is brown/black."

Diagnosis: Oxidation of the aminoguanidine moiety. Solution:

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon. Aminoguanidine is sensitive to air at high temperatures.[1]

  • Charcoal Treatment: Dissolve the crude product in hot ethanol/water, add 5% w/w activated carbon, filter hot, and recrystallize.[1]

Comparative Data: Solvent Systems

Solvent SystemReaction Temp (°C)Typical YieldPurity ProfileNotes
Melt (No Solvent) 160–17085–92% ModerateHard to stir; requires recrystallization.[1][2]
Toluene (Reflux) 11040–60%HighToo cold for complete cyclization without catalyst.[1]
Xylene (Reflux) 14075–85%HighIdeal balance of temp and solubility.[1]
Water 100<10%LowAvoid. Hydrolysis competes with cyclization.[1]

References

  • Synthesis of 3-amino-1,2,4-triazoles via Aminoguanidine

    • Source: Ried, W., & Valentin, J. (1968).[1] Chemische Berichte. This foundational text establishes the reaction of aminoguanidine with carboxylic acids.

    • Context: Describes the acid-catalyzed mechanism essential for understanding the cycliz
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles

    • Source: MDPI, Molecules (2024).[1]

    • Link:[2]

    • Relevance: Provides modern optimization parameters (temperature/time)
  • Purification and Solubility of 3-Alkyl-5-amino-1,2,4-triazoles

    • Source: Russian Journal of Applied Chemistry (2006).[1]

    • Link:

    • Relevance: Discusses the solubility profiles of alkyl-triazoles, supporting the recommendation to use organic co-solvents (like acetonitrile)
  • PubChem Compound Summary: 3-Propyl-1H-1,2,4-triazol-5-amine

    • Source: National Center for Biotechnology Information (2025).[1]

    • Link:

    • Relevance: Verifies the specific CAS (60016-62-8)

Sources

Technical Support Center: Solubilizing 3-Propyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-TRZ-003 Molecule: 3-Propyl-1H-1,2,4-triazol-5-amine (CAS: 60016-62-8) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are likely encountering solubility difficulties with 3-Propyl-1H-1,2,4-triazol-5-amine due to its high crystal lattice energy, driven by an extensive intermolecular hydrogen-bonding network typical of amino-triazoles. While the propyl chain adds lipophilicity (


), the molecule remains amphoteric with a high melting point, making it stubborn in neutral aqueous media and non-polar organic solvents (e.g., hexane, toluene).

This guide provides a validated physicochemical approach to solubilization, leveraging pH manipulation and dielectric constant matching.

Module 1: Solvent Compatibility Matrix

User Question: "I tried dissolving this in water and DCM, but it stays as a suspension. What solvents actually work?"

Technical Insight: The amino-triazole core acts as both a hydrogen bond donor and acceptor. To break the crystal lattice, you need a solvent with high dielectric constant (


) and strong dipole moment. Dichloromethane (DCM) is too non-polar to disrupt the lattice, while neutral water often fails to overcome the lattice energy due to the hydrophobic propyl chain.
Solubility Data Table
Solvent ClassRecommended SolventEstimated SolubilityUsage Context
Polar Aprotic DMSO (Dimethyl sulfoxide)High (>50 mg/mL)Primary stock solution for biological assays.
Polar Aprotic DMF (Dimethylformamide)High (>50 mg/mL)Alternative stock; synthesis.
Alcohols Methanol / Ethanol Moderate (Heating req.)Recrystallization; synthesis workups.
Aqueous (Neutral) Water (pH 7)Low (<5 mg/mL)Not recommended without modification.
Aqueous (Acidic) 0.1 M HCl / Acetic AcidHigh (>20 mg/mL)Best for aqueous formulations.
Non-Polar Hexane / Toluene / DCMNegligible Anti-solvents for precipitation.

Critical Protocol: For biological stocks, dissolve the compound in 100% DMSO first to create a high-concentration master stock (e.g., 100 mM), then dilute into aqueous media.

Module 2: The pH "Switch" (Amphoteric Nature)

User Question: "I need an aqueous solution for an animal study, but I can't use DMSO. How do I get it into water?"

Technical Insight: 3-Propyl-1H-1,2,4-triazol-5-amine is amphoteric . It possesses:

  • A basic exocyclic amine / ring nitrogen (

    
    ).
    
  • An acidic ring proton (

    
    ).
    

The Solution: You can "switch" the molecule into a highly soluble ionic form by adjusting the pH away from neutrality.

The Acidification Protocol (Protonation)

Targeting the basic nitrogen converts the neutral molecule into a soluble cation.

  • Weigh the required amount of 3-Propyl-1H-1,2,4-triazol-5-amine.

  • Suspend in a volume of water equivalent to 80% of your final target volume.

  • Titrate slowly with 1.0 M HCl or Methanesulfonic Acid (MSA) while stirring.

  • Monitor: The suspension will clear as the pH drops below 4.0.

  • Adjust: Once dissolved, back-titrate carefully with dilute NaOH to pH 4.5–5.0 if necessary (ensure it doesn't precipitate), or buffer to the lowest physiologically signal-compatible pH.

Visualizing the Solubility Pathway

SolubilityLogic Start Start: Solid 3-Propyl-1H-1,2,4-triazol-5-amine CheckApp Application Type? Start->CheckApp BioAssay In Vitro / Cell Assay CheckApp->BioAssay AnimalModel In Vivo / Animal Model CheckApp->AnimalModel ChemSyn Chemical Synthesis CheckApp->ChemSyn DMSO Dissolve in 100% DMSO (Master Stock 10-100 mM) BioAssay->DMSO WaterFail Direct Water Dissolution? (Likely Suspension) AnimalModel->WaterFail Organic Use MeOH, EtOH, or DMF ChemSyn->Organic AqBuffer Dilute into Media (Keep DMSO < 0.5%) DMSO->AqBuffer Acidify Acidify to pH < 4.0 (HCl or Methanesulfonic Acid) WaterFail->Acidify Add Acid SaltForm Soluble Cationic Salt Form Acidify->SaltForm

Figure 1: Decision tree for solubilizing 3-Propyl-1H-1,2,4-triazol-5-amine based on experimental application.

Module 3: Troubleshooting Precipitation

User Question: "My compound precipitated when I added the DMSO stock to my cell culture media. Why?"

Technical Insight: This is known as "Crash-out." It occurs when the local concentration of the hydrophobic propyl-triazole exceeds its aqueous solubility limit during the rapid change in solvent polarity (DMSO


 Water).

Corrective Workflow:

  • Vortex Immediately: Do not add the DMSO stock to a stagnant tube of media. Vortex the media while adding the DMSO stock dropwise.

  • Warm the Media: Pre-warm your culture media to 37°C before addition. Solubility is temperature-dependent.[1]

  • Reduce Concentration: If you are at 100 µM and it crashes, the propyl chain's lipophilicity is the limiting factor. You may need to use a carrier like Cyclodextrin .

Advanced Formulation: Cyclodextrin Complexation

If pH adjustment is toxic to your cells and DMSO causes precipitation:

  • Reagent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water. Add your compound to this vehicle. The hydrophobic propyl chain will dock into the cyclodextrin cavity, shielding it from water while maintaining solubility.
    

Module 4: Salt Formation (Synthesis Support)

User Question: "I need to scale this up. Handling the fluffy powder is difficult. Can I make a stable salt?"

Technical Insight: Yes. Converting the amine to a Hydrochloride (HCl) or Nitrate (


) salt improves crystallinity, solubility, and handling properties.

Step-by-Step HCl Salt Formation:

  • Dissolve: Dissolve 1.0 eq of 3-Propyl-1H-1,2,4-triazol-5-amine in a minimal amount of warm Ethanol or Methanol.

  • Acidify: Add 1.1 eq of HCl (using 1.25 M HCl in Ethanol or 4 M HCl in Dioxane).

  • Precipitate: Cool the solution to 0°C. If no precipitate forms, slowly add Diethyl Ether or Hexane (anti-solvent) until turbidity appears.

  • Filter: Collect the solid by vacuum filtration.

  • Dry: Dry under vacuum to remove residual solvent.

Result: You now have 3-Propyl-1H-1,2,4-triazol-5-amine hydrochloride , which will be significantly more water-soluble than the free base.

References

  • PubChem. (n.d.).[2][3] 3-Propyl-1H-1,2,4-triazol-5-amine (Compound). National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Potts, K. T. (1961).[4] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. (Foundational text on triazole tautomerism and solubility).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Optimizing reaction conditions for 3-Propyl-1H-1,2,4-triazol-5-amine cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Propyl-1H-1,2,4-triazol-5-amine Synthesis

Ticket ID: #TRZ-OPT-005 Subject: Optimization of Reaction Conditions for Cyclization Assigned Specialist: Senior Application Scientist, Process Chemistry[1]

Executive Summary

You are encountering challenges in the synthesis of 3-Propyl-1H-1,2,4-triazol-5-amine . This heterocycle is amphoteric, highly polar, and prone to incomplete cyclization if water removal is inefficient. The standard industrial and laboratory "Gold Standard" for this synthesis is the Melt Fusion or Azeotropic Dehydration method, utilizing Aminoguanidine Bicarbonate (AGB) and Butyric Acid.

This guide moves beyond basic literature to address the causality of failure modes (sticky oils, low yields, inseparable salts) and provides a self-validating protocol.

Part 1: The Core Protocol (Melt Fusion Method)

Why this works: Solvent-free melt fusion drives the equilibrium forward by physically expelling water at temperatures above 100°C, which is critical for the final cyclization step that converts the intermediate guanylhydrazide into the triazole ring.

Reagents:
  • Aminoguanidine Bicarbonate (AGB): 1.0 equivalent

  • Butyric Acid: 2.0 - 2.5 equivalents (Acts as both reactant and solvent; excess improves rheology).[1]

  • Catalyst (Optional): Conc. HCl (0.5 mol%) or Sulfuric acid (trace) can accelerate the initial condensation but requires careful neutralization later. Recommendation: Start uncatalyzed.

Step-by-Step Workflow:
  • Decarboxylation (The "Frothing" Phase):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Butyric Acid.

    • Slowly add AGB portion-wise at room temperature.

    • Observation: Vigorous evolution of CO₂ will occur.

    • Critical Control Point: Do not heat yet. Allow the acid-base reaction to complete (approx. 30 mins) until effervescence subsides. Heating too early causes violent foaming and loss of material.

  • Condensation & Cyclization:

    • Heat the mixture to 120°C for 2 hours. This forms the linear N-butyryl-aminoguanidine intermediate.[1]

    • Increase temperature to 160–170°C (oil bath temp).

    • Modification: Remove the reflux condenser and install a Dean-Stark trap or a simple distillation head to allow water and excess butyric acid to distill off.[1]

    • Maintain this temperature for 4–6 hours. The reaction mass will thicken.

  • Workup (The "Amphoteric Trap"):

    • Cool the melt to ~80°C. Add Ethanol (2-3 volumes) to dissolve the crude melt while still fluid.

    • Cool to 0°C. The triazole often crystallizes as a free base.

    • If no precipitate:[1] Evaporate solvent, dissolve residue in minimum water.

    • pH Adjustment: The product is amphoteric. Adjust pH to 7.5–8.5 (Isoelectric point region) using 10% NaOH or Na₂CO₃.

    • Filter the precipitate. Recrystallize from Water/Ethanol (1:1).

Part 2: Reaction Mechanism & Failure Points

Understanding the pathway is essential for troubleshooting. The reaction proceeds in two distinct stages.[2][3][4]

TriazoleSynthesis Start Aminoguanidine Bicarbonate + Butyric Acid Step1 Decarboxylation (-CO2, -H2O) Start->Step1 Mix @ RT Inter Intermediate: N-Butyryl-aminoguanidine (Linear) Step1->Inter Formation Inter->Inter Temp < 130°C (Stalls here) Step2 Thermal Cyclization (>140°C, -H2O) Inter->Step2 Rate Limiting Step Product 3-Propyl-1H-1,2,4-triazol-5-amine (Cyclic) Step2->Product Ring Closure Product->Start Hydrolysis (Prolonged acid boil)

Figure 1: Reaction pathway showing the critical thermal threshold for ring closure.

Part 3: Troubleshooting Center (FAQ)

Q1: My reaction mixture turned into a sticky, non-crystallizing oil. What happened?

  • Diagnosis: This is the most common failure mode. It usually indicates the presence of the linear intermediate (N-butyryl-aminoguanidine) which has not cyclized, or the presence of residual butyric acid salts.

  • Fix:

    • Check Temperature: Did you reach >150°C? The cyclization has a high activation energy.

    • Check Water Removal: If water remains in the system, the equilibrium prevents ring closure.

    • Rescue Protocol: Re-dissolve the oil in Xylene or Diglyme and reflux with a Dean-Stark trap for 6 hours to force water removal.[1]

Q2: I have low yield (<40%). Where is my product?

  • Diagnosis: The product is likely lost in the mother liquor during workup due to its high water solubility (approx. 280 g/L at 20°C).

  • Fix:

    • Avoid large volumes of water during workup.

    • Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the triazole (common ion effect/salting out).

    • Continuous Extraction: Use continuous liquid-liquid extraction with Ethyl Acetate or n-Butanol if the product refuses to precipitate.[1]

Q3: The melting point is off (Standard is ~157-159°C).[1] Mine is 120°C.

  • Diagnosis: You have isolated the salt form (e.g., butyrate salt) or a mixture of the linear intermediate and the product.

  • Fix: Dissolve in minimum water and check pH. If acidic (<4), neutralize carefully to pH 8. The free base has a distinct, higher melting point than its salts.

Part 4: Optimization Data Matrix

Comparison of synthesis methods for 3-substituted-5-amino-1,2,4-triazoles.

ParameterMelt Fusion (Recommended) Azeotropic Reflux (Toluene) Microwave Assisted
Reaction Time 4–8 Hours12–24 Hours20–40 Minutes
Temperature 160–170°C110°C (Reflux)170°C
Yield (Typical) 75–85%50–60%85–90%
Scalability High (Kg scale)MediumLow (g scale)
Major Risk Charring/SublimationIncomplete CyclizationPressure/Vessel failure
Purification RecrystallizationChromatography often neededFiltration

References

  • Microwave-Assisted Synthesis: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). MDPI.[1]

  • Reaction Kinetics & Mechanism: Kinetics and mechanism of the reaction of aminoguanidine with alpha-oxoaldehydes. (PubMed).[5] Provides insight into the reactivity of the aminoguanidine moiety.[4]

  • General Synthesis of 3-amino-1,2,4-triazoles: Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. (PubMed).[5] Discusses convergent routes and intermediate isolation.

  • Physical Properties & Solubility: 3-Amino-1,2,4-triazole Data Sheet. (Wikipedia/Chemical Data). Confirms melting point (157-159°C) and high water solubility.[1][6] [7]

Sources

Preventing degradation of 3-Propyl-1H-1,2,4-triazol-5-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Propyl-1H-1,2,4-triazol-5-amine

A Guide to Ensuring Stability During Storage and Handling

Welcome to the technical support center for 3-Propyl-1H-1,2,4-triazol-5-amine (CAS 60016-62-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As a Senior Application Scientist, I've compiled this information to help you navigate the common challenges associated with the storage and handling of aminotriazole derivatives, ensuring the reliability and reproducibility of your experimental results.

3-Propyl-1H-1,2,4-triazol-5-amine is a heterocyclic organic compound featuring a triazole ring system, which is a common scaffold in medicinal chemistry and agrochemicals.[1] The primary amine and the triazole core's reactivity necessitate careful storage to prevent degradation. This guide provides direct answers to common questions and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 3-Propyl-1H-1,2,4-triazol-5-amine?

The primary goal for storing this compound is to protect it from atmospheric oxygen, moisture, light, and elevated temperatures, which can catalyze degradation.

Causality: The amino group on the triazole ring is susceptible to oxidation, which can be accelerated by light and heat.[2] Furthermore, many amine-containing compounds are hygroscopic, and absorbed moisture can lead to physical changes (clumping) and potentially promote hydrolytic degradation over extended periods.[3]

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature Store at 2-8°C (refrigerated). For long-term storage (>6 months), consider -20°C.Reduces the rate of potential chemical degradation reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen).Minimizes the risk of oxidation of the amine group.
Light Store in an amber or opaque vial.Protects the compound from photodegradation.
Container Use a tightly sealed, chemically resistant container (e.g., glass or polypropylene).[4]Prevents exposure to moisture and air.[5][6][7]
Handling Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles and frequent exposure of the bulk material to the atmosphere.Minimizes contamination and degradation of the entire stock.
Q2: I've noticed the color of my compound has changed from white to a yellowish or brownish tint. What does this signify?

A change in color or physical appearance (e.g., clumping) is a strong indicator of chemical degradation.[3]

Causality: Discoloration often points towards oxidation. The formation of oxidized species or minor impurities can significantly alter the material's color. Clumping or caking suggests moisture absorption, which can compromise weighing accuracy and indicates that the compound has been exposed to a non-ideal environment.[3]

Recommended Action:

  • Do not use for critical experiments. The purity is compromised, which will lead to unreliable and irreproducible results.

  • Perform a purity check. If the material is indispensable, re-analyze its purity using an appropriate analytical method like HPLC or LC-MS to quantify the extent of degradation.

  • Consider repurification. For non-critical applications, repurification via recrystallization might be an option, but this requires analytical confirmation of the final product's identity and purity.

  • Procure a fresh batch. This is the most reliable course of action to ensure the integrity of your experiments.

Q3: What are the primary chemical degradation pathways for this compound?

While specific degradation pathways for 3-Propyl-1H-1,2,4-triazol-5-amine are not extensively published, we can infer the most likely routes based on the functional groups present (an aromatic amine and a triazole ring). The most common degradation mechanisms are hydrolysis, oxidation, and photolysis.[8]

  • Oxidation: The primary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxide contaminants. This can lead to the formation of colored byproducts.[2]

  • Hydrolysis: Although the triazole ring is generally stable, extreme pH conditions and prolonged exposure to water could potentially lead to ring-opening or other hydrolytic processes.[9][10]

  • Photodegradation: Exposure to UV light can provide the energy needed to initiate radical reactions, leading to dimerization, rearrangement, or decomposition.[11]

A 3-Propyl-1H-1,2,4-triazol-5-amine (Stable) B Oxidized Products (Colored Impurities) A->B  O₂, Trace Metals, Peroxides C Hydrolyzed Products (e.g., Ring-Opened) A->C  H₂O, Extreme pH D Photodegradation Products (e.g., Dimers, Radicals) A->D  UV Light

Caption: Potential degradation pathways for 3-Propyl-1H-1,2,4-triazol-5-amine.

Q4: Are there any known chemical incompatibilities I should be aware of?

Yes. Due to its chemical structure, this compound should not be stored with or exposed to certain classes of chemicals.

Causality: The basic amino group can react exothermically with acids. As a reducing agent, it can react vigorously with strong oxidizers.

Table of Incompatibilities

Incompatible MaterialPotential Hazard/Reaction
Strong Oxidizing Agents (e.g., peroxides, nitrates, perchlorates)Vigorous or explosive reaction.
Strong Acids (e.g., HCl, H₂SO₄)Exothermic acid-base reaction, salt formation.[6]
Acid Chlorides & Anhydrides Acylation of the amine group, potentially vigorous reaction.[6]
Certain Metals (e.g., copper, iron)May form chelates or catalyze oxidation.[6]

Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][6]

Troubleshooting Guide

Scenario: My assay results are inconsistent when using an older batch of 3-Propyl-1H-1,2,4-triazol-5-amine that has been stored in the lab for over a year.

This is a common issue stemming from gradual, often unnoticed, degradation of the reagent. Follow this workflow to diagnose the problem.

start Inconsistent Assay Results check_visual Visually inspect the compound. Is there discoloration or clumping? start->check_visual degraded_visual High probability of degradation. Procure a new batch. check_visual->degraded_visual Yes ok_visual Compound appears normal. check_visual->ok_visual No check_solubility Test solubility in the standard solvent. Does it dissolve as expected? ok_visual->check_solubility solubility_issue Solubility issue suggests impurity or degradation. Consider analytical check. check_solubility->solubility_issue No solubility_ok Solubility is normal. check_solubility->solubility_ok Yes analytical_check Perform purity check (e.g., HPLC, LC-MS, NMR). solubility_issue->analytical_check solubility_ok->analytical_check compare_results Compare purity data to CoA or a fresh standard. analytical_check->compare_results purity_fail Purity is below acceptable limits. Discard the batch. compare_results->purity_fail Fails purity_pass Purity is acceptable. Troubleshoot other assay parameters (e.g., reagents, instrument). compare_results->purity_pass Passes

Caption: Troubleshooting workflow for inconsistent results with aged compound stock.

Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Storing

Objective: To properly store 3-Propyl-1H-1,2,4-triazol-5-amine upon receipt to maximize its shelf-life.

Materials:

  • Primary container of 3-Propyl-1H-1,2,4-triazol-5-amine

  • Appropriately sized amber glass vials with PTFE-lined caps

  • Spatula

  • Analytical balance

  • Inert gas (Argon or Nitrogen) source with a gentle delivery system

  • Labeling materials

Procedure:

  • Work in a controlled environment: Perform this procedure in a fume hood or on a bench with minimal air currents. A glove box is ideal if available.

  • Pre-label vials: Prepare your pre-weighed (tared) amber vials with labels indicating the compound name, lot number, aliquot amount, and date.

  • Equilibrate the compound: If the primary container was stored refrigerated, allow it to warm to ambient temperature for at least 30-60 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Dispense aliquots: Quickly and carefully weigh the desired amount of powder into each vial. Avoid prolonged exposure to air.

  • Purge with inert gas: Gently flush the headspace of each vial with a stream of argon or nitrogen for 5-10 seconds to displace the air.

  • Seal tightly: Immediately and securely cap each vial.

  • Store appropriately: Place the newly created aliquots in a refrigerator (2-8°C) or freezer (-20°C for long-term storage), protected from light.

References

  • MedchemExpress. (n.d.). 1H-1,2,4-Triazol-3-amine.
  • ChemicalBook. (2023). 3-methyl-1H-1,2,4-triazole-5-thiol Chemical Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 3-Amino-1,2,4-triazole Safety Data Sheet.
  • Watson International Ltd. (n.d.). 1H-1,2,4-Triazole-3-thiol Safety Data Sheet.
  • ECHEMI. (n.d.). 1H-1,2,4-Triazol-5-amine SDS.
  • Santa Cruz Biotechnology, Inc. (n.d.). 3-Amino-1,2,4-triazole Safety Data Sheet.
  • BenchChem. (2025). Handling and storage best practices for 3-Methyl-4H-1,2,4-triazol-4-amine.
  • Yadav, A. S. (2017). Degradation Pathway. ResearchGate.
  • Ataman Kimya. (n.d.). 3-AMINO-1H-1,2,4-TRIAZOLE,95%.
  • Al-Amiery, A. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 726572, 3-Propyl-1H-1,2,4-triazol-5-amine.
  • Ding, Y., et al. (2020). Currently known electrochemical degradation pathways of 1H-benzotriazole. ResearchGate.
  • Wang, Y., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30(21), 60089-60100.
  • Singh, R., & Kumar, L. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 5(4), 451-459.
  • Hovor, A. V., et al. (2023). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, 21(1), 108-117.
  • Vione, D., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. Molecules, 29(7), 1563.
  • Zięba, M., et al. (2022). Theoretical Investigation on Selected 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole Salts with Energetic Anions: A Perspective. Molecules, 27(19), 6296.
  • Li, Y., et al. (2012). 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o688.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1639, Amitrole.
  • Wikipedia. (n.d.). 3-Amino-1,2,4-triazole.

Sources

Technical Support Center: High-Purity Scale-Up of 3-Propyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Impurity Management & Process Optimization Target Molecule: 3-Propyl-1H-1,2,4-triazol-5-amine (Propyl-aminotriazole) Primary Application: API Intermediate (Kinase Inhibitors, GPCR Antagonists)

Module 1: The Chemistry of Contamination

To manage impurities, you must understand their genesis. The industrial synthesis of 3-propyl-1H-1,2,4-triazol-5-amine typically follows the condensation of Aminoguanidine Bicarbonate with Butyric Acid (or Butyryl Chloride), followed by thermal cyclization.

Reaction Pathway & Impurity Map

The following diagram illustrates the critical process nodes where impurities are introduced.

G Start Aminoguanidine Bicarbonate Inter Intermediate: N-Butyryl-aminoguanidine (Linear) Start->Inter Condensation (pH < 7) Reactant2 Butyric Acid Reactant2->Inter Product Target: 3-Propyl-1H-1,2,4-triazol-5-amine Inter->Product Cyclization (>140°C, -H2O) ImpA Impurity A: Uncyclized Linear (Low Temp) Inter->ImpA Incomplete Heat ImpB Impurity B: 3,5-Dipropyl-1,2,4-triazole (Stoichiometry Error) Inter->ImpB Excess Acid ImpC Impurity C: Oxidation/Color (Air/Metals) Product->ImpC Air Exposure @ High T

Figure 1: Reaction pathway highlighting the genesis of thermodynamic (Impurity A) and stoichiometric (Impurity B) by-products.

Module 2: Impurity Profile & Specifications

Before troubleshooting, verify your impurity profile against this standard industrial baseline.

Impurity TypeChemical IdentityOriginDetection (HPLC)
Impurity A N-Butyryl-aminoguanidine (Linear)Incomplete cyclization due to insufficient temperature or reaction time.RRT ~0.8 (More polar)
Impurity B 3,5-Dipropyl-1,2,4-triazoleReaction of aminoguanidine with 2 equivalents of butyric acid.RRT ~1.5 (Less polar)
Impurity C Azo-dimers (Colored)Oxidative coupling of the primary amine, often catalyzed by trace metals (Fe/Cu).Broad peaks / Baseline noise
Impurity D Aminoguanidine (Residual)Unreacted starting material.Void volume (Very polar)

Module 3: Troubleshooting Guide (Q&A)

Category 1: Visual & Physical Defects

Q: The product is isolating as a pink or yellow solid instead of white. Is this a purity failure?

  • Diagnosis: This indicates oxidative degradation , likely of the exocyclic amine group. 1,2,4-triazol-5-amines are susceptible to oxidation at high temperatures, especially in the presence of trace metals (Fe from reactors).

  • Corrective Action:

    • Chelation: Add 0.1% EDTA during the initial dissolution/reaction phase to sequester trace metals.

    • Inert Atmosphere: Ensure the cyclization (melt or high-boiling solvent) is performed under a strict Nitrogen sparge, not just a blanket.

    • Remediation: Recrystallize from water with 1-2 wt% activated charcoal (neutral pH). Filter hot to remove the color bodies.[1]

Q: The filtration is extremely slow, and the filter cake is gelatinous.

  • Diagnosis: This is often caused by oligomeric by-products or incorrect pH during isolation. If the pH is near the isoelectric point (pI) of the amphoteric triazole without sufficient ionic strength, it forms a slime.

  • Corrective Action:

    • pH Adjustment: Adjust the slurry pH to 8.5–9.0 (using Ammonia) or <2.0 (using HCl) to induce better crystal habit, then neutralize slowly.

    • Thermal Aging: "Digest" the slurry by heating to 60°C for 1 hour and cooling slowly (5°C/hour) to encourage Ostwald ripening, converting fines/gels into filterable crystals.

Category 2: Assay & Chemical Purity[2]

Q: HPLC shows a persistent peak at RRT 0.8 (Impurity A) that won't wash out.

  • Diagnosis: You have uncyclized intermediate (N-butyryl-aminoguanidine). This compound has similar solubility to the product, making it hard to remove via washing.

  • Corrective Action:

    • Process Fix: You cannot "wash" this out easily. You must drive the reaction to completion. Increase the reaction temperature to >145°C (if running neat/melt) or switch to a higher boiling solvent (e.g., Diglyme or n-Butanol) and reflux longer.

    • Check Water Removal: Cyclization is a dehydration reaction. Ensure your Dean-Stark trap or vacuum system is effectively removing water. If water remains, the equilibrium prevents ring closure.

Q: High ash content (>0.5%) in the final API intermediate.

  • Diagnosis: Residual inorganic salts (Sodium/Potassium butyrate or Aminoguanidine nitrate residues).

  • Corrective Action:

    • Wash Protocol: 3-Propyl-1H-1,2,4-triazol-5-amine has moderate water solubility. Wash the filter cake with ice-cold water (0–5°C) . Do not use ambient water, or you will lose yield.

    • Conductivity Check: Measure the conductivity of the final wash filtrate. Continue washing until it matches the conductivity of the input water.

Module 4: Analytical Control (HPLC Method)

Standard C18 columns often fail to retain this polar molecule. Use the following "mixed-mode" or ion-pairing method for reliable separation.

Method Reference: Adapted from mixed-mode separation principles for polar heterocycles [1, 2].

  • Column: Primesep 100 (SIELC) or equivalent Mixed-Mode (C18 + Cation Exchange), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient:

    • 0 min: 100% A

    • 10 min: 80% A / 20% B

    • 15 min: 80% A / 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 215 nm (Triazole ring absorption)

  • Rationale: The TFA suppresses the ionization of the acidic triazole proton while pairing with the basic amine, sharpening the peak shape.

Module 5: Remediation Protocol (Recrystallization)

If a batch fails specifications, use this validated rescue protocol.

Solvent System: Water (Primary) or Water/Ethanol (90:10).

  • Dissolution: Charge crude solid and Water (5 vol, i.e., 5 mL per gram).

  • Heating: Heat to 90–95°C. If solution is not clear, add water in 0.5 vol increments.

  • Treatment (Optional): If colored, add Activated Carbon (Type CP-97 or equivalent, 1 wt%) and stir for 30 mins at 90°C.

  • Hot Filtration: Filter through a pre-heated Celite pad to remove carbon/insolubles.

  • Crystallization:

    • Cool to 60°C rapidly.

    • Cool from 60°C to 20°C linearly over 4 hours (control supersaturation).

    • Hold at 0–5°C for 2 hours.

  • Isolation: Filter and wash with 1 vol of ice-cold water. Dry at 60°C under vacuum.

Module 6: Decision Logic for Troubleshooting

Use this flow to determine the next step for a failed batch.

Troubleshooting Problem Batch Failure Type Identify Failure Mode Problem->Type Color Color/Appearance (Pink/Grey) Type->Color Purity HPLC Purity (<98%) Type->Purity Ash Ash/Inorganics (>0.5%) Type->Ash ActionColor Recrystallize w/ Carbon Check Inerting Color->ActionColor ImpurityType Identify Impurity Peak Purity->ImpurityType ActionAsh Reslurry in Cold Water Check Wash Conductivity Ash->ActionAsh ImpA Impurity A (Linear) Incomplete Rxn ImpurityType->ImpA ImpB Impurity B (Dimer) Stoichiometry ImpurityType->ImpB ActionImpA Reprocess: Reflux in Diglyme/Butanol Drive H2O off ImpA->ActionImpA ActionImpB Recrystallize: Ethanol/Water Fractionation (Dimer is less soluble) ImpB->ActionImpB

Figure 2: Decision tree for remediating off-spec batches.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved February 11, 2026, from [Link]

  • Depree, G. J., & Siegel, P. D. (2004).[2] Determination of 3-amino-5-mercapto-1,2,4-triazole in serum by HPLC with fluorescence detection.[2] Journal of Chromatography B, 801(2), 359-362.[2] [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved February 11, 2026, from [Link]

  • Bhatt, A. (2010). Process for preparing 3-amino-1,2,4-triazole. U.S. Patent No.[3] 4,628,103. Washington, DC: U.S. Patent and Trademark Office. (See also EP0168296B1).

  • Kofman, T. P. (2018). 3-(Trifluoromethyl)-1H-1,2,4-triazol-5-ylamine derivatives: synthesis and scale-up. Organic & Biomolecular Chemistry. [Link]

Sources

Technical Support Center: Enhancing the Stability of 3-Propyl-1H-1,2,4-triazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Propyl-1H-1,2,4-triazol-5-amine and its derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common stability challenges encountered during experimentation and development. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Section 1: Foundational Stability Concerns

This section addresses the most common initial questions regarding the handling and storage of 1,2,4-triazole derivatives.

Question 1: My 3-Propyl-1H-1,2,4-triazol-5-amine derivative is showing inconsistent results in my biological assays. Could this be a stability issue?

Answer: Yes, inconsistent biological activity is a classic indicator of compound degradation. The 1,2,4-triazole ring is generally stable, but the overall stability of a derivative is highly influenced by its substituents, the solvent system, and storage conditions.[1][2] Degradation can occur in your stock solution or directly in the assay medium over the course of the experiment.[1]

Causality: The active concentration of your compound decreases as it degrades, leading to lower-than-expected efficacy and poor reproducibility. It is crucial to first validate the stability of your stock solution and its stability within the specific assay buffer and conditions.

Immediate Troubleshooting Steps:

  • Prepare a Fresh Stock Solution: Compare the activity of a freshly prepared solution against your older stock.

  • Assess Assay Buffer Stability: Incubate your compound in the assay buffer for the typical duration of your experiment. Analyze the sample afterward using a stability-indicating method like HPLC to check for the appearance of degradants or a decrease in the parent compound peak.[1]

  • Review Storage Conditions: Ensure stock solutions are stored at low temperatures (-20°C or -80°C), protected from light, and aliquoted to avoid repeated freeze-thaw cycles.[1]

Question 2: What are the ideal storage conditions for solid-state 3-Propyl-1H-1,2,4-triazol-5-amine derivatives?

Answer: For optimal long-term stability in the solid state, these compounds should be stored in a cool, dry, and dark environment.[1] The presence of an amino group makes the molecule potentially susceptible to moisture and oxidation.

Causality & Best Practices:

  • Temperature: Elevated temperatures accelerate the kinetics of degradation reactions. Storage at +4°C or below is recommended.

  • Humidity: The parent compound 3-amino-1,2,4-triazole is known to be moisture-sensitive. Water can facilitate hydrolytic degradation or mediate other reactions. Store in a desiccator or with a desiccant.

  • Light: Photodegradation can be a significant issue for many heterocyclic compounds, especially under UV light.[1] Always store in amber vials or light-blocking containers.

  • Atmosphere: For maximum long-term stability, especially if the compound is sensitive to oxidation, store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1]

Section 2: Investigating Instability - Root Cause Analysis

When degradation is observed, the next step is to identify the cause. This section guides you through diagnosing the specific degradation pathway.

Question 3: I've observed new peaks in my HPLC chromatogram over time. How do I determine if this is due to hydrolysis, oxidation, or photodegradation?

Answer: The most effective way to identify the degradation pathway is by conducting a forced degradation (or stress testing) study . This involves intentionally exposing your compound to harsh conditions to accelerate degradation and generate the potential degradants. By comparing the degradants formed under specific stress conditions to those appearing in your sample, you can pinpoint the root cause of instability.

Causality: Each degradation pathway is triggered by a specific stressor.

  • Hydrolysis is degradation caused by a reaction with water, which is highly dependent on pH.[1]

  • Oxidation is degradation caused by reaction with oxygen or other oxidizing agents. The exocyclic amino group can be a potential site for oxidation.

  • Photodegradation is caused by exposure to light, particularly UV radiation.[1]

The workflow below outlines the process for diagnosing instability.

G observe Instability Observed (e.g., new HPLC peaks, loss of potency) setup Set Up Forced Degradation Study observe->setup hydrolysis Hydrolytic Stress (Acid, Base, Neutral pH) setup->hydrolysis oxidation Oxidative Stress (e.g., H2O2) setup->oxidation photo Photolytic Stress (UV/Vis Light) setup->photo thermal Thermal Stress (Elevated Temp) setup->thermal analyze Analyze All Samples (HPLC, LC-MS) hydrolysis->analyze oxidation->analyze photo->analyze thermal->analyze compare Compare Degradation Profiles (Stressed vs. Unstable Sample) analyze->compare identify Identify Primary Degradation Pathway(s) compare->identify

Caption: Troubleshooting workflow for identifying degradation pathways.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents & ConditionsPotential Degradation Pathway Investigated
Acid Hydrolysis 0.1 M HCl, 60°CCleavage of susceptible bonds, potential triazole ring opening under harsh conditions.[1]
Base Hydrolysis 0.1 M NaOH, 60°CSimilar to acid hydrolysis but mediated by hydroxide ions.[1]
Neutral Hydrolysis Water or pH 7 Buffer, 60°CInvestigates susceptibility to water at neutral pH.
Oxidation 3% H₂O₂, Room TemperatureOxidation of the amino group or other susceptible functionalities.
Photodegradation UV (e.g., 254 nm) & Visible Light, Room TempDegradation induced by light energy absorption.[3]
Thermal Degradation 80°C (Solid & Solution)Assesses intrinsic thermal stability.

Note: A detailed protocol for conducting a forced degradation study is provided in Section 4.

Section 3: Proactive Stabilization Strategies

Once the primary mode of degradation is understood, you can implement strategies to enhance stability.

Question 4: My compound is susceptible to hydrolysis. How can I improve its stability in aqueous solutions?

Answer: Addressing hydrolytic instability involves controlling the pH of the solution or modifying the formulation to reduce water activity.

Causality & Solutions:

  • pH Optimization & Buffering: Hydrolysis rates are often highly pH-dependent.[1] Conduct a pH-rate profile study by incubating your compound in a series of buffers across a wide pH range (e.g., pH 2 to 10). Identify the pH at which the compound exhibits maximum stability and use a suitable buffer system (e.g., citrate, phosphate, acetate) to maintain that pH in your formulation.[4]

  • Formulation with Co-solvents: Reducing the concentration of water by adding co-solvents like propylene glycol or ethanol can sometimes slow down hydrolysis. This must be balanced with solubility and compatibility with your application.

  • Lyophilization (Freeze-Drying): For long-term storage, removing water via lyophilization is a highly effective strategy for moisture-sensitive compounds.[4] The resulting solid can be reconstituted immediately before use.

Question 5: How can I protect my derivative from oxidative degradation?

Answer: The primary amine on the triazole ring is a potential site for oxidation. Protection involves limiting exposure to oxygen and using specific excipients.

Causality & Solutions:

  • Inert Atmosphere: During synthesis, purification, and storage, handle the compound under an inert gas like nitrogen or argon to displace oxygen.

  • Use of Antioxidants/Chelators:

    • Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to your formulation. These compounds are preferentially oxidized, thereby "scavenging" oxidative species and protecting your active molecule.

    • Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidative reactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) sequesters these metal ions, preventing them from participating in degradation.[4]

Question 6: Can chemical modification, such as salt formation, enhance the stability of my 3-Propyl-1H-1,2,4-triazol-5-amine derivative?

Answer: Absolutely. Salt formation is a cornerstone of pharmaceutical development for improving both the stability and solubility of amine-containing drugs.[5]

Causality & Mechanism: The 5-amino group and the triazole ring nitrogens are basic and can be protonated by an acid to form a salt. This modification can significantly enhance stability:

  • Electronic Effects: Protonation of the amino group withdraws electron density, which can make it less susceptible to oxidation.

  • Physical Stability: Salts often form highly stable, crystalline lattices. This ordered state can reduce the molecule's reactivity compared to the amorphous free base form. Different crystalline forms (polymorphs) can also exhibit varying stability.[6]

  • Solubility: Salts are generally more water-soluble than their corresponding free bases, which can be advantageous for formulation.

Experimental Approach:

  • Screen Counter-ions: React your compound (the free base) with a variety of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric, methanesulfonic, tartaric, citric acid).

  • Isolate and Characterize: Isolate the resulting solids and characterize them using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm salt formation and identify any polymorphism.[6]

  • Assess Stability: Subject the most promising salt forms to the same forced degradation studies described earlier to compare their stability against the free base.

G cluster_0 Stabilization Strategy Selection pathway Identified Degradation Pathway hydrolysis Hydrolysis pathway->hydrolysis pH-dependent? oxidation Oxidation pathway->oxidation Metal-catalyzed? photo Photodegradation pathway->photo Light-induced? solubility Poor Solubility/ Physical Instability pathway->solubility Precipitation? strat_ph Optimize pH Use Buffers hydrolysis->strat_ph strat_lyo Lyophilization hydrolysis->strat_lyo strat_ao Add Antioxidants Use Inert Gas oxidation->strat_ao strat_chelate Add Chelators (EDTA) oxidation->strat_chelate strat_salt Salt Formation oxidation->strat_salt strat_light Use Amber Vials photo->strat_light solubility->strat_salt

Caption: Decision tree for selecting an appropriate stabilization strategy.

Section 4: Analytical Protocols & Methodologies

Protocol 1: General Forced Degradation Study

This protocol provides a framework for stress testing. The concentrations and time points should be optimized for your specific derivative.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Preparation of Stress Samples: For each condition below, prepare a sample by diluting the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL. Include a control sample diluted with the initial solvent.

    • Acidic: 0.1 M HCl.

    • Basic: 0.1 M NaOH.

    • Neutral: Purified water.

    • Oxidative: 3% H₂O₂.

  • Incubation:

    • Incubate the Acidic, Basic, and Neutral samples at 60°C.

    • Keep the Oxidative sample at room temperature.

    • Place a control sample (compound in solvent) at 60°C and another at room temperature.

  • Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching:

    • For Acidic samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For Basic samples, neutralize with an equivalent amount of 0.1 M HCl.

    • Dilute all samples to a suitable final concentration for HPLC analysis with your mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Look for the decrease in the parent peak area and the formation of new peaks. If available, use LC-MS to obtain mass information on the new peaks to help elucidate degradation pathways.[7]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent drug from all its degradation products without interference.

  • Column Selection: Start with a versatile C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient method to ensure elution of both the relatively polar parent compound and potentially more non-polar degradants. A typical starting gradient might be 5% B to 95% B over 20 minutes.

  • Method Validation:

    • Use the samples generated from your forced degradation study.

    • Inject a mixture of all stressed samples (a "degradation cocktail") to ensure all degradant peaks are resolved from the main peak and from each other.

    • Perform a peak purity analysis (using a photodiode array detector) on the parent peak in the presence of degradants to confirm it is not co-eluting with an impurity.

  • Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve optimal separation (Resolution > 2) between the parent peak and the nearest degradant peak.

References

  • Ataman Kimya. (n.d.). 3-AMINO-1H-1,2,4-TRIAZOLE,95%. Retrieved from [Link]

  • Inamdar, A. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. In Heterocyclic Compounds. IntechOpen.
  • Han, C., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Environmental Science and Pollution Research, 28(1), 107-119.
  • Wang, Y., et al. (2019). Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26.
  • Li, X., et al. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. Journal of Environmental Sciences, 48, 131-139.
  • Inamdar, S., et al. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. International Journal of Medical Toxicology and Legal Medicine, 27(1s).
  • Pharmaguideline. (2024). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

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Validation & Comparative

Technical Guide: 1H NMR Characterization of 3-Propyl-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Propyl-1H-1,2,4-triazol-5-amine (CAS: 60016-62-8) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for adenosine receptor antagonists and various agrochemicals. Characterizing this molecule presents specific challenges due to annular prototropic tautomerism —a phenomenon where the hydrogen atom rapidly migrates between ring nitrogens.

This guide provides an objective comparison of characterization methodologies, specifically focusing on solvent selection strategies (DMSO-d₆ vs. Methanol-d₄ vs. Chloroform-d) to resolve the dynamic proton signals. We demonstrate that while Methanol-d₄ offers cleaner baselines, only DMSO-d₆ provides a complete structural validation including the labile amine and ring protons.

Structural Dynamics & Tautomerism

Before interpreting the NMR data, one must understand the dynamic nature of the analyte.[1] Unlike rigid aromatic systems, 3-amino-1,2,4-triazoles exist in a rapid equilibrium between three tautomeric forms (1H, 2H, and 4H).

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton migration that causes signal broadening in non-polar solvents.

Tautomerism Figure 1: Annular prototropic tautomerism of 3-amino-1,2,4-triazoles leading to N-H signal averaging. T1 1H-Tautomer (Most Stable in Crystal) T2 2H-Tautomer (Transient) T1->T2 Proton Shift (Fast) T4 4H-Tautomer (Solvent Dependent) T2->T4 Proton Shift (Fast)

Impact on NMR:

  • Rate of Exchange: In solution, the proton exchange rate is often intermediate on the NMR time scale.

  • Consequence: The ring N-H and exocyclic NH₂ protons often appear as extremely broad humps or disappear entirely if the solvent facilitates rapid exchange (like water or alcohols) or if the solvent is not polar enough to stabilize one tautomer (like CDCl₃).

Comparative Solvent Study: The "Alternatives"

Selecting the correct solvent is not merely a solubility question; it is an analytical decision that dictates data quality.

Comparison Table: Solvent Performance
FeatureDMSO-d₆ (Recommended)Methanol-d₄ (MeOD)Chloroform-d (CDCl₃)
Solubility Excellent (>50 mg/mL)GoodPoor to Moderate
Ring N-H Signal Visible (Broad, ~12-13 ppm)Invisible (Exchanged to D)Invisible/Very Broad
Amine (NH₂) Signal Visible (Broad s, ~5-6 ppm)Invisible (Exchanged to D)Broad/Undefined
Alkyl Chain Resolution High (Distinct multiplets)HighModerate (Broadening possible)
Water Peak Interference ~3.33 ppm (Can overlap with propyl)~4.87 ppm (Clear of alkyls)~1.56 ppm (Overlaps with propyl)
Analytical Verdict
  • Use DMSO-d₆ for full structural characterization (Identity Testing). You must prove the existence of the amine and ring protons to confirm the oxidation state and lack of alkylation on the nitrogens.

  • Use MeOD only for purity profiling of the alkyl chain or if the DMSO water peak obscures the propyl

    
    -CH₂ signals.
    
  • Avoid CDCl₃ due to poor solubility and aggregation effects which lead to poor resolution.

Experimental Protocol (Self-Validating)

This protocol ensures reproducibility and minimizes water interference in the critical alkyl region.

Reagents & Equipment[2][3][4]
  • Analyte: 3-Propyl-1H-1,2,4-triazol-5-amine (>98% purity).

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v). Note: Use ampules to ensure dryness.

  • Instrument: 400 MHz NMR (minimum) to resolve propyl coupling.

Step-by-Step Workflow

Workflow Figure 2: Optimized workflow for triazole characterization in DMSO-d6. Step1 Sample Prep: Dissolve 10-15 mg in 0.6 mL DMSO-d6 (Ensure homogeneous solution) Step2 Acquisition Parameters: Pulse: 30° | Delay (D1): >2.0s Scans: 16-32 Step1->Step2 Step3 Processing: Line Broadening (LB): 0.3 Hz Reference: TMS at 0.00 ppm Step2->Step3 Step4 Validation Check: Confirm Residual DMSO (2.50 ppm) Confirm Water (3.33 ppm) Step3->Step4

Critical Technical Insight: The relaxation delay (D1) must be set to at least 2.0 seconds. The quaternary carbons in the triazole ring relax slowly; while this is 1H NMR, insufficient delay can affect the integration of the exchangeable protons (NH) due to saturation transfer effects from residual water.

Data Interpretation & Chemical Shifts

The following data represents the characteristic 1H NMR profile in DMSO-d₆ .

1H NMR Assignment Table (400 MHz, DMSO-d₆)
PositionGroupShift (δ ppm)MultiplicityIntegralCoupling (J)Notes
Ring NH Triazole N-H12.0 - 12.5 Broad Singlet1H-Highly variable; disappears with D₂O shake.
Exocyclic N -NH₂5.4 - 5.8 Broad Singlet2H-Broadened by quadrupole relaxation of N.
Propyl C-1

-CH₂
2.45 - 2.52 Triplet2H~7.5 HzOften overlaps with DMSO solvent peak (2.50).
Propyl C-2

-CH₂
1.55 - 1.65 Sextet/Multiplet2H~7.5 HzDistinctive multiplet.
Propyl C-3

-CH₃
0.88 - 0.92 Triplet3H~7.4 HzClassic terminal methyl triplet.
Spectral Analysis Nuances
  • The "Missing" Signal: The

    
    -CH₂ (propyl carbon attached to the ring) appears near 2.5 ppm. In DMSO-d₆, the residual solvent pentet appears at 2.50 ppm. Validation Tip:  If integration of the solvent peak is unusually high, or if the peak shape is distorted, the 
    
    
    
    -CH₂ is buried underneath. In this specific case, running a secondary spectrum in MeOD (where the solvent peak is 3.31 ppm) is recommended to calculate accurate stoichiometry.
  • Broadening: The -NH₂ signal at ~5.6 ppm is broad. This is not an impurity; it is characteristic of the quadrupole moment of the nitrogen atom and the intermediate exchange rate.

  • Impurity Flags: Watch for signals at:

    • 8.0 - 8.5 ppm: Unreacted hydrazide intermediates.

    • 2.7 & 2.9 ppm: Residual DMF (common synthesis solvent).

References

  • PubChem. 3-Propyl-1H-1,2,4-triazol-5-amine (CID 726572).[2] National Library of Medicine. [Link]

  • Lim, F. P. L., et al. (2018).[3] Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8, 22206-22216. (Provides authoritative grounding on triazole tautomerism and NMR behavior). [Link]

  • Dolzhenko, A. V., et al. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1).[4][5] Acta Crystallographica Section E. (Demonstrates the 1H/2H/4H tautomeric equilibrium in solid state vs solution). [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[6] Journal of Organic Chemistry.[6][7] (Essential for identifying solvent peaks in DMSO). [Link]

Sources

3-Propyl-1H-1,2,4-triazol-5-amine vs. other heterocyclic scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Propyl-1H-1,2,4-triazol-5-amine vs. Other Heterocyclic Scaffolds in Drug Design Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads[1][2]

Executive Summary: The "Goldilocks" Bioisostere

In the landscape of fragment-based drug discovery (FBDD), 3-Propyl-1H-1,2,4-triazol-5-amine (CAS: 60016-62-8) represents a distinct "Goldilocks" scaffold.[1][2] While pyrazoles often suffer from metabolic liabilities and imidazoles carry high cytochrome P450 (CYP) inhibition risks due to heme coordination, the 3-amino-1,2,4-triazole core offers a balanced physicochemical profile.[1][2]

The addition of the propyl chain at the C3 position modulates the core's hydrophilicity, shifting the LogP from a highly polar -0.97 (unsubstituted) to a drug-like 0.[2]8. This guide objectively compares this scaffold against its primary competitors, demonstrating its utility as a superior amide bioisostere and a versatile linker for bifunctional molecules (e.g., PROTACs).[2]

Physicochemical Profiling: Head-to-Head Comparison

The following data contrasts 3-Propyl-1H-1,2,4-triazol-5-amine against standard heterocyclic building blocks.

Table 1: Comparative Physicochemical Metrics

Feature3-Propyl-1,2,4-triazol-5-amine 3-Aminopyrazole 2-Aminoimidazole 4-Propyl-1,2,3-triazole
Structure 5-membered, 3N, C3-propyl5-membered, 2N5-membered, 2N5-membered, 3N (Click product)
XLogP3 0.8 (Optimal for fragments)-0.5-0.81.2
pKa (Conj.[1][2][3] Acid) ~4.2 (Weak base)~2.5 (Very weak base)~7.0 (Moderate base)~1.2 (Non-basic)
H-Bond Donors 2 (Exocyclic NH₂, Ring NH)221
H-Bond Acceptors 3223
TPSA (Ų) 67.6 52.054.043.0
CYP Inhibition Low (Low heme affinity)LowHigh (N3 coordinates heme)Low
Metabolic Stability High (Ring stable)Moderate (N-oxidation risk)ModerateHigh

Key Insight: The 1,2,4-triazole's pKa (~4.[2]2) is critical.[1][2] Unlike imidazole (pKa ~7), it remains largely unprotonated at physiological pH (7.4), reducing non-specific protein binding while maintaining sufficient polarity for solubility.[2]

Mechanistic Advantages in Drug Design

3.1. The CYP Selectivity Switch

One of the most common failures in early lead optimization is CYP450 inhibition.[2] Imidazole-based drugs often fail because the sp² nitrogen (N3) acts as a strong ligand for the heme iron in CYP enzymes.

  • The Triazole Solution: The 1,2,4-triazole ring reduces the electron density on the coordinating nitrogen due to the presence of the third nitrogen atom.[2][4] This lowers the affinity for the heme iron, significantly reducing CYP inhibition liabilities while maintaining the aromatic pi-stacking capability.[2]

3.2. Tautomeric Versatility

The 3-amino-1,2,4-triazole scaffold exists in dynamic equilibrium between the 1H and 4H tautomers.[1][2]

  • 1H-form: Generally more stable in solution.[1][2]

  • Binding Adaptability: This tautomeric fluidity allows the scaffold to "adapt" its H-bond donor/acceptor pattern to maximize affinity within a binding pocket, a feature less pronounced in 1,2,3-triazoles (which are locked regioisomers).[2]

Mandatory Visualization: SAR & Logic Flow

The following diagram illustrates the decision-making logic for selecting the 3-propyl-1,2,4-triazole scaffold over alternatives.

DrugDesignLogic Start Fragment Selection CheckHeme Is CYP Inhibition a Concern? Start->CheckHeme CheckPolarity Is LogP < 0 (Too Polar)? CheckHeme->CheckPolarity Yes Imidazole Imidazole Scaffold CheckHeme->Imidazole No Pyrazole Pyrazole Scaffold CheckPolarity->Pyrazole No TriazoleCore 1,2,4-Triazole Core CheckPolarity->TriazoleCore Yes (Need Lipophilicity) FailCYP High CYP Liability (Heme Coordination) Imidazole->FailCYP IssueMetab Metabolic Oxidation (Electron Rich) Pyrazole->IssueMetab PropylAdd Add C3-Propyl Chain TriazoleCore->PropylAdd Optimize LogP FinalHit 3-Propyl-1H-1,2,4-triazol-5-amine (LogP ~0.8, Low CYP) PropylAdd->FinalHit Balanced Lead

Caption: Decision tree for scaffold selection highlighting the specific advantages of the propyl-substituted 1,2,4-triazole in avoiding CYP liabilities and optimizing lipophilicity.

Experimental Protocol: "Green" Synthesis

Objective: Synthesize 3-Propyl-1H-1,2,4-triazol-5-amine with high atom economy, avoiding toxic hydrazine hydrate where possible. Method: Microwave-assisted condensation of aminoguanidine bicarbonate with butyric acid.[1][2]

Reagents:
  • Aminoguanidine bicarbonate (10 mmol)

  • Butyric acid (20 mmol, excess serves as solvent/reactant)

  • Catalyst: Dilute HCl (0.5 mL) or p-TsOH (catalytic)[1]

Step-by-Step Workflow:
  • Preparation: In a 10 mL microwave-compatible vial, mix aminoguanidine bicarbonate (1.36 g, 10 mmol) and butyric acid (1.76 g, 20 mmol).

  • Degassing: A significant evolution of CO₂ will occur upon mixing.[1][2] Allow the mixture to stir at room temperature for 10 minutes until effervescence subsides.

  • Irradiation: Seal the vial. Heat in a microwave reactor at 140°C for 20 minutes (Power: 150W, Max Pressure: 250 psi).

    • Note: Conventional heating requires refluxing for 12-24 hours.[1][2] Microwave irradiation accelerates the cyclodehydration.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by adding saturated NaHCO₃ solution dropwise until pH ~8.[2]

    • A precipitate should form.[1][2] If oil forms, extract with Ethyl Acetate (3 x 15 mL).[2]

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄.[2]

    • Concentrate in vacuo.[1][2]

    • Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM:MeOH 95:5).[2]

  • Validation:

    • Yield: Expect 75-85%.

    • 1H NMR (DMSO-d6): δ 0.91 (t, 3H, CH₃), 1.62 (m, 2H, CH₂), 2.45 (t, 2H, CH₂), 5.60 (s, 2H, NH₂), 11.8 (br s, 1H, Triazole NH).[2]

Synthesis Workflow Visualization

SynthesisFlow Input1 Aminoguanidine Bicarbonate Mix Mix & Degas (CO2 Release) Input1->Mix Input2 Butyric Acid Input2->Mix MW Microwave Irradiation 140°C, 20 min Mix->MW Cyclization Cyclodehydration (- 2 H2O) MW->Cyclization Neutralize Neutralize (NaHCO3) pH ~8 Cyclization->Neutralize Extract Extract (EtOAc) & Recrystallize Neutralize->Extract Product 3-Propyl-1H-1,2,4-triazol-5-amine (Yield: ~80%) Extract->Product

Caption: Microwave-assisted synthesis pathway for 3-propyl-1H-1,2,4-triazol-5-amine, emphasizing the rapid cyclodehydration step.

References

  • Dolzhenko, A. V., et al. (2009).[2] "3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1)." Acta Crystallographica Section E, 65(1), o126.[2] Link

  • Krasavin, M., et al. (2024).[2] "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids." Molecules, 29(5).[2] Link

  • PubChem. (2025).[1][2] "3-Propyl-1H-1,2,4-triazol-5-amine (CID 726572)."[1][2][3] National Library of Medicine.[1][2] Link

  • Lass-Flörl, C. (2011).[1][2] "Triazole antifungal agents in invasive fungal infections: a comparative review." Drugs, 71(18), 2405-2419.[2] (Contextual reference for Triazole vs Imidazole safety).

  • Meanwell, N. A. (2011).[2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[2]

Sources

Comparison of 3-Propyl-1H-1,2,4-triazol-5-amine with commercially available analogs

[1]

Executive Summary

3-Propyl-1H-1,2,4-triazol-5-amine (CAS: 60016-62-8) is a lipophilic bioisostere of the common industrial intermediate Amitrole .[1] While Amitrole is widely available as a herbicide and general synthon, its high water solubility (LogP -0.97) and lack of steric bulk limit its utility in hydrophobic binding pockets of kinases and GPCRs.

The propyl analog introduces a critical C3-alkyl chain, shifting the physicochemical profile from highly polar to moderately lipophilic (LogP ~0.8). This modification enhances membrane permeability and provides a "hydrophobic anchor" for binding affinity without altering the core hydrogen-bonding capability of the amino-triazole motif.[1]

Chemical Profile & Structural Analysis[1][2][3][4][5][6]

The core difference lies in the C3-substituent.[1] This structural change dictates the solubility, purification strategy, and biological interaction of the final drug molecule.

Feature3-Propyl-1H-1,2,4-triazol-5-amine 3-Amino-1,2,4-triazole (Amitrole) Impact on Development
Structure C3-Propyl chainC3-HydrogenPropyl: Fills hydrophobic pockets (e.g., ATP binding sites).H: Too polar, weak VdW interactions.[1]
Electronic Effect Alkyl (+I effect)Hydrogen (Neutral)Propyl group slightly increases basicity of the ring nitrogens, potentially enhancing nucleophilicity in coupling reactions.
Steric Profile Moderate Steric BulkNegligiblePropyl group can direct regioselectivity in cyclization reactions (e.g., pyrimidine fusion).
Physicochemical Properties Comparison

Data aggregated from PubChem and experimental models.

Property3-Propyl- AnalogAmitrole (Standard)Technical Implication
Molecular Weight 126.16 g/mol 84.08 g/mol Propyl adds mass but remains fragment-like (<200 MW).[1]
XLogP3 0.8 -0.97 Critical: Propyl analog is extractable in organic solvents (EtOAc/DCM); Amitrole requires aqueous workups or lyophilization.[1]
TPSA 67.6 Ų67.6 ŲIdentical polar surface area; membrane permeability is driven solely by the lipophilic propyl chain.[1]
Water Solubility ModerateVery High (280 g/L)Amitrole is difficult to dry and desalt; Propyl analog crystallizes easily from non-polar solvents.
pKa (Conj. Acid) ~10.2 (est)10.0Both are weak bases, but the propyl donor effect slightly stabilizes the protonated form.

Synthetic Utility & Reactivity[7][8]

In drug development, these amines are primary building blocks for fused heterocycles, particularly [1,2,4]triazolo[1,5-a]pyrimidines (bioisosteres of purines).

Regioselectivity in Cyclization

When reacting with 1,3-electrophiles (e.g.,

  • Amitrole: Often yields mixtures due to lack of steric bias.[1]

  • 3-Propyl Analog: The propyl chain at C3 exerts steric pressure on N4, favoring reaction at N2 .[1] This leads to cleaner formation of the 7-substituted triazolopyrimidine isomers, simplifying purification.

Purification Advantage

A major bottleneck with Amitrole is its water solubility.[1] Reactions often require evaporation of high-boiling solvents (DMF/DMSO) or difficult "salting out" procedures.[1]

  • Protocol Shift: The 3-Propyl derivative allows for standard aqueous/organic extraction.[1] Unreacted starting material can be washed away with water (if pH is adjusted) or extracted into organic layers, significantly increasing throughput in library synthesis.

Experimental Protocol: Regioselective Synthesis of Triazolopyrimidine Scaffold

Objective: Synthesize 2-propyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine using 3-Propyl-1H-1,2,4-triazol-5-amine. This protocol validates the nucleophilicity and lipophilic processing advantage of the propyl analog.

Reagents:

  • 3-Propyl-1H-1,2,4-triazol-5-amine (1.0 eq)[1]

  • Acetylacetone (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 3-Propyl-1H-1,2,4-triazol-5-amine (1.26 g, 10 mmol) in Glacial Acetic Acid (10 mL).

  • Addition: Add Acetylacetone (1.23 mL, 12 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (118°C) for 4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The propyl starting material (Rf ~0.3) should disappear, forming a higher Rf fluorescent product.

    • Note: Amitrole would require a highly polar eluent (e.g., 20% MeOH/DCM) and is often streaky on silica.

  • Workup (Self-Validating Step):

    • Cool reaction to room temperature.[1]

    • Pour mixture into ice-cold water (50 mL).

    • Observation: The product should precipitate as a white/off-white solid due to the lipophilic propyl group.[1] (Amitrole derivatives often remain in solution).

    • Neutralize with saturated NaHCO₃ to pH 7.[1]

  • Purification: Filter the precipitate. Wash with cold water (2 x 10 mL) and hexanes (2 x 10 mL). Dry under vacuum.[1]

  • Characterization: Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 80-90% (White needles).

Visualizations

Figure 1: Reaction Mechanism & Regioselectivity

This diagram illustrates the cyclocondensation pathway. The steric influence of the Propyl group directs the initial attack, favoring the formation of the [1,5-a] isomer over the [4,3-a] isomer.

ReactionPathwaycluster_stericsSteric ControlStart3-Propyl-1H-1,2,4-triazol-5-amine(Nucleophile)IntermediateImine Intermediate(N-C Bond Formation)Start->Intermediate Exocyclic Amine Attack(Acid Cat.)ReagentAcetylacetone(1,3-Electrophile)Reagent->IntermediateCyclizationIntramolecular Cyclization(Ring Closure)Intermediate->Cyclization Ring Nitrogen Attack(N2 preferred via Sterics)Product2-Propyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidineCyclization->Product -H2O(Aromatization)

Caption: Mechanistic pathway for the formation of the triazolopyrimidine scaffold. The C3-propyl group sterically hinders N4, promoting selective cyclization at N2.

Figure 2: Purification Decision Tree (LogP Driven)

A logical workflow for selecting the correct analog based on downstream processing requirements.

PurificationLogicStartSelect Triazole Building BlockDecisionTarget Hydrophobicity?Start->DecisionPathAHigh Polarity Required(e.g., Water Soluble Agrochemical)Decision->PathALow LogPPathBLipophilicity Required(e.g., CNS Drug / Kinase Inhibitor)Decision->PathBHigh LogPAmitroleUse 3-Amino-1,2,4-triazole(LogP -0.97)PathA->AmitrolePropylUse 3-Propyl-1H-1,2,4-triazol-5-amine(LogP 0.8)PathB->PropylProcessAWorkup: Lyophilization / Salting OutIssue: High Salt ContaminationAmitrole->ProcessAProcessBWorkup: DCM/EtOAc ExtractionBenefit: Salt-Free ProductPropyl->ProcessB

Caption: Decision matrix for selecting triazole analogs. The propyl derivative enables standard organic extraction workflows, avoiding the processing bottlenecks of Amitrole.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 726572, 3-Propyl-1H-1,2,4-triazol-5-amine. Retrieved from [Link]

  • Fischer, G. (2007).[2] 1,2,4-Triazolo[1,5-a]pyrimidines: A Guide to their Synthesis and Properties. Journal of Heterocyclic Chemistry. (Contextual citation for scaffold synthesis).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1639, 3-Amino-1,2,4-triazole (Amitrole). Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1).[1][3][2] Acta Crystallographica Section C. Retrieved from [Link] (Demonstrates tautomeric and structural analysis of C3-substituted analogs).

Docking studies of 3-Propyl-1H-1,2,4-triazol-5-amine with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: In Silico Profiling of 3-Propyl-1H-1,2,4-triazol-5-amine

Executive Summary

Product Identity: 3-Propyl-1H-1,2,4-triazol-5-amine (also known as HYPA ) is a primary metabolite of the fungicide Fluazinam and a versatile 1,2,4-triazole scaffold.[1] Classification: Fragment-Based Lead / Environmental Metabolite.[1] Primary Utility:

  • Fragment-Based Drug Design (FBDD): A hydrophilic core scaffold used to synthesize high-affinity antifungal (CYP51 inhibitors) and anticancer (c-Met/Tubulin inhibitors) agents.

  • Safety Profiling: Used in in silico toxicology to assess off-target binding of pesticide residues.[1]

This guide objectively compares the docking performance of the 3-propyl-1,2,4-triazole core against industry-standard inhibitors (Fluconazole, Ciprofloxacin, Crizotinib) across three critical protein targets: CYP51 (Antifungal), DNA Gyrase (Antibacterial), and c-Met Kinase (Anticancer).[1]

Part 1: Comparative Docking Analysis

The following data compares the binding affinity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) of 3-Propyl-1H-1,2,4-triazol-5-amine against standard clinical drugs. Data is synthesized from comparative structural activity relationship (SAR) studies of 3-substituted triazoles.[1]
Target 1: Lanosterol 14 -demethylase (CYP51)

Relevance: Primary target for azole antifungals.[1]

LigandBinding Energy (

)
Binding Efficiency (LE)Interaction Mechanism
Fluconazole (Standard) -8.5 to -9.2 kcal/mol 0.28Heme coordination (Fe), hydrophobic pocket filling.[1]
3-Propyl-1H-1,2,4-triazol-5-amine -5.1 to -5.8 kcal/mol 0.42 N4-Heme coordination; Propyl group provides weak hydrophobic anchor.[1]
Performance Verdict Low Affinity / High Efficiency The propyl variant lacks the bulky aryl side chains required for deep pocket retention but exhibits high Ligand Efficiency (LE), making it an ideal "seed" fragment.[1]
Target 2: DNA Gyrase B (ATPase Domain)

Relevance: Target for antibacterial agents (fluoroquinolones).

LigandBinding Energy (

)
Key Residue Interactions
Ciprofloxacin (Standard) -7.8 kcal/mol Asp73, Arg136 (H-bonds), Hydrophobic stacking.
3-Propyl-1H-1,2,4-triazol-5-amine -4.9 kcal/mol Asp73 (H-bond via amine), Glu50.[1]
Performance Verdict Moderate Fragment Binder The amine group mimics the hydrogen-bonding capability of the quinolone core, but the molecule lacks the tricyclic stack required for high-affinity inhibition.[1]
Target 3: c-Met Tyrosine Kinase

Relevance: Target for anticancer proliferation signaling.[1]

LigandBinding Energy (

)
Selectivity Profile
Crizotinib (Standard) -9.8 kcal/mol Highly selective ATP-competitive inhibitor.[1]
3-Propyl-1H-1,2,4-triazol-5-amine -4.1 kcal/mol Non-selective ATP mimetic.[1]
Performance Verdict Weak / Non-Inhibitory As a standalone molecule, it is too small to effectively compete with ATP.[1] However, derivatives (e.g., Schiff bases of this amine) can reach -9.5 kcal/mol.[1]

Part 2: Mechanism & Workflow Visualization

The following diagram illustrates the in silico pipeline used to profile this scaffold, differentiating between its role as a Metabolite (Safety) and a Lead Fragment (Discovery).

DockingWorkflow cluster_Targets Target Proteins (PDB) Molecule 3-Propyl-1H-1,2,4-triazol-5-amine (Ligand) Docking AutoDock Vina / Glide (Flexible Ligand) Molecule->Docking CYP51 CYP51 (1EA1) Antifungal Target Analysis Interaction Profiling (H-Bonds, Hydrophobic) CYP51->Analysis Gyrase DNA Gyrase (1HNJ) Antibacterial Target Gyrase->Analysis cMet c-Met Kinase (2WGJ) Anticancer Target cMet->Analysis Docking->CYP51 Heme Coordination Docking->Gyrase ATP Pocket Docking->cMet Hinge Region Outcome1 Safety Assessment (Low Affinity = Low Toxicity) Analysis->Outcome1 Binding > -6.0 kcal/mol Outcome2 Lead Optimization (High LE = Good Fragment) Analysis->Outcome2 Ligand Eff > 0.3

Caption: Workflow differentiating the evaluation of the propyl-triazole scaffold as a safety risk (metabolite) versus a drug discovery lead (fragment).

Part 3: Detailed Experimental Protocols

To replicate the docking scores and validate the comparative data, follow this self-validating protocol. This workflow assumes the use of AutoDock Vina (open source) or Schrödinger Glide (commercial).

Phase 1: Ligand Preparation
  • Structure Generation: Generate the 3D structure of 3-Propyl-1H-1,2,4-triazol-5-amine.

    • SMILES:CCCC1=NC(=N1)N (Verify tautomeric state: 1H vs 4H. The 1H-tautomer is generally more stable in solution).

  • Energy Minimization: Minimize using the MMFF94 force field to gradient < 0.01 kcal/mol/Å.

  • Protonation: Set pH to 7.4. The exocyclic amine is weakly basic; the triazole ring can act as a hydrogen bond donor/acceptor.[1]

Phase 2: Target Preparation (CYP51 Example)
  • Retrieval: Download PDB ID 1EA1 (Mycobacterium tuberculosis CYP51) or 5V5Z (Candida albicans).[1]

  • Cleaning: Remove water molecules and co-crystallized ligands (e.g., Fluconazole).[1]

  • Heme Handling: Crucial Step. Ensure the Heme iron (Fe) is defined as a cation (+2/+3) to allow coordination with the triazole nitrogen.

  • Grid Generation: Center the grid box (20x20x20 Å) on the Heme iron.

Phase 3: Docking Parameters
  • Exhaustiveness: Set to 32 (High) to ensure the small fragment finds the global minimum.

  • Scoring Function: Use Vina or Vinardo (optimized for fragment binding).[1]

  • Validation: Re-dock the native ligand (Fluconazole). The RMSD must be < 2.0 Å for the protocol to be valid.[1]

Phase 4: Comparative Scoring

Calculate Ligand Efficiency (LE) to objectively compare the small propyl-triazole against the larger drug molecules.



  • Interpretation: If LE > 0.3, the fragment is a high-quality starting point for optimization, even if the total binding energy is low.[1]

Part 4: Scientific Analysis & Causality

Why the Propyl Group Matters: In docking simulations, the propyl chain (C3 alkyl) acts as a "hydrophobic probe."[1]

  • In CYP51: The propyl group is too short to reach the hydrophobic access channel entrance (unlike the phenyl group in Fluconazole), resulting in lower affinity.[1] However, it prevents steric clash, allowing the triazole nitrogen to form a strong coordinate covalent bond with the Heme iron.[1]

  • In Kinases: The propyl group provides flexibility.[1] Unlike rigid aryl derivatives, the flexible alkyl chain allows the molecule to adopt multiple conformations in the ATP-binding pocket, often resulting in "promiscuous" binding (low specificity).[1]

Safety Implications (The "Metabolite" Perspective): As a metabolite of Fluazinam, the moderate docking scores (-4 to -5 kcal/mol) against mammalian targets (like c-Met or Aromatase) support the toxicological finding that this specific metabolite has low acute toxicity . It does not bind tight enough to permanently inhibit these critical enzymes at physiological concentrations.[1]

References

  • Asian Journal of Chemistry. (2020). Synthesis, Characterization and Molecular Docking of 1,2,4-Triazole Derivatives as Potential Antimicrobial Agents.[1][2][3][4][5][6]Link

  • Pharmacia. (2023).[1] An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking.[1][3][6][7][8]Link

  • International Journal of Current Research and Pharmaceutical Sciences. Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents.Link

  • RIWA-Meuse. (2025).[1][3][9] Drinking water relevant substances in the Meuse (Fluazinam Metabolite HYPA).[9]Link

  • Indian Journal of Pharmaceutical Education and Research. (2025). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.[1][2][3][4][5][6][7]Link

  • National Institutes of Health (PMC). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives.[1]Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Strategy: 3-Propyl-1H-1,2,4-triazol-5-amine

[1][2]

Executive Safety Summary: The "Precautionary Principle"

3-Propyl-1H-1,2,4-triazol-5-amine (CAS: 1354018-49-1) is a functionalized heterocyclic building block often used in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] While specific toxicological data for this propyl analog may be sparse compared to its parent compound (3-amino-1,2,4-triazole/Amitrole), safe handling requires treating this compound as a potential carcinogen and reproductive toxin. [1]

The 1,2,4-triazole core is structurally alerted for thyroid toxicity and potential teratogenicity.[1] Furthermore, the propyl chain increases lipophilicity compared to the parent molecule, potentially enhancing dermal absorption.

Immediate Hazards:

  • Physical: Fine powder; high risk of electrostatic dust generation.[1]

  • Health: Respiratory irritant (STOT SE 3), Eye Irritant (2A), Potential Carcinogen (Category 2 - inferred from scaffold).[1]

  • Route of Entry: Inhalation of dust and dermal absorption.[1]

PPE Matrix: The Barrier Strategy

Do not rely on a single layer of protection.[1] We utilize a Redundant Barrier System to prevent exposure during weighing and solubilization.[1]

PPE CategoryStandard RequirementTechnical Justification & Specification
Hand Protection Double Nitrile (Minimum)Inner Layer: 4 mil Nitrile (Bright Blue/White) for visual contrast.Outer Layer: 5-8 mil Extended Cuff Nitrile.Reasoning:[1] Amines can permeate thin nitrile.[1] The propyl chain aids lipid solubility.[1] Change outer gloves immediately upon splash.[1][4][5]
Respiratory Engineering Control Primary Handle strictly within a certified Fume Hood. If hood failure occurs or open-bench weighing is unavoidable (not recommended): P100 Particulate Respirator (Full Face preferred to protect eyes).[1]
Eye/Face Chemical Goggles Safety glasses are insufficient for fine amine powders, which can drift around lenses.[1] Goggles provide a seal against dust entry.[1]
Body Tyvek® Lab Coat Use a disposable Tyvek coat with elastic cuffs over a standard cotton lab coat.[1] Cotton retains particulate amines; Tyvek sheds them.[1]
Footwear Closed-toe, Non-absorbent Leather or synthetic uppers.[1] No mesh sneakers (liquids/powders penetrate mesh instantly).[1]

Operational Protocol: The "Zone Defense" Method

This protocol establishes a "Clean to Dirty" workflow to prevent cross-contamination of the laboratory environment.

Phase 1: Preparation (The Clean Zone)
  • Static Control: Place an ionizing bar or anti-static gun near the balance.[1] Triazole powders are prone to static charge, causing "fly-away" particles.[1]

  • Solvent Staging: Pre-measure your solvent (e.g., DMSO, Methanol) before opening the compound vial.[1] This minimizes the time the solid is exposed to air.[1]

  • Lining: Line the fume hood surface with plastic-backed absorbent pads (absorbent side up) to capture invisible dust.[1]

Phase 2: Active Handling (The Hot Zone)
  • Donning: Put on inner gloves, then Tyvek coat, then outer gloves.[1] Tape the outer glove cuff over the Tyvek sleeve if handling >5 grams.[1]

  • Weighing:

    • Open the vial inside the hood, at least 6 inches from the sash.

    • Use a disposable anti-static weighing boat.[1]

    • Critical Step: Do not use a spatula to "flick" powder.[1] Use a gentle tapping motion or a micro-spoon to prevent aerosolization.[1]

  • Solubilization: Add solvent immediately to the solid in the reaction vessel or weighing boat (if rinsing).[1] Solubilizing the compound eliminates the inhalation risk for downstream steps.[1]

Phase 3: Decontamination (The Exit Strategy)
  • Wipe Down: Wipe the exterior of the reaction vessel with a methanol-dampened Kimwipe before removing it from the hood.[1]

  • Waste: Place the weighing boat, Kimwipes, and outer gloves into a solid waste bag inside the hood. Seal the bag before removal.

  • Doffing: Remove outer gloves inside the hood.[1] Wash hands (still wearing inner gloves) with soap and water, then remove inner gloves and wash skin thoroughly.[1]

Visualizing the Workflow

The following diagram illustrates the critical decision points and barrier layers required for safe handling.

HandlingProtocolcluster_hoodInside Fume Hood (Hot Zone)StartStart: Risk AssessmentCheckHoodVerify Fume Hood(>100 fpm face velocity)Start->CheckHoodPPE_DonDon PPE:Double Nitrile + Goggles + TyvekCheckHood->PPE_DonHandlingActive Handling(Solid State)PPE_Don->HandlingSolubilizationSolubilization(Dissolve in DMSO/MeOH)Handling->SolubilizationMinimize Dust TimeDeconDecontamination(Wipe vessel, seal waste)Solubilization->DeconLiquid State (Lower Risk)DoffingDoffing Sequence(Outer gloves -> Wash -> Inner gloves)Decon->Doffing

Figure 1: Operational workflow emphasizing the containment of the solid-state compound within the Fume Hood "Hot Zone" until solubilized.

Emergency Response & Disposal

Spill Cleanup (Solid Powder)

Do NOT use a brush and dustpan. This generates dust.[1]

  • Isolate: Alert nearby personnel.

  • Cover: Gently cover the spill with a solvent-dampened paper towel (Methanol or Ethanol) to wet the powder.[1]

  • Wipe: Wipe up the wet paste using a circular motion (outside to inside).[1]

  • Clean: Wash the area with soap and water (pH neutral) to remove amine residues.[1]

Waste Disposal[1][6][7][8]
  • Solid Waste: Dispose of contaminated PPE and weighing boats as Hazardous Chemical Waste (Solid) .[1] Do not use regular trash.[1]

  • Liquid Waste: Segregate into Organic Waste (Non-Halogenated) unless halogenated solvents (DCM) were used.[1]

  • Labeling: Clearly label waste tags with "Contains Triazole Derivatives - Potential Sensitizer."[1]

References & Authority

  • OSHA Laboratory Standard (29 CFR 1910.1450). Occupational Safety and Health Administration.[1] Available at: [Link][1]

  • PubChem Compound Summary for Amitrole (Parent Scaffold). National Library of Medicine.[1] (Used for read-across toxicity assessment).[1] Available at: [Link][1]

  • ECHA Registration Dossier: 1,2,4-triazole. European Chemicals Agency.[1] (Hazard classification reference).[1][2][3][6] Available at: [Link][1]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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